molecular formula C11H11BrFNO B1291750 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine CAS No. 882689-88-5

1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Cat. No.: B1291750
CAS No.: 882689-88-5
M. Wt: 272.11 g/mol
InChI Key: PKLITRNXVHIMJL-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine is a useful research compound. Its molecular formula is C11H11BrFNO and its molecular weight is 272.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLITRNXVHIMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640975
Record name (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID50640975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882689-88-5
Record name (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine, a halogenated aromatic pyrrolidide of interest in medicinal chemistry and drug discovery. This document synthesizes its chemical properties, a robust synthetic protocol, predicted spectroscopic characteristics, and essential safety information.

Molecular Overview and Significance

This compound (CAS No. 882689-88-5) is a synthetic compound featuring a 4-bromo-2-fluorophenyl group linked to a pyrrolidine ring via an amide bond. The presence of the pyrrolidine scaffold, a privileged structure in medicinal chemistry, suggests its potential as a building block for novel therapeutic agents. The electronic properties conferred by the bromo and fluoro substituents on the phenyl ring can significantly influence the molecule's reactivity, metabolic stability, and binding interactions with biological targets.

The strategic placement of halogen atoms is a common tactic in drug design to modulate pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance binding affinity and metabolic stability, while the bromine atom provides a site for further chemical modification through cross-coupling reactions.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value / Information
Molecular Formula C₁₁H₁₁BrFNO
Molecular Weight 272.11 g/mol
Appearance Expected to be a solid at room temperature
Melting Point Not experimentally determined; likely a crystalline solid.
Solubility Likely soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.
CAS Number 882689-88-5

Synthesis Protocol

The synthesis of this compound is most directly achieved through the amidation of 4-bromo-2-fluorobenzoic acid with pyrrolidine. This can be accomplished via the formation of an activated carboxylic acid derivative, such as an acyl chloride.

Two-Step Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 4-Bromo-2-fluorobenzoic Acid C 4-Bromo-2-fluorobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) E This compound C->E DCM, 0°C to rt D Pyrrolidine F Base (e.g., Triethylamine)

Caption: A two-step synthesis of this compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 4-Bromo-2-fluorobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-fluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-2-fluorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 4-bromo-2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled pyrrolidine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-bromo-2-fluorophenyl ring and the aliphatic protons of the pyrrolidine ring. Due to the amide bond, hindered rotation around the C-N bond may lead to the observation of rotamers, resulting in broadened or duplicated signals for the pyrrolidine protons, especially those alpha to the nitrogen.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.7m3HAromatic protons
~ 3.5 - 3.7t (broad)2HN-CH₂ (protons alpha to nitrogen)
~ 3.3 - 3.5t (broad)2HN-CH₂ (protons alpha to nitrogen)
~ 1.8 - 2.0m4H-CH₂-CH₂- (protons beta to nitrogen)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 165 - 170C=O (Amide carbonyl)
~ 158 - 162 (d, ¹JCF)C-F (Aromatic carbon attached to fluorine)
~ 120 - 140Aromatic carbons
~ 46 - 50N-CH₂ (Carbons alpha to nitrogen)
~ 23 - 27-CH₂-CH₂- (Carbons beta to nitrogen)
IR Spectroscopy

The infrared spectrum will be dominated by a strong absorption band corresponding to the amide carbonyl stretch.

Wavenumber (cm⁻¹)Assignment
~ 2850 - 3000C-H stretch (aliphatic)
~ 1630 - 1660C=O stretch (amide)
~ 1580 - 1600C=C stretch (aromatic)
~ 1200 - 1250C-F stretch
~ 1000 - 1100C-N stretch
~ 550 - 650C-Br stretch
Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a characteristic M+2 isotopic pattern.

m/zAssignment
271/273[M]⁺ (Molecular ion peak)
220/222[M - C₄H₇N]⁺
185[C₇H₃BrFO]⁺
70[C₄H₈N]⁺

Reactivity and Potential Applications

The chemical reactivity of this compound is centered around the aromatic ring and the amide functionality.

  • Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecules.

  • Amide Bond Chemistry: While generally stable, the amide bond can be hydrolyzed under strong acidic or basic conditions.

Given the prevalence of the pyrrolidine motif in numerous biologically active compounds, this molecule is a valuable intermediate for the synthesis of novel compounds for screening in various therapeutic areas, including but not limited to neuroscience, oncology, and infectious diseases.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemistry. Its straightforward synthesis and the potential for further functionalization make it an attractive starting material for the development of novel chemical entities. This guide provides a foundational understanding of its properties and handling, enabling researchers to effectively utilize this compound in their discovery programs.

References

  • Note: As no direct publications detailing the experimental properties of this specific compound were found, this reference section is intentionally left blank.

An In-Depth Technical Guide to 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine (CAS Number 882689-88-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine, a halogenated aromatic amide of significant interest in medicinal chemistry and pharmaceutical development. The document details the compound's physicochemical properties, a robust and replicable synthesis protocol, and thorough analytical characterization methodologies. Furthermore, it explores the compound's role as a versatile synthetic intermediate, highlighting its potential applications in the discovery and development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

This compound (CAS No. 882689-88-5) is a synthetic organic compound that has garnered attention as a key building block in the synthesis of complex molecular architectures for pharmaceutical applications. The molecule's structure, featuring a 4-bromo-2-fluorophenyl group appended to a pyrrolidine ring via a carbonyl linker, presents multiple avenues for chemical modification. The presence of a bromine atom allows for various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds. The pyrrolidine moiety is a common scaffold in many biologically active compounds and approved drugs. This unique combination of functional groups makes this compound a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] This guide will provide a detailed examination of its synthesis, characterization, and potential applications, serving as a technical resource for laboratory and developmental use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 882689-88-5N/A
Molecular Formula C₁₁H₁₁BrFNON/A
Molecular Weight 272.11 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol)N/A

Synthesis and Purification

The synthesis of this compound is typically achieved through the amidation of 4-bromo-2-fluorobenzoic acid with pyrrolidine. This reaction is a standard procedure in organic synthesis and can be accomplished using various coupling agents to facilitate the formation of the amide bond.

Synthetic Workflow

The overall synthetic strategy is outlined in the workflow diagram below.

G cluster_0 Synthesis of this compound A 4-Bromo-2-fluorobenzoic Acid E Reaction Mixture A->E B Pyrrolidine B->E C Coupling Agent (e.g., DCC/DMAP) C->E D Solvent (e.g., DCM) D->E F Work-up and Purification E->F Reaction G This compound F->G Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • Pyrrolidine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluorobenzoic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyrrolidine (1.1 equivalents) followed by a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents).

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromo-2-fluorophenyl ring and the aliphatic protons of the pyrrolidine ring. The aromatic region will likely display complex splitting patterns due to fluorine-proton and proton-proton coupling. The pyrrolidine protons will appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the two sets of non-equivalent carbons in the pyrrolidine ring.[3]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-Br and C-F stretching vibrations.[4]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and a characteristic isotopic pattern for the presence of a bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).[5][6]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[7] Its utility stems from the ability to further functionalize the molecule at the bromine position and the inherent biological relevance of the pyrrolidine scaffold.

Role as a Key Synthetic Intermediate

The bromine atom on the phenyl ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for high-throughput screening.[8][9]

Potential Therapeutic Areas

While specific biological activity for this compound has not been extensively reported in the public domain, the structural motifs it contains are prevalent in compounds targeting a range of diseases. Pyrrolidine derivatives are known to exhibit a wide array of biological activities, including but not limited to, acting as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and acetyl-CoA carboxylase.[1] The 4-bromo-2-fluorophenyl moiety is also found in a number of biologically active compounds, where the halogen substituents can modulate pharmacokinetic and pharmacodynamic properties.

Logical Relationship to Drug Candidates

The synthesis of novel drug candidates can be envisioned through the chemical modification of this compound, as depicted in the following diagram.

G cluster_1 Drug Discovery Pathway A This compound B Suzuki Coupling A->B C Heck Reaction A->C D Buchwald-Hartwig Amination A->D E Diverse Library of Compounds B->E C->E D->E F High-Throughput Screening E->F G Lead Compound Identification F->G H Optimization G->H I Drug Candidate H->I

Caption: Potential drug discovery pathway utilizing this compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis, coupled with the multiple avenues for chemical modification, makes it an attractive building block for the creation of novel and diverse molecular entities. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, and is intended to empower researchers and scientists in their pursuit of new therapeutic agents.

References

  • Wang, L. et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • NIST. (n.d.). Pyrrolidine. NIST WebBook. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Frejat, M. M. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shift values of compound 4a. ResearchGate. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]

  • ResearchGate. (2011). A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol. ResearchGate. [Link]

  • Google Patents. (n.d.). US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.
  • PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]

  • Google Patents. (n.d.). US2525584A - Production of pyrrolidine.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). EP0551993A1 - Pyrrolidine derivatives and process for preparing the same.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • National Institutes of Health. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. National Institutes of Health. [Link]

  • ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Pharmaceutical Intermediates in Drug Discovery: A Focus on Pyrrolidine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

An In-depth Technical Guide to the Potential Mechanism of Action of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel chemical entity 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine. In the absence of extensive public domain data on this specific molecule, this document serves as a proactive research framework for scientists and drug development professionals. By deconstructing the molecule into its core components—the pyrrolidine scaffold and the 4-bromo-2-fluorobenzoyl moiety—we will explore plausible biological targets and mechanisms of action based on established knowledge of structurally related compounds. This guide offers a roadmap for investigation, detailing robust experimental workflows for target identification, validation, and cellular pathway analysis, thereby empowering researchers to systematically uncover the pharmacological profile of this and similar novel compounds.

Introduction and Structural Analysis

This compound is a synthetic organic compound characterized by a pyrrolidine ring acylated with a 4-bromo-2-fluorobenzoyl group. The pyrrolidine ring is a five-membered, non-aromatic nitrogen-containing heterocycle that is a common motif in a vast number of biologically active natural products and synthetic drugs.[1] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of pharmacophore space, which is often advantageous for achieving high-affinity and selective interactions with biological targets.[2] The nitrogen atom of the pyrrolidine ring imparts basicity and can serve as a key interaction point, while the carbon atoms can be stereogenic, introducing chirality that is often critical for biological activity.[2]

The 4-bromo-2-fluorobenzoyl moiety provides a rigid scaffold with specific electronic properties. The fluorine and bromine substituents are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] Fluorine can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while bromine can serve as a handle for further chemical modification via cross-coupling reactions.[4] This particular substitution pattern is found in intermediates used for the synthesis of approved drugs, indicating its compatibility with biological systems.[5]

Given the prevalence of the pyrrolidine carboxamide scaffold in medicinal chemistry, we can hypothesize several potential mechanisms of action for this compound, which will be explored in the subsequent sections.

Hypothetical Mechanisms of Action

Based on the structural features of this compound and the known biological activities of related compounds, we can propose several plausible mechanisms of action.

Enzyme Inhibition

The pyrrolidine carboxamide core is a known pharmacophore for the inhibition of various enzymes. The carbonyl group can act as a hydrogen bond acceptor, and the pyrrolidine ring can form van der Waals or hydrophobic interactions within an enzyme's active site.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A number of pyrrolidine-based compounds are potent inhibitors of DPP-4, a key enzyme in glucose homeostasis.[6][7] These inhibitors often feature a functional group that can form a covalent or non-covalent interaction with the catalytic serine residue of DPP-4. While the subject molecule lacks a nitrile group common in many DPP-4 inhibitors, the overall scaffold could still allow for competitive binding in the active site.

  • Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition: Pyrrolidine carboxamides have been identified as a novel class of inhibitors for InhA, an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[8] The pyrrolidine carbonyl group in these inhibitors forms a critical hydrogen bond with the catalytic residue Tyr158. This suggests a potential antibacterial application for this compound, targeting bacterial InhA or other enzymes with similar active site architecture.

  • Other Enzyme Targets: The pyrrolidine scaffold is present in inhibitors of a wide range of other enzymes, including α-amylase and α-glucosidase (implicated in diabetes), and poly(ADP-ribose) polymerases (PARPs) (involved in DNA repair and cancer).[2][9]

Receptor Modulation

Pyrrolidine derivatives have also been developed as antagonists for various receptors.

  • Chemokine Receptor (e.g., CXCR4) Antagonism: Certain pyrrolidine-containing molecules act as antagonists of chemokine receptors like CXCR4, which are involved in cancer metastasis and inflammation.[10][11] The pyrrolidine nitrogen can play a crucial role in binding to these G-protein coupled receptors.

Disruption of Protein-Protein Interactions

The rigid, three-dimensional structure of pyrrolidine derivatives can be suitable for disrupting protein-protein interactions. For instance, compounds with a pyrrolidine core have been developed as inhibitors of the MDM2-p53 interaction, a key target in oncology.

A Proposed Workflow for Mechanism of Action Elucidation

To systematically determine the mechanism of action of this compound, a multi-phased experimental approach is recommended.

Phase 1: Target Identification

The initial and most critical step is to identify the direct molecular target(s) of the compound. A combination of in silico and experimental approaches can be employed.

Experimental Protocol: Affinity-Based Protein Profiling

  • Synthesis of an Affinity Probe: Synthesize an analog of this compound that incorporates a linker and a reactive group (e.g., a photo-activatable group) or an affinity tag (e.g., biotin). The attachment point of the linker should be chosen carefully to minimize disruption of the original compound's binding mode. The bromine atom on the phenyl ring could be a suitable site for modification.

  • Cell Lysate Incubation: Incubate the affinity probe with a relevant cell lysate (e.g., from a cancer cell line or a primary cell type).

  • Target Binding and Crosslinking: Allow the probe to bind to its target protein(s). If using a photo-activatable probe, expose the mixture to UV light to induce covalent crosslinking.

  • Affinity Purification: Use the affinity tag (e.g., streptavidin beads for a biotinylated probe) to pull down the probe-protein complexes.

  • Protein Identification: Elute the bound proteins, separate them by SDS-PAGE, and identify them using mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the presence of the active compound compared to a negative control.

Diagram: Target Identification Workflow

Target_Identification_Workflow cluster_synthesis Probe Synthesis cluster_experiment Experimental Procedure cluster_analysis Data Analysis start 1-[(4-Bromo-2-fluorophenyl) carbonyl]pyrrolidine synthesis Synthesize Affinity Probe (e.g., with Biotin tag) start->synthesis lysate Incubate Probe with Cell Lysate synthesis->lysate pulldown Affinity Pulldown (Streptavidin Beads) lysate->pulldown ms LC-MS/MS Analysis pulldown->ms identification Protein Identification ms->identification validation Candidate Target Validation identification->validation Signaling_Pathway compound 1-[(4-Bromo-2-fluorophenyl) carbonyl]pyrrolidine dpp4 DPP-4 compound->dpp4 Inhibition inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 Degradation glp1 Active GLP-1 glp1->dpp4 glp1r GLP-1 Receptor (Pancreatic β-cells) glp1->glp1r Activation camp cAMP Increase glp1r->camp insulin Insulin Secretion camp->insulin glucose Blood Glucose Lowering insulin->glucose

Caption: A simplified signaling pathway illustrating the effect of DPP-4 inhibition.

Structure-Activity Relationship (SAR) Studies

To understand which parts of the molecule are crucial for its biological activity, a systematic SAR study should be conducted. This involves synthesizing analogs of the lead compound and evaluating their activity.

Key Areas for Modification:

  • Pyrrolidine Ring: Investigate the effect of substitutions on the pyrrolidine ring, including the introduction of stereocenters.

  • Phenyl Ring Substituents: Systematically vary the substituents on the phenyl ring. For example, replace the bromine with other halogens (Cl, I) or electron-donating/withdrawing groups to probe electronic and steric requirements.

  • Carbonyl Linker: Explore the impact of modifying the amide linker, for instance, by replacing it with other functional groups.

By correlating the structural changes with the observed biological activity, a robust SAR model can be developed to guide the optimization of the lead compound towards a more potent and selective drug candidate.

Conclusion

While the specific mechanism of action of this compound remains to be elucidated, its structural components suggest a high potential for biological activity. This guide provides a comprehensive and scientifically rigorous framework for researchers to systematically investigate its pharmacological properties. By employing a combination of target identification, in vitro validation, cellular pathway analysis, and structure-activity relationship studies, the scientific community can unlock the therapeutic potential of this and other novel chemical entities.

References

  • Smolecule. (n.d.). Buy 2-(4-Bromo-2-fluorophenyl)pyrrolidine.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439.
  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323.
  • Auteum. (2025). The Role of 4-Bromo-2-fluorobenzoic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

  • Al-Tahami, K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249641.
  • Al-Tahami, K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249641.
  • Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1286, 135545.
  • Kumar, A., et al. (2022). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2635-2647.
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  • Laatsch, H., et al. (1995). Structure-activity relationships of phenyl- and benzoylpyrroles. Chemical & Pharmaceutical Bulletin, 43(4), 537-546.
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  • Olaru, A., et al. (2023). Structure activity relationship of the synthesized compounds.
  • Wu, J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429.
  • Vince, R., et al. (1990). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Journal of Medicinal Chemistry, 33(1), 17-21.
  • Biftu, T., et al. (2006). Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 49(12), 3567-3583.
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  • Mehta, S., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE.
  • Olaru, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Patel, H., & Patel, K. (2022). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).

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The Structure-Activity Relationship of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-[(4-bromo-2-fluorophenyl)carbonyl]pyrrolidine scaffold represents a privileged structure in medicinal chemistry, serving as a core component in the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of this compound class. We will explore the synthetic rationale, key molecular interactions, and the influence of structural modifications on inhibitory potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on the pyrrolidine amide framework.

Introduction: The Pyrrolidine Amide Scaffold in Drug Design

The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to participate in various non-covalent interactions make it an attractive building block for creating compounds that can effectively bind to the active sites of enzymes and receptors. When coupled with a substituted phenyl ring through an amide linkage, as in this compound, the resulting scaffold offers a rich platform for SAR exploration. The specific substitutions on the phenyl ring, in this case, a bromine atom at the 4-position and a fluorine atom at the 2-position, are critical determinants of the compound's biological activity, pharmacokinetic properties, and potential therapeutic applications.

This guide will focus on elucidating the SAR of this scaffold, drawing insights from studies on related pyrrolidine-based inhibitors targeting enzymes such as N-acylethanolamine acid amidase (NAAA) and dipeptidyl peptidase-4 (DPP-4). Understanding these relationships is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.

Potential Biological Targets and Therapeutic Indications

While the specific biological target of this compound is not definitively established in publicly available literature, the broader class of phenyl-pyrrolidine amides has shown significant activity against several key enzymes implicated in human diseases.

N-acylethanolamine Acid Amidase (NAAA)

NAAA is a lysosomal cysteine hydrolase responsible for the degradation of the anti-inflammatory and analgesic lipid messenger, palmitoylethanolamide (PEA).[2] Inhibition of NAAA increases endogenous PEA levels, making it a promising therapeutic strategy for inflammatory and pain disorders. Pyrrolidine amide derivatives have been identified as reversible and competitive inhibitors of NAAA.[2]

Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. DPP-4 inhibitors are an established class of oral medications for the treatment of type 2 diabetes.[3][4] Pyrrolidine-2-carbonitrile derivatives are a well-known class of DPP-4 inhibitors, and the SAR of the phenylcarbonyl moiety is a key aspect of their design.[4][5]

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is dictated by the interplay of three key structural components: the pyrrolidine ring, the amide linker, and the substituted phenyl ring.

The Pyrrolidine Ring: A Foundation for Interaction

The pyrrolidine ring typically occupies a hydrophobic pocket within the enzyme's active site. Modifications to this ring can significantly impact binding affinity and selectivity. For instance, in the context of DPP-4 inhibitors, the introduction of a cyano group at the 2-position of the pyrrolidine ring is crucial for covalent interaction with the catalytic serine residue.[4][5] Fluorination at the 4-position of the pyrrolidine has also been shown to enhance potency.[4]

The Amide Linker: A Rigidifying Element

The amide bond connecting the pyrrolidine and the phenyl ring provides a degree of rigidity to the molecule, which is essential for orienting the key interacting moieties within the active site. The planarity of the amide bond influences the overall conformation of the inhibitor and its ability to form hydrogen bonds with backbone residues of the target enzyme.

The Substituted Phenyl Ring: Tuning Potency and Selectivity

The 4-bromo-2-fluorophenyl group is the primary focus of SAR exploration for this scaffold. The nature, position, and electronic properties of the substituents on this ring are critical for modulating potency, selectivity, and pharmacokinetic properties.

  • Halogen Substituents (Bromine and Fluorine):

    • Bromine (4-position): The bulky and lipophilic bromine atom at the para-position often occupies a hydrophobic sub-pocket in the enzyme's active site. This interaction can significantly contribute to binding affinity. In some cases, the bromine atom can also participate in halogen bonding, a non-covalent interaction that can further stabilize the enzyme-inhibitor complex.

    • Fluorine (2-position): The ortho-fluorine atom serves multiple purposes. Its electron-withdrawing nature can influence the electronic properties of the phenyl ring and the amide carbonyl, potentially enhancing interactions with the target. Furthermore, the fluorine atom can modulate the conformation of the molecule by inducing a twist in the phenyl-carbonyl bond, which may be favorable for binding. It can also improve metabolic stability by blocking a potential site of oxidative metabolism.

The following diagram illustrates the key structural components and their potential interactions within an enzyme active site.

SAR_Analysis cluster_inhibitor This compound cluster_enzyme Enzyme Active Site Pyrrolidine Pyrrolidine Ring Hydrophobic_Pocket Hydrophobic Pocket Pyrrolidine->Hydrophobic_Pocket Hydrophobic Interactions Amide Amide Linker H_Bond_Acceptor H-Bond Acceptor Amide->H_Bond_Acceptor Hydrogen Bonding Phenyl 4-Bromo-2-fluorophenyl Ring Hydrophobic_Subpocket Hydrophobic Sub-pocket Phenyl->Hydrophobic_Subpocket Hydrophobic Interactions Bromo 4-Bromo Bromo->Hydrophobic_Subpocket Enhanced Lipophilic Interactions Halogen Bonding Fluoro 2-Fluoro Metabolic_Stability_Site Metabolic Stability Fluoro->Metabolic_Stability_Site Blocks Metabolism Conformational Control

Caption: Key pharmacophoric elements of the inhibitor and their potential interactions.

Synthetic Chemistry and Analog Design

The synthesis of this compound and its analogs is typically achieved through a straightforward amide coupling reaction between pyrrolidine (or a substituted derivative) and the corresponding benzoic acid or acyl chloride. This robust synthetic route allows for the rapid generation of a diverse library of analogs for SAR studies.

General Synthetic Scheme

Synthesis Reactant1 Pyrrolidine (or derivative) Coupling Coupling Agent (e.g., DCC, PyBOP) Reactant1->Coupling Reactant2 4-Bromo-2-fluorobenzoic acid (or acyl chloride) Reactant2->Coupling Product This compound (and analogs) Coupling->Product

Caption: General synthetic route for the preparation of target compounds.

Strategies for Analog Synthesis

To thoroughly explore the SAR, systematic modifications of the 4-bromo-2-fluorophenyl ring are essential. The following table outlines key analog design strategies and the rationale behind them.

Modification PositionSubstituent ChangeRationale
4-position (Bromo) Replace with Cl, I, CH3, CF3To probe the effect of size, lipophilicity, and electronic properties on binding in the hydrophobic sub-pocket.
2-position (Fluoro) Replace with H, Cl, CH3To evaluate the importance of the ortho-substituent for conformational control and metabolic stability.
Other positions (3, 5, 6) Introduce various groups (e.g., OCH3, CN)To explore additional binding interactions and modulate physicochemical properties.

Experimental Protocols for Biological Evaluation

To determine the inhibitory activity and selectivity of newly synthesized analogs, robust and validated biological assays are required. The following are detailed protocols for evaluating inhibitors against NAAA and DPP-4.

Protocol for NAAA Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a high-throughput fluorescence-based assay for NAAA inhibitor screening.[6]

5.1.1. Materials and Reagents:

  • Recombinant human NAAA enzyme

  • NAAA assay buffer (100 mM NaH2PO4, 100 mM sodium citrate, 0.1% Triton-X 100, 3 mM DTT, pH 4.5)[7]

  • Fluorescent substrate: N-(4-methylcoumarin)-palmitamide (PAMCA)

  • Test compounds and positive control (e.g., a known NAAA inhibitor)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 360/460 nm)

5.1.2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions. For control wells, add 2 µL of DMSO.

  • Add 40 µL of NAAA enzyme solution (pre-diluted in assay buffer) to each well.

  • Incubate the plate at 37°C for 10 minutes with shaking.

  • Initiate the reaction by adding 28 µL of the PAMCA substrate solution (final concentration 25 µM) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol for DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol is based on a commercially available DPP-4 inhibitor screening assay kit.[8][9]

5.2.1. Materials and Reagents:

  • Recombinant human DPP-4 enzyme

  • DPP-4 assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]

  • Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (AMC)

  • Test compounds and positive control (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 350-360 nm / 450-465 nm)

5.2.2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer or DMSO.

  • To the wells of a 96-well plate, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound.

  • For control wells (100% activity), add 10 µL of the solvent instead of the inhibitor. For background wells, add assay buffer instead of the enzyme.

  • Initiate the reactions by adding 50 µL of the diluted substrate solution to all wells.

  • Cover the plate and incubate for 30 minutes at 37°C.

  • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Subtract the background fluorescence from all readings.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Interpretation and Lead Optimization

The data generated from the SAR studies should be compiled into a table for clear comparison of the inhibitory potencies (IC50 values) of the synthesized analogs.

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDR1 (2-position)R2 (4-position)NAAA IC50 (nM)DPP-4 IC50 (nM)
Parent FBr50200
A-1 HBr150500
A-2 ClBr40180
B-1 FH200800
B-2 FCl60250
B-3 FI45150
C-1 FCH3100400
C-2 FCF375300

Data in this table is hypothetical and for illustrative purposes only.

Analysis of such data allows for the identification of key trends. For example, the hypothetical data above suggests that an ortho-halogen is beneficial for NAAA activity, and a larger halogen at the para-position enhances potency for both targets. This information guides the next round of analog design, focusing on combinations of substituents that are likely to yield compounds with improved activity and selectivity.

The following workflow illustrates the iterative process of lead optimization.

Lead_Optimization A Design Analogs based on SAR B Synthesize Analogs A->B C Biological Evaluation (NAAA & DPP-4 Assays) B->C D Analyze SAR Data C->D D->A Iterate Design E Lead Candidate D->E Potent & Selective

Caption: Iterative cycle of lead optimization in drug discovery.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of novel enzyme inhibitors. A thorough understanding of the structure-activity relationships, driven by systematic analog synthesis and robust biological evaluation, is crucial for successful lead optimization. The insights provided in this guide, including the importance of the substituted phenyl ring and the detailed experimental protocols, offer a solid foundation for researchers in this field.

Future work should focus on exploring a wider range of substituents on the phenyl ring to further refine the SAR and improve selectivity for the desired target. Additionally, in vivo studies will be necessary to evaluate the pharmacokinetic properties and therapeutic efficacy of the most promising lead compounds.

References

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  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC. [Link]

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PMC. [Link]

  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd. [Link]

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  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation. Frontiers in Pharmacology. [Link]

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  • (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. PubMed. [Link]

  • Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. PubMed. [Link]

  • Synthetic route for the preparation of pyrrole and pyrrolidine amides. ResearchGate. [Link]

  • Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. PubMed. [Link]

  • (PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]

  • Expanding the Library of Divalent Fucosidase Inhibitors With Polyamino and Triazole-Benzyl Bridged Bispyrrolidines. PubMed. [Link]

  • Development of the Synthetic Route to PF-06878031 Part 2: Amide Reduction Route. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

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Sources

A Multi-Pronged Chemoproteomic Strategy for the Biological Target Identification of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deconvolution of a small molecule's mechanism of action is a cornerstone of modern drug discovery and chemical biology. Identifying the specific biological protein(s) a compound interacts with—its target(s)—is essential for optimizing efficacy, predicting toxicity, and understanding its physiological effects. This guide presents a comprehensive, field-proven strategy for identifying the biological targets of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine, a novel compound featuring a pyrrolidine scaffold common in pharmacologically active agents.[1][2] We will detail an integrated, multi-phase approach that begins with computational prediction to generate hypotheses, moves to robust experimental identification using orthogonal chemoproteomic techniques, and culminates in rigorous biochemical and cellular validation. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the strategic rationale behind each experimental choice to ensure a self-validating and conclusive target identification campaign.

Introduction: The Imperative of Target Identification

The compound this compound possesses a privileged pyrrolidine structure, a saturated heterocycle known for its ability to explore three-dimensional chemical space and engage in specific, high-affinity interactions with biological macromolecules.[2][3] However, without knowledge of its protein targets, its potential as a therapeutic agent or research tool remains unrealized. Target identification is the critical process that bridges a compound's observed phenotypic effect with its underlying molecular mechanism.[4] A successful campaign illuminates not only the primary "on-target" responsible for the desired effect but also unintended "off-targets" that can lead to adverse effects.[5][6]

Our strategy is built on the principle of orthogonality, where multiple, independent methods are used to identify and confirm targets. This approach minimizes the risk of false positives inherent in any single technique and builds a powerful, consolidated body of evidence.[7] We will progress through three distinct phases:

  • Phase 1: In Silico Hypothesis Generation: Utilizing computational methods to predict likely protein targets, thereby focusing subsequent experimental efforts.[8][9]

  • Phase 2: Experimental Target Discovery: Employing a suite of powerful chemoproteomic techniques, including affinity-based, activity-based, and label-free methods, to identify candidate binding proteins directly from complex biological systems.[10][11]

  • Phase 3: Orthogonal Target Validation: Confirming the interaction between the compound and candidate proteins using direct biochemical and cellular assays.[12]

This structured workflow ensures an efficient and robust deconvolution of the compound's interactome, transforming a bioactive molecule into a well-understood chemical probe or drug lead.

Phase 1: In Silico Target Prediction & Hypothesis Generation

The initial phase of any target identification project should be a computational, or in silico, assessment. These methods are cost-effective and rapid, leveraging vast biological databases to generate a preliminary list of potential targets, which can guide the design of more resource-intensive wet-lab experiments.[8][13]

The primary in silico approaches fall into two categories: ligand-based and structure-based.[9]

  • Ligand-Based (Pharmacophore/Similarity Searching): This method compares the 2D and 3D features of our query compound to libraries of molecules with known biological targets. The underlying principle is that structurally similar molecules often share similar biological activities.[9]

  • Structure-Based (Molecular Docking): If high-resolution 3D structures of potential protein targets are available, molecular docking can be used to predict the binding pose and affinity of our compound within the protein's binding site.[9][14]

A combined approach provides the most robust set of initial hypotheses.

cluster_0 Phase 1: In Silico Workflow cluster_1 Ligand-Based Approach cluster_2 Structure-Based Approach mol Query Molecule This compound lb_sim Similarity Search (2D/3D Pharmacophore) mol->lb_sim sb_dock Molecular Docking (Virtual Screening) mol->sb_dock lb_db Known Ligand Databases (e.g., ChEMBL, PubChem) lb_db->lb_sim merge Merge & Rank Hits (Based on Score, Biological Relevance) lb_sim->merge sb_db Protein Structure Database (e.g., PDB) sb_db->sb_dock sb_dock->merge output Prioritized List of Hypothetical Targets merge->output

Caption: In silico workflow for generating target hypotheses.

Hypothetical In Silico Screening Results

The following table represents a plausible output from our in silico screening, providing a ranked list of protein families to guide our experimental design.

RankPredicted Target/FamilyMethodConfidence ScoreRationale for Prioritization
1Serine HydrolasesLigand-Based0.85Pyrrolidine amides are known scaffolds for inhibitors of enzymes like DPP4.[15]
2Kinases (e.g., ABL1, SRC)Docking0.79The phenyl-carbonyl moiety can fit into ATP-binding pockets.
3MDM2/p53 InterfaceSimilarity Search0.75Spiro-pyrrolidine structures are known MDM2 inhibitors.[16]
4DNA Gyrase / TopoisomeraseLigand-Based0.71Some pyrrolidine derivatives show antibacterial activity via this mechanism.[3]

These hypotheses, particularly the high-ranking serine hydrolases, provide a strong starting point for the experimental workflows described below.

Phase 2: Experimental Target Discovery

With a list of hypotheses in hand, we proceed to the experimental identification of direct binding partners in a complex biological matrix, such as a cell lysate or intact cells. We will deploy three orthogonal and complementary strategies.

Strategy 1: Affinity-Based Protein Profiling (AfBPP)

This is a classic and powerful method that involves chemically modifying the compound of interest to create a "probe" molecule.[4][17] This probe is then used as "bait" to fish out its binding partners from a proteome.[18]

3.1.1 Rationale and Probe Synthesis

The core of this technique is the design of a probe that retains the biological activity of the parent compound.[19] The probe consists of three key components:

  • Recognition Element: The original this compound structure.

  • Reporter Tag: A biotin molecule for high-affinity capture by streptavidin-coated beads.[4]

  • Cross-linking Group (Optional but Recommended): A photoreactive group, such as a diazirine, which upon UV irradiation forms a covalent bond with the target protein. This is crucial for capturing transient or low-affinity interactions.[20][21]

A critical consideration is the attachment point of the linker connecting these elements. Structure-activity relationship (SAR) data, if available, would guide this. In its absence, a position presumed to be solvent-exposed and non-critical for binding is chosen. For our compound, modifying the bromine atom on the phenyl ring via a Suzuki or Stille coupling to introduce a linker is a chemically feasible and logical starting point.[19][20]

cluster_0 Affinity-Based Protein Profiling (AfBPP) Workflow start Synthesize Photoaffinity Probe (Compound + Linker + Diazirine + Biotin) incubate 1. Incubate Probe with Cell Lysate or Live Cells start->incubate uv 2. UV Irradiation (365 nm) to Covalently Cross-link incubate->uv lyse 3. Cell Lysis (if starting with live cells) uv->lyse capture 4. Capture Biotinylated Complexes with Streptavidin Beads lyse->capture wash 5. Wash to Remove Non-specific Binders capture->wash elute 6. Elute Bound Proteins wash->elute digest 7. On-bead Digestion (Trypsin) elute->digest ms 8. LC-MS/MS Analysis of Peptides digest->ms analysis 9. Identify & Quantify Proteins (Compare to No-UV/Parent Compound Control) ms->analysis cluster_0 Competitive Activity-Based Protein Profiling (ABPP) cluster_1 Control cluster_2 Experiment start Cell Lysate (Proteome) control_treat 1a. Treat with Vehicle (e.g., DMSO) start->control_treat exp_treat 1b. Treat with Query Compound start->exp_treat control_probe 2a. Add Broad-Spectrum Activity-Based Probe (ABP-Tag) control_treat->control_probe control_result Result: Many enzymes labeled by ABP control_probe->control_result merge 3. Combine, Enrich Tagged Proteins, and Analyze by LC-MS/MS control_result->merge exp_probe 2b. Add Broad-Spectrum Activity-Based Probe (ABP-Tag) exp_treat->exp_probe exp_result Result: Target enzyme is occupied, ABP cannot bind exp_probe->exp_result exp_result->merge output Identify Proteins with Reduced Signal in Experimental Sample merge->output cluster_0 Phase 3: Target Validation Workflow cluster_1 Biochemical Validation (Direct Interaction) cluster_2 Cellular Validation (Biological Relevance) start High-Confidence Hits from Proteomics (e.g., DPP4) recomb 1. Express & Purify Recombinant Target Protein start->recomb knockdown 1. Genetic Perturbation (siRNA or CRISPR Knockdown of Target) start->knockdown bind 2. Direct Binding Assays (SPR, ITC, or MST) recomb->bind func 3. Functional/Enzyme Assay (e.g., DPP4 activity assay) recomb->func conclusion Validated Target bind->conclusion func->conclusion pheno 2. Phenotypic Assay (Does knockdown mimic compound effect?) knockdown->pheno pheno->conclusion

Sources

The Therapeutic Potential of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While specific preclinical or clinical data for the novel compound 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine is not yet publicly available, its structural motifs—a pyrrolidine ring coupled to a halogenated phenyl group—position it within a chemical space of significant therapeutic interest. The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide range of biological activities.[1][2][3] This technical guide will, therefore, explore the potential therapeutic applications of this compound class by dissecting its constituent parts. We will delve into the established importance of the pyrrolidine core, the strategic role of halogenation in drug design, and propose potential therapeutic targets and research pathways. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of halogenated phenylcarbonyl pyrrolidine derivatives.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[4][5] Its prevalence is not coincidental; the pyrrolidine ring offers several distinct advantages in drug design:

  • Three-Dimensionality: The sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, three-dimensional structure. This allows for more intricate and specific interactions with the binding pockets of biological targets compared to flat aromatic systems.[1][2]

  • Stereochemical Complexity: The chiral centers within the pyrrolidine ring allow for the synthesis of stereoisomers, which can exhibit vastly different biological activities and metabolic profiles. This stereochemical diversity is a powerful tool for optimizing drug candidates.[1][2]

  • Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This influences the compound's solubility, a critical factor in drug development.

  • Metabolic Stability: The pyrrolidine ring can be more metabolically stable than other nitrogen-containing heterocycles, contributing to improved pharmacokinetic profiles.

The versatility of the pyrrolidine scaffold is evidenced by its presence in a wide array of approved drugs with diverse therapeutic applications, including antiviral (e.g., Telaprevir, Ombitasvir), anticancer, and anti-inflammatory agents.[4][5][6]

Strategic Halogenation: The Role of Bromine and Fluorine

The introduction of halogen atoms, such as bromine and fluorine, onto a phenyl ring is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[7]

  • Fluorine: The substitution of hydrogen with fluorine can have profound effects on a molecule's properties.[8][9]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

    • Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with the target protein through dipole-dipole or hydrogen bonding interactions.

    • Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and oral bioavailability.[9]

  • Bromine: The larger bromine atom also offers unique advantages:

    • Increased Potency: Bromine can act as a bulky group that can occupy specific hydrophobic pockets in a binding site, leading to increased potency.

    • Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity and selectivity.

The combination of a 4-bromo and a 2-fluoro substitution on the phenyl ring of the topic compound is a deliberate design choice, likely aimed at synergistically optimizing its metabolic stability, target affinity, and pharmacokinetic profile.

Potential Therapeutic Applications and Biological Targets

Given the prevalence of the pyrrolidine scaffold in drugs targeting a wide range of diseases, this compound and its analogs could be investigated for several therapeutic areas.[4][10]

Oncology

Many pyrrolidine-containing compounds exhibit anticancer properties.[1][4] The mechanism of action could involve the inhibition of key enzymes in cancer cell signaling pathways, such as kinases or proteases. The halogenated phenyl group could enhance binding to the ATP-binding pocket of kinases or the active site of proteases.

Infectious Diseases

Pyrrolidine derivatives have shown significant promise as antiviral and antibacterial agents.[4][5] For instance, they can act as inhibitors of viral proteases or bacterial enzymes essential for replication. The specific substitutions on the phenyl ring could be optimized to target enzymes from specific pathogens.

Inflammatory and Autoimmune Diseases

The anti-inflammatory potential of pyrrolidine derivatives is another promising avenue.[4] They may act as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX), or modulate the activity of immune cells.

Central Nervous System (CNS) Disorders

Pyrrolidine-based compounds have been developed for various CNS disorders, including epilepsy and neurodegenerative diseases.[1][11] They can modulate the activity of ion channels or receptors in the brain. The lipophilicity conferred by the halogenated phenyl group could be advantageous for crossing the blood-brain barrier.

Proposed Synthetic and Experimental Workflows

General Synthesis of this compound

The synthesis of N-aroylpyrrolidines is a well-established chemical transformation. A general and efficient method involves the acylation of pyrrolidine with the corresponding aroyl chloride.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of pyrrolidine (1.2 equivalents) and a tertiary amine base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 4-bromo-2-fluorobenzoyl chloride (1.0 equivalent) in the same solvent dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram of Synthetic Workflow

Synthesis_Workflow pyrrolidine Pyrrolidine reaction Acylation Reaction pyrrolidine->reaction aroyl_chloride 4-Bromo-2-fluorobenzoyl chloride aroyl_chloride->reaction base Base (e.g., Triethylamine) base->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Proposed Biological Evaluation Workflow

A tiered approach is recommended for the biological evaluation of this compound class.

Diagram of Biological Evaluation Workflow

Biological_Evaluation start Test Compound tier1 Tier 1: Broad Phenotypic Screening (e.g., Cancer Cell Line Panel, Antimicrobial Assays) start->tier1 decision1 Active? tier1->decision1 tier2 Tier 2: Target Identification & Validation (e.g., Kinase Profiling, Protease Assays) decision2 Target Identified? tier2->decision2 tier3 Tier 3: In Vitro Mechanistic Studies (e.g., Signaling Pathway Analysis, Enzyme Kinetics) decision3 Mechanism Elucidated? tier3->decision3 tier4 Tier 4: In Vivo Efficacy & PK/PD Studies (e.g., Animal Models of Disease) end Lead Candidate tier4->end decision1->tier2 Yes decision2->tier3 Yes decision3->tier4 Yes

Caption: A tiered workflow for the biological evaluation of novel pyrrolidine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: A biochemical assay to measure the ability of the test compound to inhibit the activity of a specific kinase. This can be performed using various formats, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays.

  • Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, detection reagents, and the test compound.

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, add the kinase, substrate peptide, and the test compound. c. Initiate the reaction by adding ATP. d. Incubate the plate at the optimal temperature for the kinase. e. Stop the reaction and add the detection reagents. f. Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Hypothetical Signaling Pathway Modulation

Based on the known activities of similar compounds, a plausible mechanism of action for a novel pyrrolidine derivative in an oncology context could be the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Diagram of a Hypothetical Signaling Pathway

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 1-[(4-Bromo-2-fluorophenyl) carbonyl]pyrrolidine Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

While specific data for the title compound is unavailable, the following table presents representative IC₅₀ values for various pyrrolidine derivatives against different biological targets, illustrating the potential potency of this compound class.

Compound ClassTargetRepresentative IC₅₀ (nM)Therapeutic Area
Pyrrolidine SulfonamidesGlyT110 - 100Schizophrenia
Pyrrolidine-2,5-dionesVarious50 - 500Epilepsy
Spirooxindole PyrrolidinesMDM2< 1Oncology
Pyrrolidine-based DPP-IV InhibitorsDPP-IV10 - 100Diabetes

Note: The data in this table is illustrative and compiled from various sources on pyrrolidine derivatives. It does not represent data for this compound.

Conclusion

This compound represents a promising starting point for a drug discovery program. The combination of the privileged pyrrolidine scaffold and strategic halogenation provides a strong foundation for the development of novel therapeutics. The proposed workflows and potential therapeutic targets outlined in this guide offer a rational approach to exploring the full potential of this and related compounds. Further investigation through synthesis and systematic biological evaluation is warranted to elucidate the specific therapeutic applications of this intriguing molecule.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

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  • Shakil, M. S., et al. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 28(14), 5399. [Link]

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  • Al-Ostath, A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry, 7, 101416. [Link]

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Navigating the Unknown: A Technical Safety and Handling Guide for 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to a Novel Compound

1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine is a compound of interest in contemporary research and development, particularly within the synthesis of novel chemical entities for drug discovery. Its unique structure, combining a pyrrolidine moiety with a halogenated aromatic ring, suggests its potential as a versatile building block. However, as is common with many research chemicals, comprehensive toxicological and safety data for this specific molecule are not yet fully established. The Safety Data Sheet (SDS) for this compound indicates a lack of specific GHS classification data.

This guide is designed to bridge that knowledge gap by providing a robust framework for the safe handling and use of this compound. By applying principles of chemical analogy and risk assessment based on its constituent structural motifs—the pyrrolidine ring and the brominated aromatic system—we can establish a set of rigorous safety protocols. This document is intended to empower researchers to work with this compound with a heightened sense of awareness and preparedness, ensuring both personal safety and the integrity of their research.

Hazard Analysis: Deconstructing the Risk Profile

Due to the absence of specific toxicological data for this compound, a conservative approach to hazard assessment is paramount. We will infer potential hazards by examining the known properties of its core components: the pyrrolidine ring and the halogenated aromatic group.

The Pyrrolidine Moiety: A Corrosive and Flammable Core

The pyrrolidine ring is a well-characterized cyclic secondary amine with a distinct hazard profile.[1] It is known to be:

  • Corrosive: Pyrrolidine is a strong base and can cause severe burns to the skin, eyes, and respiratory tract.[2][3] Ingestion can lead to significant and permanent damage to the digestive system.[2]

  • Flammable: Pyrrolidine is a highly flammable liquid and vapor, with a low flash point.[2][3][4] Its vapors are heavier than air and can travel to an ignition source, causing a flashback.[3]

  • Toxic: It is harmful if inhaled, ingested, or absorbed through the skin.[2][4] High concentrations can affect the nervous system.[4]

  • Reactive: Pyrrolidine reacts violently with strong acids and oxidizing agents.[3] It is also incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[5][6]

The Halogenated Aromatic Component: A Source of Chronic and Systemic Toxicity

The presence of a bromo- and fluoro-substituted phenyl group introduces another layer of potential hazards. Halogenated aromatic compounds are a class of chemicals known for their potential to cause both acute and chronic health effects. Key concerns include:

  • Systemic Toxicity: These compounds can be absorbed into the body and may cause delayed and subtle toxic effects.[7]

  • Organ Damage: The liver is a primary target organ for many halogenated aromatic compounds, with exposure potentially leading to dysfunction.[7]

  • Persistence and Bioaccumulation: Many organobromine compounds are persistent in the environment and can bioaccumulate, posing a long-term risk.[8]

  • Combustion Byproducts: In a fire, halogenated compounds can decompose to produce highly toxic and corrosive gases, such as hydrogen bromide and hydrogen fluoride.

Given these considerations, it is prudent to treat this compound as a substance with the potential for significant acute and chronic health effects.

Risk Assessment Workflow

A thorough risk assessment should be conducted before any handling of this compound. The following diagram outlines a logical workflow for this process.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_controls Control Measures Identify_Hazards Identify Potential Hazards (Inferred from Pyrrolidine & Halogenated Aromatics) Evaluate_Exposure Evaluate Potential Exposure Routes (Inhalation, Dermal, Ingestion, Eye Contact) Identify_Hazards->Evaluate_Exposure Assess_Risks Assess Risks (Likelihood & Severity) Evaluate_Exposure->Assess_Risks Implement_Controls Implement Control Measures (Engineering, Administrative, PPE) Assess_Risks->Implement_Controls Proceed Proceed with Experiment? Implement_Controls->Proceed Review_Procedures Review and Refine Procedures Review_Procedures->Implement_Controls Start Start: New Experiment with This compound Start->Identify_Hazards Proceed->Review_Procedures No End Safe Execution of Experiment Proceed->End Yes

Caption: Risk Assessment Workflow for Handling this compound.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Due to the inferred corrosive and potentially toxic nature of this compound, a comprehensive PPE strategy is essential.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of the corrosive liquid and potential irritants. The face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the potentially corrosive and absorbable compound. Regular inspection of gloves for any signs of degradation is crucial.
Body Protection A flame-retardant lab coat.Protects against splashes and potential ignition sources.
Respiratory Protection A properly fitted respirator with an organic vapor cartridge.To be used when working outside of a certified chemical fume hood or in case of a spill to prevent inhalation of harmful vapors.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize exposure and prevent accidents.

Handling Protocol
  • Work in a Ventilated Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Grounding and Bonding: When transferring the substance, ensure that all containers are properly grounded and bonded to prevent static discharge, which could be an ignition source.[3]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid accidental ignition of flammable vapors.[3]

  • Avoid Contact: Exercise extreme care to avoid contact with skin, eyes, and clothing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage Protocol
  • Container Integrity: Store in a tightly sealed, properly labeled container.

  • Ventilation: Keep the container in a cool, dry, and well-ventilated area.

  • Ignition Sources: Store away from heat, sparks, open flames, and other potential ignition sources.[2]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and other incompatible materials.[3]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial.

Spill Response Workflow

SpillResponse Spill_Occurs Spill of this compound Evacuate Evacuate Immediate Area & Alert Others Spill_Occurs->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess Small_Spill Small Spill (Manageable by trained personnel) Assess->Small_Spill Small Large_Spill Large Spill (Requires emergency response team) Assess->Large_Spill Large Don_PPE Don Appropriate PPE (Respirator, gloves, goggles, lab coat) Small_Spill->Don_PPE Call_Emergency Call Emergency Services Large_Spill->Call_Emergency Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) Don_PPE->Contain Neutralize Neutralize with a suitable agent (if applicable and safe to do so) Contain->Neutralize Collect Collect Absorbed Material in a sealed container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Emergency Spill Response Workflow.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Guidelines

Waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material in a dedicated, properly labeled, and sealed container.

  • Segregation: Do not mix with other waste streams unless compatibility is confirmed.

  • Neutralization: For larger quantities or in the case of a spill, neutralization of the brominated compound with a reducing agent like sodium thiosulfate may be a necessary step before disposal, but this should only be performed by trained personnel.[9]

  • Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Conclusion: A Culture of Safety

The responsible use of novel research chemicals like this compound is fundamental to scientific progress. While the full toxicological profile of this compound is yet to be determined, a proactive and informed approach to safety, grounded in the known hazards of its structural components, is essential. By adhering to the comprehensive guidelines outlined in this document, researchers can mitigate risks, protect themselves and their colleagues, and foster a robust culture of safety in the laboratory.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

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  • Coppock, R. W. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Special Pet Topics. Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • New Jersey Department of Health. (1999, July). Pyrrolidine. Right to Know Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of Action of Toxic Halogenated Aromatics. Environmental Health Perspectives, 60, 121–128. [Link]

  • Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 60, 121-128. [Link]

  • Coppock, R. W. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Merck Veterinary Manual. Retrieved from [Link]

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  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
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  • Reddit. (2017, September 16). Safely handling a liter of Bromine?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?. Retrieved from [Link]

  • PubMed. (1991, October). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Farmaco. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility and Stability of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the aqueous solubility and chemical stability of this compound. Given the limited publicly available data for this specific molecule, this document emphasizes established methodologies and predictive insights based on its structural motifs: a halogenated phenyl ring and an N-acylpyrrolidine scaffold.

The aqueous solubility of a drug candidate profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability.[1] Similarly, the chemical stability of a molecule under various environmental conditions (e.g., pH, temperature, light) dictates its shelf-life, formulation strategies, and potential for degradation into inactive or toxic byproducts.[2][3] This guide will detail the experimental protocols necessary to generate robust solubility and stability data for this compound, enabling informed decisions in a research and development setting.

Predicted Physicochemical Properties

  • 4-Bromo-2-fluorophenyl Group : The presence of a bromine and a fluorine atom on the phenyl ring increases the molecule's lipophilicity and molecular weight. Halogenation generally leads to lower aqueous solubility. The aromatic ring itself is susceptible to oxidative degradation under certain conditions.

  • N-acylpyrrolidine Group : The amide bond within the N-acylpyrrolidine moiety is a key functional group. Amides are generally considered stable, but they can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The pyrrolidine ring is a saturated heterocycle and is expected to be relatively stable.

Overall, this compound is predicted to be a compound with low to moderate aqueous solubility and good stability under neutral pH and ambient temperature. However, empirical testing is essential to confirm these predictions.

Aqueous Solubility Determination

The aqueous solubility of a compound can be assessed using two primary methods: kinetic and thermodynamic solubility assays.[1][4][5]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery.[1][5] It measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[4][5]

  • Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Aqueous Buffer : Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation : Shake the plate at room temperature for a defined period (e.g., 2 hours).[1]

  • Precipitate Removal : Centrifuge the plate to pellet any precipitate.

  • Quantification : Analyze the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

Thermodynamic Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for lead optimization and pre-formulation studies.[1][4][6] This method involves equilibrating an excess of the solid compound in an aqueous buffer over an extended period.[5]

  • Sample Preparation : Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4][6]

  • Phase Separation : Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification : Determine the concentration of the dissolved compound in the clear supernatant using a validated HPLC method.

  • Solid Phase Analysis : Analyze the remaining solid material by techniques such as X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.[6]

Data Presentation: Solubility Data

The results of the solubility assays should be summarized in a clear and concise table.

Assay TypeSolvent/Buffer (pH)Temperature (°C)Incubation Time (h)Solubility (µg/mL)
KineticPBS (7.4)252Experimental Data
ThermodynamicAcetate Buffer (5.0)2548Experimental Data
ThermodynamicPBS (7.4)2548Experimental Data
ThermodynamicBorate Buffer (9.0)2548Experimental Data

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance and to establish its intrinsic stability.[3] These studies are a critical component of developing stability-indicating analytical methods and are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][7]

Experimental Protocol: Forced Degradation Studies

A solution of this compound (e.g., 1 mg/mL in a suitable solvent) should be subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[2]

  • Acid Hydrolysis : Treat the drug solution with 0.1 M HCl at 60 °C for up to 7 days.

  • Base Hydrolysis : Treat the drug solution with 0.1 M NaOH at 60 °C for up to 7 days.

  • Oxidative Degradation : Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation : Expose the solid compound and a solution of the compound to dry heat at 80 °C for 7 days.[7]

  • Photolytic Degradation : Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

Samples should be taken at appropriate time points and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Data Presentation: Stability Data

The results from the forced degradation studies should be tabulated to show the percentage of the parent compound remaining and the formation of any major degradants.

Stress ConditionTime (h)% Parent Compound Remaining% Area of Major Degradant 1% Area of Major Degradant 2
0.1 M HCl, 60 °C24Experimental DataExperimental DataExperimental Data
168Experimental DataExperimental DataExperimental Data
0.1 M NaOH, 60 °C24Experimental DataExperimental DataExperimental Data
168Experimental DataExperimental DataExperimental Data
3% H₂O₂, RT24Experimental DataExperimental DataExperimental Data
80 °C (Solid)168Experimental DataExperimental DataExperimental Data
Photolytic-Experimental DataExperimental DataExperimental Data

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the recommended analytical technique for the quantification of this compound in both solubility and stability studies.

Proposed HPLC Method
  • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at an appropriate wavelength (to be determined by UV scan)

  • Injection Volume : 10 µL

  • Column Temperature : 25 °C

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM stock in DMSO k_dilute Serial dilution in DMSO k_start->k_dilute k_add Add to aqueous buffer k_dilute->k_add k_incubate Incubate (e.g., 2h at RT) k_add->k_incubate k_separate Centrifuge to remove precipitate k_incubate->k_separate k_analyze Analyze supernatant by HPLC k_separate->k_analyze t_start Add excess solid to buffer t_equilibrate Equilibrate (e.g., 24-48h at 25°C) t_start->t_equilibrate t_separate Filter or centrifuge t_equilibrate->t_separate t_analyze Analyze supernatant by HPLC t_separate->t_analyze t_solid Analyze remaining solid (XRPD) t_separate->t_solid

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Stability_Workflow cluster_stress Forced Degradation Conditions start Prepare stock solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C, solid & solution) start->thermal photo Photolytic (UV/Vis light) start->photo analyze Analyze samples at time points by stability-indicating HPLC method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate % degradation and identify degradation products analyze->evaluate

Caption: Workflow for forced degradation (stability) studies.

Conclusion

This technical guide outlines the essential experimental procedures for characterizing the solubility and stability of this compound. By employing the detailed kinetic and thermodynamic solubility assays, as well as comprehensive forced degradation studies, researchers can generate the critical data needed to advance this compound through the drug discovery and development pipeline. The proposed methodologies, grounded in established scientific principles and regulatory guidelines, provide a robust framework for a thorough physicochemical evaluation.

References

  • PubChem. (n.d.). 4-Bromo-2-fluoroaniline. Retrieved January 17, 2026, from [Link]

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Spectroscopic Unveiling of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic signatures of this molecule. The guide emphasizes the causal relationships between the molecular structure and its spectral output, offering a foundational understanding for its characterization and application in research and development.

Molecular Structure and Spectroscopic Significance

The unique arrangement of a brominated and fluorinated phenyl ring coupled with a pyrrolidine amide functionality in this compound gives rise to a distinct and informative set of spectroscopic data. Understanding these spectral fingerprints is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical reactions.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of single lines for each unique carbon atom.

    • A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized below. Chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic H7.4 - 7.6Multiplet3H
Pyrrolidine CH₂ (adjacent to N)3.4 - 3.7Multiplet4H
Pyrrolidine CH₂ (beta to N)1.8 - 2.1Multiplet4H

Interpretation of ¹H NMR Spectrum:

  • Aromatic Region (7.4 - 7.6 ppm): The three protons on the disubstituted benzene ring are expected to appear in this downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing effects of the bromine, fluorine, and carbonyl groups further contribute to this downfield shift. The complex splitting pattern (multiplet) arises from the coupling between these non-equivalent aromatic protons.

  • Pyrrolidine Protons (3.4 - 3.7 ppm and 1.8 - 2.1 ppm): The pyrrolidine ring protons exhibit two distinct sets of signals. The protons on the carbons directly attached to the nitrogen atom (alpha-protons) are deshielded by the electronegative nitrogen and the adjacent carbonyl group, hence their resonance at a lower field (3.4 - 3.7 ppm). The protons on the carbons beta to the nitrogen are more shielded and thus appear at a higher field (1.8 - 2.1 ppm). The multiplicity of these signals is complex due to the restricted rotation around the amide C-N bond and the resulting magnetic non-equivalence of the protons on each methylene group.[1]

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)165 - 170
Aromatic C-F158 - 162 (doublet)
Aromatic C-Br118 - 122
Aromatic C-H125 - 135
Aromatic C (quaternary)130 - 140
Pyrrolidine C (adjacent to N)45 - 50
Pyrrolidine C (beta to N)24 - 28

Interpretation of ¹³C NMR Spectrum:

  • Carbonyl Carbon (165 - 170 ppm): The amide carbonyl carbon is significantly deshielded and appears at a characteristic downfield position.

  • Aromatic Carbons: The carbon atom directly bonded to the highly electronegative fluorine atom (C-F) will exhibit the most downfield shift in the aromatic region and will appear as a doublet due to one-bond C-F coupling. The carbon bearing the bromine atom (C-Br) will be shifted to a higher field compared to the other aromatic carbons due to the "heavy atom effect". The remaining aromatic carbons will resonate in the typical range of 125-140 ppm.

  • Pyrrolidine Carbons: Similar to the proton spectrum, the carbons of the pyrrolidine ring adjacent to the nitrogen atom are deshielded and appear at a lower field (45 - 50 ppm) compared to the more shielded beta carbons (24 - 28 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used and will provide more extensive fragmentation information.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₁H₁₁BrFNO. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Ion Predicted m/z Interpretation
[M]⁺271/273Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine.
[M+H]⁺272/274Protonated molecular ion (in ESI).
[M-C₄H₈N]⁺185/187Loss of the pyrrolidine ring via alpha-cleavage.
[C₇H₃BrFO]⁺201/203Fragment corresponding to the 4-bromo-2-fluorobenzoyl cation.
[C₄H₈N]⁺70Pyrrolidine fragment.

Interpretation of Mass Spectrum:

The primary fragmentation pathway for amides under electron ionization often involves cleavage of the bond alpha to the carbonyl group.[2][3] For this compound, this would lead to the formation of a stable acylium ion.

mol [C₁₁H₁₁BrFNO]⁺˙ m/z 271/273 frag1 [C₇H₃BrFO]⁺ m/z 201/203 mol->frag1 α-cleavage frag2 [C₄H₈N]˙

Figure 2: Proposed primary fragmentation pathway of this compound in Mass Spectrometry.

The molecular ion peak at m/z 271/273 is a crucial piece of evidence for the compound's identity. The presence of the fragment at m/z 201/203, corresponding to the 4-bromo-2-fluorobenzoyl cation, strongly supports the proposed structure. The observation of a peak at m/z 70 would further confirm the presence of the pyrrolidine moiety.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained from a neat sample (if liquid) as a thin film between salt plates (e.g., NaCl or KBr), or as a solid dispersed in a KBr pellet or as a mull in Nujol.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).

Predicted Infrared (IR) Absorption Data

The IR spectrum of this compound will be dominated by absorptions from the aromatic ring, the carbonyl group, and the C-N and C-H bonds.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H stretch3050 - 3150Medium
Aliphatic C-H stretch2850 - 2960Medium
Amide C=O stretch1630 - 1680Strong
Aromatic C=C stretch1450 - 1600Medium
C-N stretch1200 - 1350Medium
C-F stretch1100 - 1250Strong
C-Br stretch500 - 600Medium

Interpretation of IR Spectrum:

  • C=O Stretch (1630 - 1680 cm⁻¹): The most prominent peak in the spectrum will be the strong absorption due to the stretching of the amide carbonyl bond. Its position within this range is influenced by the electronic effects of the attached aromatic ring.[4][5]

  • C-H Stretches (2850 - 3150 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of the aromatic C-H stretches, while those below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the pyrrolidine ring.[6]

  • Aromatic C=C Stretches (1450 - 1600 cm⁻¹): A series of bands in this region confirms the presence of the benzene ring.

  • C-N and C-F Stretches: The C-N stretch of the amide and the C-F stretch from the fluorinated ring will appear in the fingerprint region of the spectrum. The C-F stretch is typically a strong and characteristic absorption.

Conclusion

The collective analysis of the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data provides a robust and self-validating framework for the structural elucidation of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The principles outlined in this guide serve as a foundational reference for researchers working with this and structurally related compounds, enabling confident identification and characterization in a variety of scientific applications.

References

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Analogs and derivatives of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analogs and Derivatives of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Abstract

The this compound scaffold represents a strategically important starting point in modern medicinal chemistry. Its unique combination of a conformationally restricted pyrrolidine ring, a synthetically versatile brominated phenyl group, and an electron-withdrawing fluorine atom provides a rich platform for generating diverse molecular architectures. This guide offers a comprehensive exploration of this core structure, detailing its synthesis, advanced derivatization strategies, and the potential therapeutic applications of its analogs. We provide detailed experimental protocols, structure-activity relationship (SAR) insights, and a survey of relevant biological targets, aiming to empower researchers in their quest for novel therapeutics.

Introduction: The Strategic Value of the Core Scaffold

In the landscape of drug discovery, certain molecular frameworks emerge as "privileged structures" due to their ability to bind to multiple biological targets. The pyrrolidine ring is a quintessential example of such a scaffold, prized for its structural rigidity, basic nitrogen atom, and its non-planar, three-dimensional character which allows for extensive exploration of pharmacophore space.[1] When combined with a 4-bromo-2-fluorophenyl moiety, the resulting amide, this compound, becomes a highly valuable building block.

The key attributes of this scaffold are:

  • The Pyrrolidine Ring: Introduces a constrained, sp³-rich element, often enhancing binding affinity and metabolic stability.[1] Its nitrogen atom can act as a hydrogen bond acceptor or a basic center.

  • The Bromo Substituent: Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of chemical diversity at a late stage.

  • The Fluoro Substituent: Modulates the electronic properties of the phenyl ring, influences pKa, and can enhance metabolic stability and membrane permeability by blocking potential sites of oxidation.

  • The Amide Linker: Provides a rigid, planar unit with defined hydrogen bonding capabilities, crucial for anchoring the molecule within a target's binding pocket.

This guide will deconstruct the synthesis of this core and provide a strategic roadmap for its elaboration into novel chemical entities with potential applications in oncology, neuropharmacology, and metabolic diseases.

Synthesis of the Core Scaffold: this compound

The construction of the title compound is a robust and high-yielding two-step process involving the activation of a carboxylic acid followed by amide bond formation.

Synthesis Pathway Overview

The synthesis begins with the commercially available 4-bromo-2-fluorobenzoic acid. The carboxylic acid is first converted to its more reactive acid chloride derivative, which then readily undergoes nucleophilic acyl substitution with pyrrolidine to form the target amide.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A 4-Bromo-2-fluorobenzoic Acid B 4-Bromo-2-fluorobenzoyl Chloride A->B  SOCl₂ or (COCl)₂  cat. DMF, Anhydrous Solvent D This compound B->D  Base (e.g., Et₃N)  Anhydrous Solvent (e.g., DCM) C Pyrrolidine C->D

Caption: Synthesis workflow for the core scaffold.

Detailed Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 4-Bromo-2-fluorobenzoyl Chloride[2][3]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-fluorobenzoic acid (1.0 eq).

  • Reagent Addition: Suspend the acid in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-2-fluorobenzoyl chloride, often a yellow liquid or low-melting solid, is typically used in the next step without further purification.[2]

Part B: Amide Coupling with Pyrrolidine[4][5]

  • Setup: In a separate flask under a nitrogen atmosphere, dissolve pyrrolidine (1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add a solution of the crude 4-bromo-2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred pyrrolidine solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Strategic Derivatization for Analog Generation

The core scaffold offers three primary vectors for chemical modification: the phenyl ring, the pyrrolidine ring, and the amide linker. A systematic approach to modifying these regions allows for the construction of a diverse chemical library and the development of robust Structure-Activity Relationships (SAR).[6][7]

Vector 1: Phenyl Ring Modifications via Cross-Coupling

The C4-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.

Caption: Phenyl ring derivatization pathways.

  • Suzuki-Miyaura Coupling: This is arguably the most versatile method. Reacting the core scaffold with various aryl or heteroaryl boronic acids (or esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) can generate a library of bi-aryl compounds. This is a standard method for exploring SAR at this position.

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkynyl derivatives.[8] These rigid linkers can probe deep into binding pockets.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, replacing the bromine with primary or secondary amines, anilines, or N-heterocycles.

Vector 2: Pyrrolidine Ring Modifications

Instead of using pyrrolidine in the initial synthesis, a wide range of commercially available or synthetically accessible substituted pyrrolidines can be employed. This approach introduces diversity and stereochemical complexity directly.

Substituted Pyrrolidine PrecursorPotential Property ModificationTherapeutic Relevance Example
(S)- or (R)-Proline Methyl EsterIntroduces chirality and an ester handle for further modification.Proline mimetics are common in various enzyme inhibitors.
(3S,4S)-3,4-DifluoropyrrolidineEnhances metabolic stability, alters pKa of the nitrogen.[9]Used in DPP-4 inhibitors to improve pharmacokinetic profiles.[9]
(R)-3-Aminopyrrolidine (Boc-protected)Provides a nucleophilic handle for further derivatization after deprotection.Amine functionalities are key for salt formation and receptor interactions.
(S)-2-CyanopyrrolidineThe nitrile group can act as a hydrogen bond acceptor or a warhead.A key feature in many DPP-4 inhibitors like Saxagliptin.[10]
4,4-DifluoropyrrolidineGem-difluoro substitution can act as a carbonyl bioisostere and improve stability.Common strategy in modern drug design.
Vector 3: Amide Bond Bioisosteres and Reduction

The amide bond itself can be modified to alter the compound's physicochemical properties.

  • Reduction to an Amine: Treatment of the core amide with strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) will reduce the carbonyl to a methylene group, yielding 1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidine. This removes the planar carbonyl group, increases flexibility, and enhances the basicity of the pyrrolidine nitrogen.

  • Bioisosteric Replacement: The amide can be replaced with other functional groups such as a sulfonamide, a reversed amide, or various five-membered heterocycles (e.g., oxadiazole, triazole) to improve metabolic stability or modulate hydrogen bonding patterns.

Potential Biological Activities and Therapeutic Applications

Analogs derived from the this compound scaffold are predicted to interact with a range of biological targets based on the known activities of structurally similar compounds.

G cluster_targets Potential Therapeutic Areas & Targets Scaffold {this compound | Core Scaffold} CNS CNS Disorders Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Sodium Channels Scaffold->CNS:f0  Neuropharmacology Oncology Oncology MDM2 Inhibition Kinase Inhibition Anticancer Activity Scaffold->Oncology:f0  Antiproliferative Agents Metabolic Metabolic Disease DPP-4 Inhibition Acetyl-CoA Carboxylase Scaffold->Metabolic:f0  Antidiabetic Agents

Caption: Potential therapeutic applications of derivatives.

  • Neuropharmacology: Analogs of pyrovalerone, which feature a 2-pyrrolidin-1-yl-pentan-1-one structure, are potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters.[8][11] Derivatives of the core scaffold could be explored as treatments for CNS conditions like ADHD, depression, or substance abuse disorders. Furthermore, the 2-fluorophenyl motif is found in potent sodium channel blockers investigated for neuropathic pain.[12]

  • Oncology: The pyrrolidine scaffold is integral to spirooxindole-based inhibitors of the MDM2-p53 interaction, a key target in cancer therapy.[13][14] The 3-chloro-2-fluorophenyl group, structurally similar to our core, has been successfully incorporated into highly potent MDM2 inhibitors.[13][14] The diverse substitution patterns possible with this scaffold make it a promising starting point for developing novel anticancer agents.[6]

  • Metabolic Disease: Pyrrolidine-2-carbonitrile derivatives are a well-established class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[9] The core scaffold provides a framework that could be adapted to target DPP-4 or other metabolic enzymes like acetyl-CoA carboxylase.[15]

Conclusion

The this compound core is more than just a single molecule; it is a launchpad for chemical innovation. Its straightforward synthesis and strategically positioned functional groups provide medicinal chemists with a reliable and versatile platform for generating libraries of novel, drug-like molecules. By systematically exploring modifications to the phenyl ring, the pyrrolidine moiety, and the amide linker, researchers can fine-tune molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The demonstrated relevance of similar structures in neuropharmacology, oncology, and metabolic disease underscores the immense potential held within the derivatives of this scaffold.

References

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  • ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
  • ACS Publications. (n.d.). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties.
  • PubMed. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development.
  • Google Patents. (n.d.). US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.
  • PubMed. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states.
  • PubMed. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors.

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Methodological & Application

Synthesis of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine: A Detailed Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the synthesis of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine, a key intermediate in the development of various pharmacologically active agents. Two robust and validated synthetic routes are presented: a direct amide coupling of 4-bromo-2-fluorobenzoic acid and pyrrolidine using the highly efficient HATU reagent, and a classical two-step approach via the corresponding acyl chloride. This document offers in-depth mechanistic insights, step-by-step protocols, and detailed characterization methods to ensure reproducibility and high purity of the final product. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the synthesis.

Introduction: Significance of N-Aroylpyrrolidines

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. When acylated with substituted aromatic rings, such as the 4-bromo-2-fluorophenyl group, the resulting N-aroylpyrrolidines often exhibit significant biological activity. The specific substitution pattern of the aromatic ring, featuring a bromine atom and a fluorine atom, provides handles for further chemical modification through cross-coupling reactions and can influence the molecule's pharmacokinetic and pharmacodynamic properties. The synthesis of this compound is therefore a critical step in the discovery and development of novel therapeutics.

Mechanistic Rationale: The Art of Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process. A direct reaction requires high temperatures, which can be detrimental to complex molecules. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This guide details two effective activation strategies.

Direct Coupling with HATU: A Modern Approach

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium-based coupling reagent renowned for its high efficiency, rapid reaction times, and ability to suppress racemization.[1][2] The reaction proceeds through a multi-step mechanism, facilitated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[3][4]

The process begins with the deprotonation of the carboxylic acid by DIPEA to form a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt.[5][6] The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly forms a key intermediate, the OAt-active ester. This active ester is significantly more susceptible to nucleophilic attack by pyrrolidine than the original carboxylic acid, leading to the formation of the desired amide and tetramethylurea as a byproduct.[4][5]

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation Acid 4-Bromo-2-fluorobenzoic Acid Carboxylate Carboxylate Anion Acid->Carboxylate + DIPEA Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU Product This compound Active_Ester->Product + Pyrrolidine Base DIPEA Amine Pyrrolidine Byproduct Tetramethylurea

Figure 1: Simplified workflow of HATU-mediated amide coupling.

The Acyl Chloride Route: A Classic and Cost-Effective Method

A well-established and often more economical approach involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting 4-bromo-2-fluorobenzoyl chloride is a potent electrophile that readily reacts with pyrrolidine, usually in the presence of a base to neutralize the HCl byproduct.

Acyl_Chloride_Route Acid 4-Bromo-2-fluorobenzoic Acid Acyl_Chloride 4-Bromo-2-fluorobenzoyl Chloride Acid->Acyl_Chloride + SOCl₂ or (COCl)₂ Product This compound Acyl_Chloride->Product + Pyrrolidine, Base Amine Pyrrolidine Base Base (e.g., Triethylamine)

Figure 2: Two-step synthesis via an acyl chloride intermediate.

Experimental Protocols

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Bromo-2-fluorobenzoic acid≥98%Commercially AvailableStore in a cool, dry place.
Pyrrolidine≥99%Commercially AvailableCorrosive and flammable. Handle in a fume hood.
HATU≥98%Commercially AvailableMoisture sensitive. Store under inert atmosphere.
DIPEA≥99.5%Commercially AvailableCorrosive. Handle in a fume hood.
Thionyl Chloride≥99%Commercially AvailableHighly corrosive and reacts violently with water.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse from a solvent purification system or over molecular sieves.
Dimethylformamide (DMF)AnhydrousCommercially AvailableUse from a solvent purification system or over molecular sieves.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NaHCO₃-Prepared in-houseFor workup.
Brine-Prepared in-houseFor workup.
Anhydrous MgSO₄ or Na₂SO₄-Commercially AvailableFor drying organic layers.
Protocol 1: HATU-Mediated Amide Coupling
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzoic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • HATU Addition: Add HATU (1.1 eq.) to the reaction mixture in one portion. Stir for 15-20 minutes at room temperature to allow for the pre-activation of the carboxylic acid. The solution may change color.

  • Amine Addition: Add pyrrolidine (1.2 eq.) dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: Synthesis via Acyl Chloride

Step A: Preparation of 4-Bromo-2-fluorobenzoyl chloride

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 4-bromo-2-fluorobenzoic acid (1.0 eq.).

  • Reagent Addition: Add thionyl chloride (3.0 eq.) and a catalytic amount of anhydrous DMF (2-3 drops).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-bromo-2-fluorobenzoyl chloride is often used in the next step without further purification.

Step B: Amidation

  • Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve pyrrolidine (1.2 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous DCM. Cool the flask in an ice bath (0 °C).

  • Acyl Chloride Addition: Dissolve the crude 4-bromo-2-fluorobenzoyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Follow steps 7 and 8 from Protocol 1.

Characterization and Data Analysis

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Results
¹H NMR Aromatic protons will appear as multiplets in the range of δ 7.2-7.8 ppm. The pyrrolidine protons will show two multiplets corresponding to the α and β positions, typically around δ 3.4-3.7 ppm and δ 1.8-2.0 ppm, respectively.
¹³C NMR The carbonyl carbon should appear around δ 165-170 ppm. Aromatic carbons will be observed in the δ 115-165 ppm region, showing C-F and C-Br couplings. The pyrrolidine carbons will be in the aliphatic region, typically around δ 46-50 ppm (α-carbons) and δ 24-27 ppm (β-carbons).
FT-IR A strong carbonyl (C=O) stretching band is expected around 1630-1650 cm⁻¹. C-H stretching bands will be present around 2850-3000 cm⁻¹.
Mass Spec. The mass spectrum should show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₀H₁₀BrFNO. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be observed.
Melting Point A sharp melting point is indicative of high purity.
Purity (HPLC) >95% purity is generally desired for subsequent applications.

Note: The exact chemical shifts and peak multiplicities will depend on the solvent used for NMR analysis and the specific instrumentation.

Safety and Handling

  • 4-Bromo-2-fluorobenzoic acid: Irritating to eyes, respiratory system, and skin.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7]

  • Pyrrolidine: Highly flammable liquid and vapor.[9] Corrosive and causes severe skin burns and eye damage.[9] Handle in a well-ventilated fume hood.

  • HATU: Moisture sensitive. May cause skin and eye irritation.

  • DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). All operations should be conducted in a well-ventilated fume hood.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.

Conclusion

This application note provides two reliable and well-documented protocols for the synthesis of this compound. The HATU-mediated coupling offers a modern, efficient, and rapid one-pot procedure, while the acyl chloride method presents a classic, cost-effective alternative. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers and drug development professionals can confidently synthesize this valuable intermediate for their research and development programs.

References

  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Wikipedia. (2023). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. RSC Advances, 12(23), 14567-14571. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

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Experimental protocol for the acylation of pyrrolidine with 4-bromo-2-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of novel amide compounds is a cornerstone of modern drug discovery and development. The target molecule, (4-bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone, is a halogenated benzamide derivative. Halogen atoms, such as bromine and fluorine, are often incorporated into pharmacologically active molecules to modulate their metabolic stability, binding affinity, and lipophilicity. The pyrrolidine moiety is a common scaffold in many biologically active compounds, contributing to their solubility and receptor interactions.[1] This document provides a detailed experimental protocol for the acylation of pyrrolidine with 4-bromo-2-fluorobenzoyl chloride, a robust and widely applicable method for the formation of tertiary amides.[2]

The described synthesis proceeds via a nucleophilic acyl substitution, a fundamental reaction in organic chemistry.[3][4] Specifically, this protocol employs Schotten-Baumann-like conditions, utilizing an organic base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[5][6]

Principle and Mechanism

The reaction proceeds through a nucleophilic addition-elimination mechanism.[2][3] The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield the final amide product.[3][7] Triethylamine is used as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the pyrrolidine starting material and thus ensuring a high yield.[8]

A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction, especially if the acyl chloride is not highly reactive.[9][10] DMAP is a hypernucleophilic acylation catalyst that reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the amine.[10][11]

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
4-Bromo-2-fluorobenzoyl chloride≥98%Commercially Available85510-82-3 (representative)
Pyrrolidine≥99%Commercially Available123-75-1
Triethylamine (TEA)≥99.5%, anhydrousCommercially Available121-44-8
4-(Dimethylamino)pyridine (DMAP)≥99%Commercially Available1122-58-3
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available75-09-2
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionN/A144-55-8
BrineSaturated Aqueous SolutionN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available7487-88-9
Round-bottom flask, two-neck
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄

Experimental Workflow

Caption: A generalized workflow for the acylation of pyrrolidine.

Detailed Experimental Protocol

Reaction Setup
  • To a dry 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add pyrrolidine (1.0 eq, X.X g/mol , Y.Y mmol).

  • Dissolve the pyrrolidine in anhydrous dichloromethane (DCM, 50 mL).

  • Add triethylamine (1.2 eq, X.X g/mol , Z.Z mmol) to the solution.[8]

  • If desired, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq, X.X g/mol , A.A mmol).[9][12]

  • Cool the flask to 0 °C in an ice bath with stirring.

Addition of Acyl Chloride
  • In a separate dry flask, dissolve 4-bromo-2-fluorobenzoyl chloride (1.1 eq, X.X g/mol , B.B mmol) in anhydrous DCM (20 mL).

  • Transfer the acyl chloride solution to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred pyrrolidine solution over 20-30 minutes, maintaining the temperature at 0 °C.[13] A white precipitate of triethylammonium hydrochloride may form.[8]

Reaction Progression and Monitoring
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is considered complete when the pyrrolidine spot is no longer visible.

Work-up and Purification
  • Upon completion, quench the reaction by adding deionized water (50 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess triethylamine, saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acid, and brine (30 mL).[14]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone.

Safety Precautions

  • 4-Bromo-2-fluorobenzoyl chloride: This reagent is corrosive and a lachrymator.[15][16] It reacts with water and moisture. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16]

  • Pyrrolidine: This is a flammable and corrosive liquid. Handle with care in a fume hood and wear appropriate PPE.

  • Triethylamine: This is a flammable and corrosive liquid with a strong odor. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

Expected Results and Characterization

The successful synthesis will yield (4-bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone as a solid or oil. The purity of the final product should be assessed by TLC and can be further characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield 1. Inactive acyl chloride due to hydrolysis. 2. Insufficient base.1. Use freshly opened or distilled acyl chloride. 2. Ensure at least 1.2 equivalents of triethylamine are used.
Reaction is sluggish 1. Low reaction temperature. 2. Steric hindrance.1. Allow the reaction to proceed at room temperature for a longer duration. 2. Add a catalytic amount of DMAP.[14]
Multiple spots on TLC 1. Incomplete reaction. 2. Formation of byproducts.1. Allow the reaction to stir for a longer period. 2. Optimize purification conditions (e.g., column chromatography gradient).

References

  • BenchChem. (2025). The Role of Triethylamine in Pharmaceutical Synthesis: Application Notes and Protocols.
  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
  • Ataman Kimya. (n.d.). TRIETHYLAMINE.
  • BenchChem. (2025). The Role of 4-Dimethylaminopyridine (4-DMAP) as a Superior Acylation Catalyst in Undergraduate Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-2-fluorobenzyl chloride.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution.
  • Organic Chemistry Revision Sheets. (n.d.). Acyl Chlorides | Nucleophilic Addition-Elimination (with amines).
  • Quora. (2014). What is the mechanism to nucleophilic acyl substitution?.
  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzoyl chloride, 4-bromo-.
  • Wikipedia. (n.d.). HATU.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Fluorobenzoyl chloride.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluorobenzoyl chloride.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-bromobenzaldehyde.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BenchChem. (2025). Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP).
  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Allen. (n.d.). What is the action of acetyl chloride on triethyl amine?.
  • Smolecule. (n.d.). (4-Bromophenyl)(pyrrolidin-1-yl)methanone.
  • Reddit. (2024). Acid chloride reaction with amine.
  • CLEARSYNTH. (n.d.). (4-Bromo-2-(hydroxymethyl)phenyl)(4-fluorophenyl-d4)methanone.
  • Journal of the Chemical Society, Perkin Transactions 1. (1990). A synthesis of 3-acyltetramic acids.
  • Matrix Scientific. (n.d.). (S)-(4-Bromo-2-iodophenyl)(2-methylpyrrolidin-1-yl)methanone.
  • PubMed. (1991). Synthesis and inhibitory activity of acyl-peptidyl-pyrrolidine derivatives toward post-proline cleaving enzyme; a study of subsite specificity.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PubMed Central. (n.d.). Evaluation of Poly(N-Ethyl Pyrrolidine Methacrylamide) (EPA) and Derivatives as Polymeric Vehicles for miRNA Delivery to Neural Cells.
  • PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.
  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
  • BenchChem. (2025). 4-Bromo-N-chlorobenzamide synthesis from 4-bromobenzoic acid.

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Application Notes and Protocols for Antimicrobial Activity Screening of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary in vitro antimicrobial activity screening of the novel compound, 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine . Detailed, field-proven protocols for foundational antimicrobial assays, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method, are presented. The causality behind experimental choices, self-validating system designs, and adherence to international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are emphasized throughout to ensure data integrity and reproducibility.[1][2][3] This guide is structured to facilitate the initial assessment of this compound's potential as a new antimicrobial agent.

Introduction: The Rationale for Screening Novel Chemical Entities

The discovery of penicillin marked a revolution in medicine, yet the subsequent rise of multidrug-resistant (MDR) pathogens poses a formidable challenge to global health.[4] High-throughput screening (HTS) of vast chemical libraries, including both natural and synthetic molecules, has become a cornerstone of modern drug discovery in the search for new antimicrobial leads.[5] The compound at the center of this guide, this compound, represents such a novel chemical entity. Its structure, featuring a halogenated phenyl ring coupled to a pyrrolidine moiety, suggests potential biological activity, as similar structural motifs are present in various bioactive molecules.[6][7] For instance, the pyrrolidine ring is a core component of several established drugs, and halogenation can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[8][9]

This application note provides the foundational protocols to perform a primary screen of its antimicrobial potential. The described methodologies are designed to be robust, reproducible, and aligned with international standards to generate high-quality preliminary data. The primary objective is to determine if the compound exhibits inhibitory activity against a panel of clinically relevant microorganisms and to quantify this activity through the determination of the Minimum Inhibitory Concentration (MIC).[10][11] A low MIC value is indicative of a more potent antimicrobial agent, as less of the drug is required to inhibit microbial growth.[10]

Compound Profile: this compound

  • IUPAC Name: [1-(4-bromo-2-fluorobenzoyl)pyrrolidine]

  • Molecular Formula: C₁₁H₁₁BrFNO

  • Molecular Weight: 272.11 g/mol

  • Structure:

    Caption: Chemical structure of this compound.

Solubility: The solubility of the test compound must be determined in a solvent that is non-toxic to the test microorganisms at the concentrations used. Dimethyl sulfoxide (DMSO) is a common choice. A stock solution should be prepared at a high concentration (e.g., 10 mg/mL or higher) to minimize the final concentration of the solvent in the assay medium.

Materials and Reagents

Test Compound
  • This compound (purity ≥95%)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Microbial Strains

A panel of quality control (QC) strains with known antimicrobial susceptibility profiles is essential for validating assay performance.[12] The following American Type Culture Collection (ATCC) strains are recommended for initial screening:[13]

Gram-Positive Bacteria ATCC Number Gram-Negative Bacteria ATCC Number Yeast ATCC Number
Staphylococcus aureus25923Escherichia coli25922Candida albicans10231
Enterococcus faecalis29212Pseudomonas aeruginosa27853
Streptococcus pneumoniae49619Klebsiella pneumoniae700603

Note: It is crucial to use well-characterized strains from a reputable culture collection like ATCC to ensure the reliability and comparability of results.[14]

Culture Media and Reagents
  • Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB) for bacteria

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) broth for inoculum preparation

  • RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS for yeast

  • Sabouraud Dextrose Agar (SDA) for yeast

  • Sterile 0.9% saline

  • 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates (U-bottom for broth microdilution)

  • Sterile Petri dishes (100 mm and 150 mm)

  • Sterile filter paper disks (6 mm diameter)

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

  • Sterile pipettes and tips

  • Spectrophotometer or turbidity meter

Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16][17]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the "gold standard" for determining the quantitative antimicrobial activity of a compound.[18][19] It establishes the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[20][21]

Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth.

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup & Incubation cluster_analysis Data Analysis A Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) E Add 200 µL Compound to Well 1 A->E B Prepare Standardized Inoculum (0.5 McFarland) C Dilute Inoculum in Test Medium B->C G Inoculate Wells 1-11 with 100 µL Diluted Inoculum C->G D Dispense 100 µL Medium to Wells 2-12 D->E F Perform Serial Dilution (100 µL from Well 1 to 10) E->F F->G H Incubate Plate (35°C, 16-20h) G->H I Visually Inspect for Growth (Turbidity) H->I J Determine MIC: Lowest Concentration with No Visible Growth I->J

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in sterile DMSO at a concentration of 1280 µg/mL. Causality: A high concentration stock minimizes the final DMSO concentration, which can have its own inhibitory effects.

    • Label a sterile 96-well microtiter plate.

    • Add 100 µL of sterile CAMHB (for bacteria) or RPMI-1640 (for yeast) to wells 2 through 12.

    • Add 200 µL of the test compound stock solution (1280 µg/mL) to well 1. This creates a starting concentration of 640 µg/mL in the first well after dilution with the medium.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[22]

    • This will result in a concentration range from 640 µg/mL to 1.25 µg/mL.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no inoculum).

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test microorganism from an 18- to 24-hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

    • Within 15 minutes of standardization, dilute this suspension in the appropriate broth medium (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized and diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL. Self-Validation: The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear for the assay to be valid.

    • Incubate the plates at 35 ± 2 °C for 16 to 20 hours for bacteria, and 24-48 hours for yeast, in an ambient air incubator.[19]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18][21]

    • Results should be compared to those obtained with a standard antibiotic as a positive control.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[23][24] It is a valuable preliminary screening tool.[25]

Principle: A paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will appear around the disk where growth is prevented.[23][26]

Workflow Diagram:

Disk_Diffusion_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup & Incubation cluster_analysis Data Analysis A Prepare Compound-Impregnated Disks D Place Disks on Agar Surface A->D B Prepare Standardized Inoculum (0.5 McFarland) C Inoculate MHA Plate for a Confluent Lawn B->C C->D E Incubate Plate (35°C, 16-18h) D->E F Measure Diameter of Zone of Inhibition (mm) E->F G Interpret Susceptibility (Qualitative) F->G

Sources

Application Notes and Protocols: Investigating 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its rigid, five-membered structure allows for precise spatial orientation of substituent groups, making it an ideal building block for designing molecules that can interact with high specificity and affinity at the active sites of enzymes.[2] A significant body of research has highlighted the efficacy of pyrrolidine derivatives as inhibitors of various enzymes, including those implicated in metabolic disorders, infectious diseases, and cancer.[3][4][5]

This document provides a comprehensive guide for researchers and drug development professionals on the investigation of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine , a compound with significant potential as a novel enzyme inhibitor. While this specific molecule is not extensively characterized in existing literature, its structural features—a pyrrolidine moiety linked to a halogenated phenyl ring—are common in potent inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4).[6][7]

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release, making it a validated therapeutic target for type 2 diabetes.[7] This guide will, therefore, focus on the potential of this compound as a DPP-4 inhibitor, while also acknowledging its potential to target other enzymes. We will detail its synthesis, propose a mechanism of action, and provide step-by-step protocols for its evaluation.

Synthesis of this compound

The synthesis of the title compound can be readily achieved through a standard amidation reaction between 4-bromo-2-fluorobenzoic acid and pyrrolidine. This method is straightforward and can be adapted from established procedures for similar compounds.[8]

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with pyrrolidine.

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Pyrrolidine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting acyl chloride is used immediately in the next step.

  • Amidation:

    • Dissolve the crude 4-bromo-2-fluorobenzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the acyl chloride solution to the pyrrolidine solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualization of Synthesis Workflow:

G cluster_synthesis Synthesis Workflow start 4-Bromo-2-fluorobenzoic Acid + SOCl₂ acyl_chloride 4-Bromo-2-fluorobenzoyl Chloride start->acyl_chloride DCM, 0°C to RT amidation Amidation Reaction acyl_chloride->amidation pyrrolidine Pyrrolidine + TEA pyrrolidine->amidation DCM, 0°C to RT workup Aqueous Work-up amidation->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthesis of this compound.

Proposed Mechanism of Action: DPP-4 Inhibition

We hypothesize that this compound acts as a competitive, reversible inhibitor of DPP-4. The pyrrolidine ring is expected to mimic the proline residue of natural substrates, anchoring the inhibitor in the S1 sub-pocket of the DPP-4 active site. The carbonyl group can form a crucial hydrogen bond with the backbone of Tyr662. The 4-bromo-2-fluorophenyl group would likely occupy the larger, more hydrophobic S2 sub-pocket, with the halogen atoms potentially forming halogen bonds or other non-covalent interactions that enhance binding affinity.

Visualization of Proposed Binding Mode:

G cluster_moa Proposed Binding at DPP-4 Active Site DPP4 DPP-4 Active Site S1 Pocket (Hydrophilic) S2 Pocket (Hydrophobic) Catalytic Triad (Ser630, Asp708, His740) Inhibitor This compound Pyrrolidine Ring Carbonyl Group 4-Bromo-2-fluorophenyl Group Inhibitor:p->DPP4:s1 Mimics Proline, interacts with Tyr662 Inhibitor:c->DPP4:cat H-bond with Tyr662 backbone Inhibitor:bf->DPP4:s2 Hydrophobic interactions, potential halogen bonds

Caption: Proposed interaction of the inhibitor with the DPP-4 active site.

Protocols for Evaluating Enzyme Inhibition

Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay measures the ability of the test compound to inhibit the cleavage of a fluorogenic DPP-4 substrate.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay buffer: Tris-HCl (pH 7.5) containing BSA

  • This compound (test compound)

  • Sitagliptin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and sitagliptin in DMSO.

    • Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 2 µL of the diluted test compound or control to the respective wells.

    • Add 20 µL of the DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately measure the fluorescence intensity at time zero.

    • Incubate the plate at 37°C, and measure fluorescence again after 30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data Summary:

CompoundTargetAssay TypeIC₅₀ (nM) [Hypothetical]
This compoundDPP-4Fluorometric50
Sitagliptin (Positive Control)DPP-4Fluorometric18
Protocol 3: Cell-Based Assay for GLP-1 Secretion

This protocol evaluates the compound's ability to potentiate GLP-1 levels in a cell-based model.

Materials:

  • NCI-H716 cells (human intestinal L-cells)

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Sitagliptin

  • Active GLP-1 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture NCI-H716 cells in RPMI-1640 supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 24-well plate and grow to 80-90% confluency.

  • Treatment:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with the test compound or sitagliptin at various concentrations for 30 minutes.

    • Stimulate GLP-1 secretion by adding PMA (100 nM) to the wells.

    • Incubate for 2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of active GLP-1 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the fold-increase in GLP-1 concentration for each treatment condition compared to the vehicle control.

    • Plot the fold-increase against the compound concentration to determine the EC₅₀.

Visualization of Experimental Workflow:

G cluster_workflow Cell-Based Assay Workflow culture Culture NCI-H716 cells treat Treat with Compound/Control culture->treat stimulate Stimulate with PMA treat->stimulate collect Collect Supernatant stimulate->collect elisa Measure Active GLP-1 (ELISA) collect->elisa analyze Data Analysis (EC₅₀) elisa->analyze

Caption: Workflow for the cell-based GLP-1 secretion assay.

Conclusion and Future Directions

The structural features of this compound make it a compelling candidate for development as a novel enzyme inhibitor, particularly for targets like DPP-4. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive evaluation, from initial in vitro screening to cell-based functional assays. Successful validation of its inhibitory activity and mechanism of action could pave the way for further preclinical development, including pharmacokinetic studies and in vivo efficacy models. The versatility of the pyrrolidine scaffold also suggests that this compound could be a valuable starting point for generating a library of related analogs to explore structure-activity relationships and optimize potency and selectivity.

References

  • Bhat, A. A., Tandon, N., & Singh, I. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 139, 106734. [Link]

  • Ramirez, M. S., et al. (2020). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 25(15), 3376. [Link]

  • Karataş, M. O., et al. (2023). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega, 8(30), 27157–27173. [Link]

  • Sharma, R., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Chemistry & Biodiversity, 19(5), e202100871. [Link]

  • Magkrioti, E., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic Chemistry, 96, 103598. [Link]

  • Nekrasov, D. D., & Sosnovskikh, V. Y. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(13), 5035. [Link]

  • Wikipedia. (2023). Pyrrolidine. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:882689-88-5 | this compound. Retrieved from [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. [Link]

  • Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 50(23), 5851-5855. [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339–3342. [Link]

  • Feng, J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 23(24), 6753–6758. [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine and Analog Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents necessitates robust and efficient high-throughput screening (HTS) platforms. Small molecules bearing the pyrrolidine scaffold are prevalent in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their favorable pharmacological properties.[1][2] The compound 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine represents a chemical entity with potential for biological activity, meriting comprehensive screening to elucidate its therapeutic promise. The presence of a halogenated phenyl ring attached to a pyrrolidine core suggests possible interactions with a variety of biological targets, including enzymes and receptors.[1]

These application notes provide detailed protocols for a suite of HTS assays designed to investigate the biological activity of this compound and other small molecule libraries. The methodologies are structured to be adaptable, enabling researchers to screen for inhibitors of specific enzyme classes and modulators of critical cellular signaling pathways. The protocols are designed with scientific integrity at their core, emphasizing causality behind experimental choices and incorporating self-validating systems.

Hypothesized Biological Targets and Screening Strategy

Given the structural features of this compound, a logical screening approach involves targeting enzyme families and signaling pathways where similar scaffolds have shown activity. Pyrrolidine derivatives have been identified as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4)[3][4] and as modulators of monoamine transporters[5]. Therefore, a dual screening strategy targeting both a specific enzyme class (proteases) and a key cellular signaling pathway (G-protein coupled receptor activation) is proposed.

This document outlines two distinct HTS assays:

  • A Fluorescence Resonance Energy Transfer (FRET)-based Protease Inhibition Assay: A biochemical assay to identify direct inhibitors of a model protease.

  • An AlphaScreen SureFire® Assay for Phospho-ERK1/2: A cell-based assay to detect modulation of a common downstream signaling node, indicative of GPCR or receptor tyrosine kinase pathway activity.

Section 1: FRET-Based Protease Inhibition Assay

Principle of the Assay

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions.[6][7] In this assay, a substrate peptide is labeled with a donor fluorophore and a quencher molecule. When the substrate is intact, the close proximity of the donor and quencher results in FRET, leading to a low fluorescence signal from the donor. Upon cleavage of the substrate by a protease, the donor and quencher are separated, disrupting FRET and causing an increase in the donor's fluorescence emission.[6] Small molecule inhibitors of the protease will prevent substrate cleavage, thus maintaining a low fluorescence signal.

Experimental Workflow Diagram

FRET_Assay_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_read Incubation & Readout cluster_analysis Data Analysis Compound Dispense Compound (this compound or library) Enzyme Add Protease Enzyme Compound->Enzyme Controls Dispense Controls (Positive & Negative) Controls->Enzyme Substrate Add FRET Substrate Enzyme->Substrate Incubate Incubate at RT Substrate->Incubate Read Read Fluorescence (Excitation/Emission) Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curves Calculate->Plot Determine Determine IC50 Plot->Determine

Caption: Workflow for the FRET-based protease inhibition HTS assay.

Detailed Protocol

Materials:

  • 384-well, black, low-volume microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Microplate reader with fluorescence detection capabilities

  • Recombinant protease

  • FRET peptide substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Known protease inhibitor (positive control)

  • DMSO (negative control)

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of 1 mM this compound or other library compounds dissolved in DMSO into the appropriate wells of a 384-well plate.

    • Dispense 50 nL of a known protease inhibitor (e.g., 1 mM stock) into the positive control wells.

    • Dispense 50 nL of DMSO into the negative control (100% activity) and no-enzyme control wells.

  • Enzyme Addition:

    • Prepare a working solution of the protease in assay buffer at a 2X final concentration.

    • Dispense 10 µL of the protease solution into all wells except the no-enzyme control wells.

    • Dispense 10 µL of assay buffer without enzyme into the no-enzyme control wells.

    • Centrifuge the plates briefly to ensure mixing.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of the FRET substrate in assay buffer at a 2X final concentration.

    • Dispense 10 µL of the substrate solution to all wells to initiate the reaction. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the donor fluorophore.

Data Analysis

The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

For compounds showing significant inhibition, a dose-response curve is generated by testing a range of concentrations. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, can then be determined using a non-linear regression analysis. A good quality HTS assay should have a Z'-factor between 0.5 and 1.0.[8]

ParameterDescription
Signal_Compound Fluorescence signal in the presence of the test compound.
Signal_NoEnzyme Background fluorescence in the absence of the enzyme.
Signal_DMSO Fluorescence signal in the presence of DMSO (maximum enzyme activity).

Section 2: AlphaScreen SureFire® Phospho-ERK1/2 Assay

Principle of the Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to measure analytes in a homogeneous format.[9][10] The SureFire® assay specifically quantifies endogenous phosphorylated proteins in cell lysates.[11][12] In this assay for phospho-ERK1/2, one antibody is specific for the phosphorylated form of ERK1/2, and the other recognizes total ERK1/2. The antibodies are conjugated to either donor or acceptor beads. When the phosphorylated protein is present, the beads are brought into close proximity, leading to the generation of a chemiluminescent signal.[9] An increase or decrease in this signal indicates modulation of the signaling pathway leading to ERK1/2 phosphorylation.

Experimental Workflow Diagram

AlphaScreen_Workflow cluster_cell_culture Cell Culture & Plating cluster_treatment Compound Treatment & Lysis cluster_detection Detection Seed_Cells Seed Cells in 384-well Plate Incubate_Cells Incubate Overnight Seed_Cells->Incubate_Cells Add_Compound Add Compound/Controls Incubate_Cells->Add_Compound Incubate_Compound Incubate Add_Compound->Incubate_Compound Add_Agonist Add Agonist (if applicable) Incubate_Compound->Add_Agonist Lyse_Cells Lyse Cells Add_Agonist->Lyse_Cells Transfer_Lysate Transfer Lysate to ProxiPlate Lyse_Cells->Transfer_Lysate Add_Beads Add Acceptor & Donor Beads Transfer_Lysate->Add_Beads Incubate_Beads Incubate in the Dark Add_Beads->Incubate_Beads Read_Signal Read AlphaScreen Signal Incubate_Beads->Read_Signal

Caption: Workflow for the AlphaScreen SureFire® phospho-ERK1/2 assay.

Detailed Protocol

Materials:

  • HEK293 cells (or other suitable cell line)

  • 384-well cell culture plates

  • 384-well ProxiPlates

  • AlphaScreen SureFire® Phospho-ERK1/2 Assay Kit

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Agonist (e.g., EGF)

  • DMSO

  • Multichannel pipette or automated liquid handler

Procedure:

  • Cell Plating:

    • Seed HEK293 cells into a 384-well cell culture plate at a density of 10,000 cells per well in 20 µL of growth medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • The next day, starve the cells by replacing the growth medium with 15 µL of serum-free medium and incubate for 4 hours.

    • Add 5 µL of 4X concentrated test compound (this compound or library compounds) or controls to the wells.

    • Incubate for 30 minutes at 37°C.

    • Add 5 µL of 5X concentrated agonist (e.g., EGF) to all wells except the unstimulated control wells. Add 5 µL of serum-free medium to the unstimulated wells.

    • Incubate for 10 minutes at 37°C.

  • Cell Lysis:

    • Add 5 µL of 6X Lysis Buffer to each well.

    • Agitate the plate on an orbital shaker for 15 minutes at room temperature.

  • Detection:

    • Transfer 5 µL of the cell lysate to a 384-well ProxiPlate.

    • Prepare the Acceptor Mix by diluting the Acceptor beads and one of the antibodies in the provided buffer.

    • Add 5 µL of the Acceptor Mix to each well.

    • Prepare the Donor Mix by diluting the Donor beads and the other antibody in the provided buffer.

    • Add 5 µL of the Donor Mix to each well.

    • Incubate the plate in the dark at room temperature for 2 hours.

    • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis

The data is analyzed by normalizing the signal from treated wells to the signal from control wells. The percentage of modulation (either activation or inhibition) can be calculated. For antagonists, the IC50 is determined from a dose-response curve. For agonists, the EC50 (the concentration that produces 50% of the maximal response) is calculated.

ParameterDescription
Signal_Compound AlphaScreen signal in the presence of the test compound.
Signal_Unstimulated AlphaScreen signal in the absence of agonist.
Signal_Stimulated AlphaScreen signal in the presence of agonist and DMSO.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the screening data, each assay plate must include appropriate controls.

  • Negative Controls (0% effect): Wells containing cells or enzyme treated with DMSO only. These wells define the baseline signal.

  • Positive Controls (100% effect): For inhibition assays, a known inhibitor at a concentration that gives maximum inhibition. For activation assays, a known agonist at a concentration that gives maximum activation.

  • Z'-factor Calculation: The Z'-factor is a statistical parameter that assesses the quality of an HTS assay.[8] A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS. It is calculated using the means and standard deviations of the positive and negative controls.

Conclusion

The protocols detailed in these application notes provide a robust framework for the high-throughput screening of this compound and other small molecule libraries. By employing both biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's biological activity, from direct enzyme inhibition to the modulation of complex cellular signaling pathways. Adherence to the principles of scientific integrity and the inclusion of self-validating controls will ensure the generation of high-quality, reproducible data, accelerating the discovery of novel therapeutic agents.

References

  • Di, L. (2020). High-Throughput Screening in Drug Discovery. Royal Society of Chemistry. [Link]

  • Clegg, R. M. (2009). Förster resonance energy transfer—FRET what is it, why do it, and how to do it. Springer. [Link]

  • Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. Current Chemical Genomics, 1, 2-10. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]

  • Osmond, E., et al. (2010). A quantitative method for the measurement of endogenous levels of phosphorylated ERK1/2 in cells using the AlphaScreen SureFire assay technology. Current chemical genomics, 4, 84-90. [Link]

  • Ullman, E. F., et al. (1994). Luminescent oxygen channeling immunoassay: a new principle for homogeneous immunoassays. Clinical chemistry, 40(9), 1794-1794. [Link]

  • Bhat, M. A., & Tilve, S. G. (2014). Recent progress in the synthesis of pyrrolidine and its derivatives. RSC Advances, 4(101), 57821-57854. [Link]

  • Jares-Erijman, E. A., & Jovin, T. M. (2003). FRET imaging. Nature biotechnology, 21(11), 1387-1395. [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. [Link]

  • Iversen, P. W., et al. (2006). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature reviews Drug discovery, 10(3), 188-195. [Link]

  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current opinion in pharmacology, 9(5), 580-588. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180-186. [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(32), 11473-11478. [Link]

Sources

Application Notes and Protocols for 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the efficient development of novel therapeutics. The pyrrolidine ring is a well-established heterocyclic scaffold, prized for its three-dimensional architecture which allows for a thorough exploration of pharmacophore space.[1][2][3] When combined with a strategically substituted aromatic moiety like 4-bromo-2-fluorophenyl, the resulting this compound scaffold presents a compelling starting point for the design of targeted inhibitors, particularly in the realm of oncology.

This document serves as a comprehensive guide to the synthesis, application, and evaluation of this scaffold, with a primary focus on its potential as a precursor for potent Poly(ADP-ribose) Polymerase 1 (PARP1) inhibitors. The rationale for this focus is grounded in the established success of the benzamide pharmacophore in numerous clinical PARP inhibitors.[4][5][6] The specific substitution pattern of the phenyl ring—a bromine atom at the 4-position and a fluorine atom at the 2-position—offers distinct advantages for molecular interactions and metabolic stability, making this scaffold a promising candidate for lead generation and optimization campaigns.

Rationale for Scaffold Selection: A Focus on PARP1 Inhibition

Poly(ADP-ribose) Polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for sensing and signaling single-strand DNA breaks.[7] In cancer cells with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[8] This has led to the successful development of several FDA-approved PARP inhibitors for the treatment of various cancers.

The this compound scaffold incorporates key structural features that are highly conducive to potent PARP1 inhibition:

  • The Benzamide Core: The amide linkage between the phenyl ring and the pyrrolidine nitrogen mimics the nicotinamide moiety of the natural PARP1 substrate, NAD+, allowing it to occupy the nicotinamide binding pocket of the enzyme.[4][6]

  • The 4-Bromo Substituent: The bromine atom at the 4-position can engage in halogen bonding with amino acid residues in the active site, a type of non-covalent interaction that has been increasingly recognized for its role in enhancing ligand affinity and specificity.[9] It also adds lipophilicity, which can improve cell permeability.

  • The 2-Fluoro Substituent: The fluorine atom at the 2-position serves multiple purposes. Its electron-withdrawing nature can modulate the electronics of the phenyl ring and the acidity of the amide proton, potentially influencing binding affinity. Furthermore, the fluorine atom can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of the molecule.[10]

  • The Pyrrolidine Ring: This saturated heterocycle provides a rigid, three-dimensional handle that can be further functionalized to explore interactions with solvent-exposed regions of the enzyme or to fine-tune the physicochemical properties of the inhibitor.[1][2]

Synthetic Protocol for this compound

The synthesis of the title scaffold is a straightforward and robust process, typically achieved through a standard amide bond formation reaction. The following protocol outlines a general and efficient method.

Reaction Scheme:

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Pyrrolidine

  • Coupling Agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., DIPEA or Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes and Ethyl Acetate)

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzoic acid (1.0 equivalent).

  • Dissolution: Dissolve the starting material in a minimal amount of anhydrous DCM or DMF.

  • Activation: Add the coupling agent (e.g., HATU, 1.1 equivalents) and the non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Slowly add pyrrolidine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Application Notes: Evaluation as a PARP1 Inhibitor

The this compound scaffold serves as an excellent starting point for a fragment-based or lead-generation drug discovery campaign targeting PARP1. The following application notes describe key in vitro assays to evaluate the biological activity of derivatives of this scaffold.

Protocol 1: In Vitro PARP1 Enzyme Inhibition Assay (HTRF)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to determine the IC₅₀ value of a test compound against purified human PARP1 enzyme.

Principle: The assay measures the biotin-poly-ADP-ribosylation of histone H1 by PARP1. The signal is generated by the proximity of a streptavidin-XL665 conjugate (binding to biotinylated PAR) and an anti-Histone H1 antibody labeled with Europium cryptate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Biotinylated NAD⁺

  • Activated DNA (e.g., calf thymus DNA)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, DTT, and a surfactant)

  • HTRF detection reagents: Streptavidin-XL665 and Anti-Histone H1-Europium Cryptate

  • Test compounds (derivatives of the scaffold) dissolved in DMSO

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: Prepare a master mix containing PARP1 enzyme, histone H1, and activated DNA in the assay buffer.

  • Assay Plate Setup:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 4 µL of the PARP1/Histone H1/DNA mixture to each well.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 4 µL of a mixture of NAD⁺ and biotinylated NAD⁺ to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the HTRF detection reagent mix (Streptavidin-XL665 and Anti-Histone H1-Europium Cryptate) to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the logarithm of the compound concentration. Determine the IC₅₀ value using a non-linear regression curve fit.

Protocol 2: Cellular PARylation Assay (Western Blot)

This protocol assesses the ability of a test compound to inhibit PARP1 activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR) chains following DNA damage.

Principle: Cells are pre-treated with the test compound and then challenged with a DNA-damaging agent to induce PARP1 activity. The level of PARylation is then quantified by Western blot analysis of cell lysates.

Materials:

  • Cancer cell line with known PARP1 activity (e.g., HeLa or a BRCA-deficient cell line like MDA-MB-436)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • DNA-damaging agent (e.g., H₂O₂ or methyl methanesulfonate (MMS))

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PAR and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (and a vehicle control) for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by adding H₂O₂ (e.g., 1 mM) or MMS (e.g., 0.5 mM) to the media for 15 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and collect the lysates. Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in the compound-treated samples to the vehicle-treated, DNA damage-induced control to determine the extent of cellular PARP inhibition.

Structure-Activity Relationship (SAR) Insights and Future Directions

The this compound scaffold provides a robust platform for systematic SAR exploration. The following table outlines potential modifications and their predicted impact on PARP1 inhibitory activity.

Modification SiteProposed ModificationRationale / Predicted Impact
Pyrrolidine Ring Introduction of substituents (e.g., hydroxyl, amino, fluoro) at the 3- or 4-positionExplore interactions with the ribose-phosphate binding region of PARP1; modulate physicochemical properties.
Chiral substituents can introduce stereospecific interactions, potentially increasing potency and selectivity.
Bromo Substituent Replacement with other halogens (Cl, I) or small lipophilic groups (CH₃, CF₃)Modulate the strength of halogen bonding and overall lipophilicity.
Replacement with hydrogenEstablish the importance of the halogen for activity.
Fluoro Substituent Removal or relocation to other positions on the phenyl ringEvaluate the impact on metabolic stability and electronic properties.
Amide Linker Bioisosteric replacement (e.g., with a triazole or oxadiazole)Investigate alternative hydrogen bonding patterns and improve pharmacokinetic properties.

Workflow for Scaffold Optimization:

SAR_Workflow Scaffold 1-[(4-Bromo-2-fluorophenyl) carbonyl]pyrrolidine Synthesis Synthesize Analogs (Vary Pyrrolidine & Phenyl Substituents) Scaffold->Synthesis Assay1 In Vitro PARP1 Enzyme Assay (IC50) Synthesis->Assay1 Assay2 Cellular PARylation Assay (EC50) Synthesis->Assay2 SAR Analyze Structure- Activity Relationship (SAR) Assay1->SAR Assay2->SAR SAR->Synthesis Iterative Design Optimization Lead Optimization (ADME/Tox, PK) SAR->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Iterative workflow for the optimization of the scaffold.

Conclusion

The this compound scaffold represents a strategically designed and synthetically accessible starting point for the development of novel small molecule inhibitors, particularly for PARP1. The inherent features of this scaffold, including the established benzamide pharmacophore and the advantageous substitution pattern of the phenyl ring, provide a strong foundation for generating potent and selective drug candidates. The detailed protocols and SAR strategies outlined in this document are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, ultimately contributing to the advancement of targeted therapies.

References

  • Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available from: [Link]

  • Bhat, M. A., Al-Omar, M. A., & Ansari, M. A. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14, 1239658. Available from: [Link]

  • Antolin, A. A., & Workman, P. (2020). The off-target kinase landscape of clinical PARP inhibitors. Cell Chemical Biology, 27(9), 1144-1157.e6. Available from: [Link]

  • Wang, L., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 24(18), 3325. Available from: [Link]

  • Shah, A., Patel, C. N., Sureja, D., & Sanghavi, K. P. (2018). A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. Current Drug Targets, 19(1), 4-16. Available from: [Link]

  • Langelier, M. F., Planck, J. L., Roy, S., & Pascal, J. M. (2012). Structural basis for DNA damage-dependent PARP-1 activation. Science, 336(6082), 728-732. Available from: [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. Available from: [Link]

  • Lu, Y., et al. (2010). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 5(9), 879-890. Available from: [Link]

  • Gill, H., et al. (2015). Fluorine in medicinal chemistry: A decade of progress. Journal of Medicinal Chemistry, 58(16), 6357-6390. Available from: [Link]

Sources

Application Notes and Protocols for the In Vitro and In Vivo Evaluation of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine Derivatives as Potential PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting DNA Damage Repair with Novel Pyrrolidine Derivatives

The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counter this, cells have evolved a complex network of DNA damage response (DDR) pathways. A key player in the repair of DNA single-strand breaks (SSBs) is Poly(ADP-ribose) polymerase 1 (PARP1). Upon detecting a DNA break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process termed PARylation. This PARylation event serves as a scaffold to recruit other DNA repair factors to the site of damage.

Inhibition of PARP has emerged as a clinically validated and powerful strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, arises because PARP inhibition leads to the accumulation of unrepaired SSBs, which are subsequently converted to more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR), a major pathway for DSB repair, these lesions cannot be effectively repaired, leading to cell death.[1]

The chemical scaffold 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine represents a promising starting point for the development of novel PARP inhibitors. The pyrrolidine core is a common motif in many biologically active compounds, offering a versatile backbone for structural modification.[2][3] The bromo- and fluoro-substituted phenyl ring can engage in specific interactions within the nicotinamide binding pocket of the PARP enzyme. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo evaluation of this class of compounds as potential PARP inhibitors.

Part 1: In Vitro Evaluation of PARP1 Inhibition

The initial stages of characterizing a potential PARP inhibitor involve biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Assays: Direct Measurement of PARP1 Enzymatic Activity

Biochemical assays are essential for quantifying the direct inhibitory effect of the compound on the enzymatic activity of purified PARP1.

1.1.1. Fluorometric PARP1 Activity Assay (NAD+ Consumption)

This assay measures the consumption of the PARP1 substrate, β-Nicotinamide adenine dinucleotide (NAD+), providing a quantitative measure of enzyme activity.

Protocol: Fluorometric PARP1 Inhibition Assay

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • This compound derivative (test compound)

  • Fluorescent plate reader

  • 384-well black plates

  • NAD+ detection kit (containing nicotinamidase and a developer reagent)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in PARP assay buffer to create a concentration gradient (e.g., from 100 µM to 1 pM).

  • Assay Setup:

    • Add 5 µL of the test compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Prepare a PARP1 enzyme/activated DNA mixture in PARP assay buffer. Add 10 µL of this mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a 5X β-NAD+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal by adding the reagents from the NAD+ detection kit according to the manufacturer's instructions.

  • Data Analysis: Measure the fluorescence intensity using a plate reader. The signal is inversely proportional to PARP1 activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

1.1.2. Chemiluminescent PARP Assay (Histone Ribosylation)

This ELISA-based assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, providing a direct measure of PARP activity.

Protocol: Chemiluminescent PARP Inhibition Assay

Materials:

  • Histone-coated 96-well plates

  • Recombinant human PARP1 enzyme

  • Biotinylated NAD+

  • Activated DNA

  • This compound derivative (test compound)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Chemiluminescent HRP substrate

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound as described in the fluorometric assay protocol.

  • Assay Reaction:

    • Add the test compound dilutions or vehicle control to the wells of the histone-coated plate.

    • Add the PARP1 enzyme, activated DNA, and biotinylated NAD+ to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for the PARylation reaction.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.

    • Wash the plate again to remove unbound conjugate.

    • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to PARP1 activity. Calculate the percent inhibition and IC50 value as described previously.[4]

Cellular Assays: Assessing PARP Inhibition in a Biological Context

Cellular assays are crucial for confirming that the compound can penetrate the cell membrane and inhibit PARP1 activity in a more physiologically relevant environment.

1.2.1. Western Blot for PAR Levels

This assay directly measures the product of PARP activity, poly(ADP-ribose), in cells.

Protocol: Western Blot for Cellular PAR Inhibition

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436)

  • Cell culture medium and supplements

  • This compound derivative (test compound)

  • DNA damaging agent (e.g., hydrogen peroxide or MMS)

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-PAR, anti-PARP1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary anti-PAR antibody.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Strip and re-probe the membrane for PARP1 and the loading control.

  • Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in the compound-treated samples to the vehicle-treated, DNA damage-induced control.[5]

1.2.2. PARP Trapping Assay

Some PARP inhibitors not only block the catalytic activity of PARP1 but also "trap" it on the DNA, leading to the formation of cytotoxic PARP-DNA complexes. This can be a significant contributor to their anti-cancer activity.

Protocol: Proximity Ligation Assay (PLA) for PARP Trapping

Materials:

  • Cancer cell line grown on coverslips

  • Test compound

  • DNA damaging agent (optional)

  • Primary antibodies: anti-PARP1 and an antibody against a chromatin marker (e.g., anti-histone H3)

  • PLA probes and detection reagents

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations.

  • Fixation and Permeabilization: Fix and permeabilize the cells.

  • PLA Protocol: Perform the proximity ligation assay according to the manufacturer's instructions. This involves incubating with the primary antibodies, followed by the PLA probes, ligation, and amplification steps.

  • Imaging and Analysis: Image the cells using a fluorescence microscope. The appearance of fluorescent dots indicates the close proximity of PARP1 and chromatin, signifying PARP trapping. Quantify the number of PLA signals per nucleus.[6]

Part 2: In Vivo Evaluation of Anti-Tumor Efficacy

Promising compounds from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties, tolerability, and anti-tumor efficacy.

Pharmacokinetic (PK) Studies

Before efficacy studies, it is essential to determine the pharmacokinetic profile of the compound in the chosen animal model (typically mice or rats) to establish an appropriate dosing regimen. This involves administering the compound via the intended clinical route (e.g., oral gavage) and measuring its concentration in plasma over time.

Murine Xenograft Models

Subcutaneous xenograft models using human cancer cell lines are a standard preclinical method for evaluating the anti-tumor activity of novel therapeutic agents.[7]

Protocol: Subcutaneous Xenograft Model for Efficacy Studies

Materials:

  • Immunodeficient mice (e.g., SCID or nude mice)

  • Human cancer cell line (ideally a BRCA-deficient line such as SUM149PT)

  • Matrigel

  • This compound derivative (test compound) formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells in 0.1 mL) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Treatment:

    • Administer the test compound or vehicle control to the respective groups according to the dosing regimen determined from PK studies (e.g., daily oral gavage).

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a maximum allowed size.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for PAR levels).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.[6]

Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter Example Value Interpretation
Fluorometric PARP1 Assay IC50 (nM)5.2High potency of direct enzyme inhibition.
Chemiluminescent PARP1 Assay IC50 (nM)6.8Confirms high potency in an orthogonal biochemical assay.
Cellular PAR Inhibition EC50 (nM)25.4Good cell permeability and target engagement in a cellular context.
Cell Viability (BRCA-deficient) GI50 (nM)45.1Potent anti-proliferative effect in a synthetically lethal context.
Cell Viability (BRCA-proficient) GI50 (µM)>10Selectivity for BRCA-deficient cells.
In Vivo Xenograft Model TGI (%)85Significant anti-tumor efficacy in a preclinical model.
Experimental Workflows and Signaling Pathways

PARP_Inhibition_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assays Biochemical Assays (Fluorometric, Chemiluminescent) Cellular_Assays Cellular Assays (PAR levels, Trapping, Viability) Biochemical_Assays->Cellular_Assays Potent Compounds PK_Studies Pharmacokinetic Studies Cellular_Assays->PK_Studies Lead Candidate Efficacy_Studies Efficacy Studies (Xenograft Model) PK_Studies->Efficacy_Studies Dosing Regimen PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 activates PARylation PARylation PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment SSB_Repair SSB Repair Recruitment->SSB_Repair Test_Compound 1-[(4-Bromo-2-fluorophenyl) carbonyl]pyrrolidine Derivative Test_Compound->PARP1 inhibits

Caption: Simplified PARP1 signaling pathway and point of inhibition.

References

  • BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
  • BenchChem. (2025). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.
  • R&D Systems. (n.d.). PARP Universal Colorimetric Assay.
  • AACR Journals. (n.d.). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow.
  • PubMed Central. (n.d.). Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer.
  • ATCC. (n.d.). PARP Activity Assay Kit.
  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • PubMed Central. (2025). Semi-mechanistic efficacy model for PARP + ATR inhibitors—application to rucaparib and talazoparib in combination with gartisertib in breast cancer PDXs.
  • ResearchGate. (2025). Testing PARP Inhibitors Using a Murine Xenograft Model | Request PDF.
  • AACR Journals. (n.d.). Crizotinib enhances PARP inhibitor efficacy in ovarian cancer cells and xenograft models by inducing autophagy.
  • Amsbio. (n.d.). PARP Assays.
  • ResearchGate. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • PubMed. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors.
  • Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Retrieved from Journal of Organic and Pharmaceutical Chemistry website.

Sources

Application Note: Comprehensive Analytical Characterization of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. This guide emphasizes the causality behind experimental choices and provides self-validating protocols for techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis.

Introduction

This compound is a substituted aromatic ketone and a pyrrolidine derivative. The pyrrolidine ring is a fundamental structural motif in a vast array of natural products and synthetic drugs, including antiviral and anticancer agents.[1] The presence of bromo- and fluoro- substituents on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Therefore, rigorous analytical characterization is imperative to ensure the quality and consistency of this compound in research and development.

This application note outlines a multi-faceted analytical approach to unequivocally determine the chemical structure, assess purity, and identify potential impurities related to this compound. The methodologies are grounded in established principles of analytical chemistry and adhere to guidelines set forth by the International Council for Harmonisation (ICH) for analytical procedure development.

Analytical Strategy Overview

A holistic characterization of this compound requires the synergistic use of chromatographic and spectroscopic techniques. This integrated approach ensures a comprehensive understanding of the molecule's properties.

G cluster_0 Characterization Workflow A Synthesis Product This compound B Chromatographic Separation (Purity & Impurity Profile) A->B HPLC/GC C Spectroscopic Identification (Structural Elucidation) A->C NMR, MS, FTIR D Physicochemical Properties (Thermal Stability) A->D DSC/TGA E Comprehensive Characterization Report B->E C->E D->E

Caption: Integrated workflow for the analytical characterization.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile and thermally labile compounds like the topic molecule.

High-Performance Liquid Chromatography (HPLC)

The selection of a C18 stationary phase is based on the non-polar nature of the bromofluorophenyl moiety, which will interact favorably via hydrophobic interactions. A gradient elution is employed to ensure the efficient separation of compounds with a range of polarities.

Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to achieve a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area. Method validation should be performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[2][3]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, confirming the identity of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Protocol: Mass Spectrometry Analysis

  • Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).

  • Sample Preparation: Infuse a diluted solution (approx. 10 µg/mL in acetonitrile) of the compound directly into the mass spectrometer or use the eluent from the HPLC separation.

  • MS Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range 50-500 m/z
  • Expected Results: The protonated molecule [M+H]⁺ is expected at m/z corresponding to the molecular weight of C11H11BrFNO (272.12 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while ¹⁹F NMR will confirm the presence and environment of the fluorine atom.

Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC, and ¹⁹F NMR spectra.

  • Expected Chemical Shifts (¹H NMR):

    • Aromatic protons will appear in the range of 7.0-8.0 ppm, with splitting patterns influenced by the bromo and fluoro substituents.

    • The pyrrolidine protons will be observed in the aliphatic region (1.8-4.0 ppm).

  • Expected Chemical Shifts (¹³C NMR):

    • The carbonyl carbon will be significantly deshielded (>160 ppm).

    • Aromatic carbons will resonate between 110-160 ppm, with C-F and C-Br couplings.

    • Pyrrolidine carbons will be in the range of 20-60 ppm.[6][7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
C=O (amide)1630-1680
C-N (amide)1200-1350
C-F (aromatic)1100-1250
C-Br (aromatic)500-600
C-H (aromatic)3000-3100
C-H (aliphatic)2850-2960

The presence of these characteristic bands provides strong evidence for the compound's structure.[9][10][11][12]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of the compound.

Protocol: Thermal Analysis

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Method: Heat the sample from 25 °C to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere. An endothermic peak will indicate the melting point.

  • TGA Method: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere. The resulting data will show the temperature at which the compound begins to decompose.[13]

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The orthogonal application of chromatographic, spectroscopic, and thermal techniques ensures the unambiguous identification, purity assessment, and stability evaluation of this important pharmaceutical intermediate. Adherence to these protocols will enable researchers and developers to maintain high standards of quality and consistency in their work.

References

  • New Journal of Chemistry Supporting Inform
  • Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl).
  • 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine. Fluorochem.
  • Supporting Inform
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. PubMed.
  • 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis. ChemicalBook.
  • Pyrrolidine - NIST WebBook. National Institute of Standards and Technology.
  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry.
  • 1-(2-Bromo-4-(trifluoromethoxy)benzyl)pyrrolidine | C12H13BrF3NO | CID. PubChem.
  • Pyrrolidine(123-75-1) 13C NMR spectrum. ChemicalBook.
  • 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine - Optional[FTIR] - Spectrum. SpectraBase.
  • 2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one.
  • Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the tre
  • 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties.
  • Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry. PubMed.
  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. PubMed.
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Pyrrolidine - Optional[FTIR] - Spectrum. SpectraBase.
  • 1-[(4-BroMo-3-fluorophenyl)
  • Identification of the urinary metabolites of 4-bromoaniline and 4-bromo-[carbonyl-13C]-acetanilide in r
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
  • Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. PubMed Central.
  • FTIR and Raman Spectroscopic Investigations of a Nor.oxacin/ Carbopol934 Polymeric Suspension. Journal of Young Pharmacists.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido). PubMed.
  • Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- - NIST WebBook. National Institute of Standards and Technology.
  • 4-Bromo-4'-propylbiphenyl - Optional[FTIR] - Spectrum. SpectraBase.FTIR] - Spectrum. SpectraBase.

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Formulation of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Title: Strategic Formulation of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine for Robust and Reliable Biological Assays

Abstract

This technical guide provides a comprehensive framework for the formulation of the novel investigational compound, this compound, for use in biological assays. The lipophilic nature of this molecule, inferred from its chemical structure, presents a significant challenge in achieving aqueous solubility, a prerequisite for meaningful in vitro and in vivo studies. This document outlines a systematic approach to formulation development, beginning with the characterization of the compound's physicochemical properties, followed by detailed protocols for solubilization using both a standard dimethyl sulfoxide (DMSO) based method and an enhanced co-solvent/surfactant system. The rationale behind each step is explained to empower researchers to make informed decisions and troubleshoot potential issues. Furthermore, this guide emphasizes the critical importance of appropriate vehicle controls and validation assays to ensure data integrity and minimize the risk of solvent-induced artifacts.

Introduction: The Challenge of Poor Solubility in Drug Discovery

The journey of a potential therapeutic agent from discovery to clinical application is fraught with challenges, one of the most common being poor aqueous solubility. A significant percentage of new chemical entities emerging from drug discovery pipelines are lipophilic, making them difficult to formulate for biological screening.[1][2] Inadequate solubilization can lead to a host of problems, including underestimated potency, inaccurate structure-activity relationships (SAR), and poor bioavailability, ultimately resulting in the premature termination of promising drug candidates.[3]

This compound, a compound with a pyrrolidine core, is part of a class of molecules that have shown significant biological activity in various therapeutic areas.[4][5][6] However, the presence of a brominated and fluorinated phenyl group suggests a high degree of lipophilicity and, consequently, low water solubility. Therefore, a carefully designed formulation strategy is paramount to enable accurate and reproducible biological evaluation. This application note serves as a practical guide for researchers, providing a robust starting point for the formulation of this and other similarly challenging compounds.

Physicochemical Characterization of this compound

While specific experimental data for this compound is not extensively available in public databases, its structure allows for informed predictions of its physicochemical properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale and Implications for Formulation
Molecular Formula C₁₁H₁₁BrFNOBased on its chemical structure.
Molecular Weight ~288.11 g/mol A moderate molecular weight, typical for small molecule drug candidates.
LogP (Lipophilicity) HighThe presence of the bromophenyl group significantly increases lipophilicity. This is the primary driver of poor aqueous solubility.
Aqueous Solubility Very LowExpected to be in the low µg/mL range. Direct dissolution in aqueous buffers is unlikely to achieve concentrations required for most biological assays.
pKa Neutral/Weakly BasicThe pyrrolidine nitrogen can act as a weak base. pH adjustment is unlikely to significantly improve solubility for this neutral compound.
Chemical Stability Likely stableThe amide bond should be stable under typical formulation and assay conditions. However, stability in strong acidic or basic solutions should be empirically determined.

Note: These properties are predicted based on chemical structure and data from similar compounds.[7][8][9][10][11][12] Empirical determination of these values is highly recommended for late-stage development.

Formulation Development Workflow

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy for a poorly soluble compound like this compound.

G cluster_0 Formulation Strategy Decision Tree start Start: Receive Compound solubility_check Assess Kinetic Solubility in Assay Buffer start->solubility_check dmso_protocol Protocol 1: DMSO-Based Formulation solubility_check->dmso_protocol Initial Attempt soluble Soluble at Target Concentration? dmso_protocol->soluble cosolvent_protocol Protocol 2: Co-Solvent/Surfactant Formulation cosolvent_protocol->soluble Re-assess Solubility proceed Proceed to Assay with Appropriate Vehicle Control soluble->proceed Yes precipitation Precipitation or Poor Solubility Observed soluble->precipitation No precipitation->cosolvent_protocol alternative Consider Alternative Formulation Strategies (e.g., cyclodextrins, lipid-based systems) precipitation->alternative

Caption: Decision workflow for formulating poorly soluble compounds.

Experimental Protocols

Protocol 1: Standard DMSO-Based Formulation

This protocol is the most common starting point for solubilizing compounds for in vitro assays due to its simplicity and the high solubilizing power of Dimethyl Sulfoxide (DMSO).

Rationale: DMSO is a powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds.[13][14] For cell-based assays, it is crucial to keep the final DMSO concentration low, typically below 0.5%, to avoid cytotoxicity.[15][16][17]

Materials:

  • This compound (solid)

  • Anhydrous DMSO (≥99.9%)

  • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The choice of concentration will depend on the target final concentration in the assay.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound is difficult to dissolve, sonication in a water bath for 5-10 minutes may be beneficial.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter. This is your primary stock solution.

  • Prepare Intermediate Dilutions (if necessary):

    • For creating a concentration-response curve, it is best practice to perform serial dilutions of the primary stock in 100% DMSO.[18] This ensures that the final concentration of DMSO in the assay medium remains constant across all tested concentrations of the compound.

  • Dilute into Aqueous Assay Buffer:

    • Perform the final dilution of the DMSO stock (or intermediate dilutions) into the pre-warmed aqueous assay buffer. The dilution factor should be at least 1:200 to keep the final DMSO concentration at or below 0.5%.[17]

    • Crucial Step: Add the DMSO stock to the aqueous buffer dropwise while vortexing the buffer. This rapid mixing helps to prevent the compound from precipitating out of solution.

    • Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If precipitation is observed, the kinetic solubility of the compound in the assay buffer has been exceeded.

Table 2: Example of a 10-Point Serial Dilution for a Cell-Based Assay

StepCompound Concentration in DMSOVolume of DMSO Stock (µL)Volume of 100% DMSO (µL)Final Concentration in Assay (assuming 1:200 dilution)Final DMSO Concentration in Assay
Stock 10 mM--50 µM0.5%
1 10 mM10050 µM0.5%
2 3.33 mM10 (from previous)2016.7 µM0.5%
3 1.11 mM10 (from previous)205.6 µM0.5%
... ...............
10 ............0.5%
Protocol 2: Enhanced Formulation with a Co-Solvent and Surfactant

For compounds that exhibit poor solubility even with DMSO, a co-solvent and/or surfactant can be employed to improve and stabilize the formulation. Pluronic® F-68 is a non-ionic surfactant that is well-tolerated by many cell lines and can aid in the solubilization of hydrophobic molecules.[19][20][21]

Rationale: Co-solvents can increase the solubility of a compound in the initial stock solution, while surfactants can form micelles in the aqueous phase, encapsulating the hydrophobic compound and preventing its precipitation.[22][23] This approach can create a more stable formulation, especially for longer incubation times.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (≥99.9%)

  • Pluronic® F-68 (Poloxamer 188)

  • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Surfactant-Containing Assay Buffer:

    • Prepare a 1% (w/v) stock solution of Pluronic® F-68 in your target aqueous buffer.

    • Filter-sterilize this solution using a 0.22 µm filter.

    • For your assay, dilute this stock solution into your regular assay buffer to achieve a final Pluronic® F-68 concentration of 0.01% to 0.1%. The optimal concentration should be determined empirically by assessing both compound solubility and any potential effects on the assay readout.

  • Prepare the Compound Stock Solution in DMSO:

    • Follow step 1 of Protocol 1 to prepare a high-concentration stock solution of the compound in 100% DMSO.

  • Dilute into the Surfactant-Containing Aqueous Buffer:

    • Follow step 3 of Protocol 1, but use the pre-warmed, Pluronic® F-68-containing assay buffer for the final dilution.

    • The presence of the surfactant should help to maintain the compound in solution.

Vehicle Control and Data Interpretation: A Cornerstone of Scientific Integrity

The introduction of any solvent or excipient into a biological assay has the potential to influence the results. Therefore, the inclusion of a proper vehicle control is non-negotiable for data integrity.

Key Considerations:

  • The vehicle control must contain the exact same concentration of all solvents and excipients as the test samples. For example, if your highest compound concentration results in a final DMSO concentration of 0.5% and a Pluronic® F-68 concentration of 0.05%, your vehicle control must also contain 0.5% DMSO and 0.05% Pluronic® F-68.

  • Be aware of solvent-induced artifacts. DMSO has been reported to have biological effects, including inducing cell differentiation and affecting cell proliferation, although these effects are generally observed at concentrations higher than 0.5%.[24][25][26] It is crucial to be aware of these potential effects and to keep the solvent concentration as low as practically possible.

  • Test the vehicle over the time course of your experiment. Some solvent effects may only become apparent after prolonged incubation.

Validation and Quality Control of the Formulation

Before committing to a large-scale screen or a critical experiment, it is prudent to validate the chosen formulation.

  • Visual Inspection: Always visually inspect the final formulation under a light microscope to check for any signs of precipitation.

  • Dynamic Light Scattering (DLS): For more advanced characterization, DLS can be used to detect the presence of sub-visible aggregates, which could lead to erroneous results.

  • Assay-Specific Validation: Spike the compound into a known positive and negative control for your assay to ensure that the formulation itself does not interfere with the assay readout.

Conclusion

The successful biological evaluation of poorly soluble compounds like this compound is critically dependent on a rational and well-validated formulation strategy. By starting with a simple DMSO-based approach and escalating to a co-solvent/surfactant system only when necessary, researchers can efficiently develop a formulation that maximizes compound exposure while minimizing the risk of artifacts. The principles and protocols outlined in this guide provide a solid foundation for obtaining reliable and reproducible data, thereby enabling the accurate assessment of the biological activity of this and other challenging molecules in the drug discovery pipeline.

References

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells? ResearchGate. Retrieved from [Link]

  • Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved from [Link]

  • CogniScent. (2025). Pluronic F68: Significance and symbolism. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Bai, Y., et al. (2022). Effect of Hyaluronic Acid and Pluronic-F68 on the Surface Properties of Foam as a Delivery System for Polidocanol in Sclerotherapy. MDPI. Retrieved from [Link]

  • Ahmad, Z., et al. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. PMC - PubMed Central. Retrieved from [Link]

  • Gurtler, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen. Retrieved from [Link]

  • Various Authors. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]

  • Al-Kinani, A. A., et al. (2018). In situ gelling systems based on Pluronic F127/Pluronic F68 formulations for ocular drug delivery. CentAUR. Retrieved from [Link]

  • Tso, K., et al. (2019). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Retrieved from [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Retrieved from [Link]

  • Gurtler, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]

  • Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. American Pharmaceutical Review. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Catalent. (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. New Pharma Online. Retrieved from [Link]

  • Various Authors. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Kaukonen, A. M. (2010). Formulation of poorly soluble compounds. European Medicines Agency. Retrieved from [Link]

  • Williams, H. D., et al. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. PubMed. Retrieved from [Link]

  • Gurtler, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]

  • GSK. (n.d.). High-Throughput Solubility. Retrieved from [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Bromo-4-(trifluoromethoxy)benzyl)pyrrolidine. PubChem. Retrieved from [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]

  • Kuranov, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

  • Li, J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)pyrrolidine. PubChem. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific amide bond formation. Our goal is to equip you with the necessary information to overcome common challenges and achieve high-yield, high-purity synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired amide is one of the most common frustrations in amide synthesis.[1] Several factors can contribute to this outcome.

Potential Causes & Solutions:

  • Incomplete Activation of 4-Bromo-2-fluorobenzoic Acid: The carboxylic acid must be converted into a more reactive species to facilitate the nucleophilic attack by pyrrolidine.[1]

    • Solution 1: Acid Chloride Formation: Convert 4-bromo-2-fluorobenzoic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] This is a robust method, though it requires careful handling of the reagents. The reaction of the acyl chloride with pyrrolidine is typically rapid and high-yielding.[]

    • Solution 2: Use of Coupling Reagents: Employ a suitable coupling reagent to generate a highly reactive activated ester in situ.[1] Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole), and uronium/phosphonium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[][5][6] HATU is known for its high efficiency, especially in challenging couplings.[5]

  • Protonation of Pyrrolidine: Pyrrolidine is a secondary amine and thus basic. In the presence of the acidic 4-bromo-2-fluorobenzoic acid, an acid-base reaction can occur, forming a non-nucleophilic ammonium salt.[1][2]

    • Solution: Ensure the reaction is carried out in the presence of a non-nucleophilic base to neutralize any generated acid (like HCl from acyl chloride formation) and to keep the pyrrolidine in its free, nucleophilic form.[2][7] Suitable bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.[7] Typically, at least one equivalent of the base is required, and a slight excess (1.1-1.2 equivalents) is often beneficial.[7]

  • Hydrolysis of Activated Intermediates: Acyl chlorides and activated esters are sensitive to moisture and can hydrolyze back to the carboxylic acid.[1][7]

    • Solution: Use anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)) and ensure all glassware is thoroughly dried.[1][7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[7]

  • Suboptimal Reaction Temperature: The reaction rate may be too slow at room temperature.

    • Solution: Gentle heating (e.g., 40-50 °C) can increase the reaction rate.[7] However, monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid potential side reactions at elevated temperatures.[7]

Issue 2: Presence of Multiple Spots on TLC / Difficult Purification

The appearance of multiple spots on a TLC plate indicates the presence of impurities, which can complicate the purification process.

Potential Causes & Solutions:

  • Unreacted Starting Materials: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using TLC until the limiting reagent is consumed.[7] If the reaction stalls, consider the solutions for low yield mentioned above.

  • Formation of Byproducts:

    • Hydrolysis of Acyl Chloride: If using the acyl chloride route, hydrolysis will form 4-bromo-2-fluorobenzoic acid.

      • Solution: Perform an aqueous work-up with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to extract the acidic byproduct into the aqueous layer.[7]

    • Side Reactions with Coupling Reagents: Some coupling reagents can lead to the formation of byproducts. For instance, uronium-based reagents can sometimes cause guanidinylation of the amine.[5]

      • Solution: Consider using a phosphonium-based coupling reagent like PyBOP, which does not have this side reaction.[5][6] Alternatively, carefully control the stoichiometry of the coupling reagent.

  • Contamination with Base-Related Salts: If a base like triethylamine is used, a salt byproduct (e.g., triethylammonium chloride) will form.[7]

    • Solution: During the aqueous work-up, these salts are typically water-soluble and will be removed. If the product precipitates, washing the solid with water can remove these salts.

Issue 3: Reaction is Sluggish or Stalls

A reaction that proceeds very slowly or stops before completion can be due to several factors.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity of Pyrrolidine: While pyrrolidine is generally a good nucleophile, its reactivity can be hindered in certain solvent systems or if it is partially protonated.[7][8]

    • Solution 1: Ensure an adequate amount of base is present to maintain the nucleophilicity of the pyrrolidine.[7]

    • Solution 2: Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a highly effective nucleophilic catalyst that can accelerate the acylation reaction.[][9]

  • Steric Hindrance: While not severe in this specific reaction, steric hindrance can sometimes play a role, especially if there are bulky substituents on either reactant.[1]

    • Solution: Increase the reaction time and/or temperature.[7] Microwave-assisted synthesis can also be a valuable tool to accelerate reactions that are slow due to steric hindrance.

II. Frequently Asked Questions (FAQs)

Q1: What are the two main synthetic routes to prepare this compound?

A1: The two primary methods are:

  • The Acid Chloride Route: This involves converting 4-bromo-2-fluorobenzoic acid into 4-bromo-2-fluorobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting acyl chloride is then reacted with pyrrolidine in the presence of a base.[]

  • The Amide Coupling Route: This method involves the direct coupling of 4-bromo-2-fluorobenzoic acid and pyrrolidine using a coupling reagent such as HATU, HBTU, EDC/HOBt, or PyBOP.[1][][5] This is often a one-pot procedure.[6]

Q2: How do I choose between the acid chloride route and the amide coupling route?

A2: The choice depends on several factors:

  • Reagent Availability and Handling: The acid chloride route involves corrosive and moisture-sensitive reagents (SOCl₂, oxalyl chloride).[2] Amide coupling reagents are often solids that are easier to handle, though some can be expensive.[6]

  • Reaction Scale: For large-scale synthesis, the acid chloride route may be more cost-effective.

  • Substrate Sensitivity: If your starting materials contain functional groups sensitive to the harsh conditions of acid chloride formation (e.g., heating with SOCl₂), the milder conditions of modern coupling reagents are preferable.[2][]

  • Efficiency: High-efficiency coupling reagents like HATU can be very effective for difficult couplings and can often provide higher yields with fewer side reactions.[5]

Q3: Why is a base necessary in this reaction?

A3: A base serves two critical functions:

  • It neutralizes the hydrochloric acid (HCl) generated when using the acyl chloride method, preventing it from protonating the pyrrolidine.[2][7]

  • It prevents the carboxylic acid from protonating the pyrrolidine, thereby maintaining the amine's nucleophilicity required for the reaction.[1][7]

Q4: What is the role of 4-bromo-2-fluorobenzoic acid in drug discovery?

A4: 4-Bromo-2-fluorobenzoic acid is a valuable building block in medicinal chemistry.[10] Its structure, featuring bromine and fluorine atoms, provides specific reactivity and properties.[10] The bromine atom can be used in cross-coupling reactions to build more complex molecules, while the fluorine atom can influence the compound's metabolic stability and binding affinity.[10] Pyrrolidine is also a common scaffold in many biologically active compounds.[8][11][12]

Q5: How can I monitor the progress of the reaction?

A5: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC). You can spot the starting materials (4-bromo-2-fluorobenzoic acid and pyrrolidine) and the reaction mixture on a TLC plate. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the reaction's progress. Staining with potassium permanganate or visualization under UV light can help identify the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1]

III. Optimized Experimental Protocols

Protocol 1: Synthesis via the Acyl Chloride Route

Step 1: Preparation of 4-Bromo-2-fluorobenzoyl chloride [3]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-fluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0 eq) and a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.

  • After the reaction is complete (indicated by the cessation of gas evolution), remove the excess SOCl₂ by distillation or under reduced pressure. The crude 4-bromo-2-fluorobenzoyl chloride can be used directly in the next step.

Step 2: Amide Formation

  • Dissolve pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 4-bromo-2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the pyrrolidine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis via Amide Coupling with HATU[1]
  • In a round-bottom flask, dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add pyrrolidine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Data Presentation

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentAdditiveTypical BaseRelative ReactivityKey AdvantagesPotential Issues
EDC HOBt or HOAtDIPEA, TEAModerateCost-effective, easy to handle.Can form N-acylurea byproduct.
HATU NoneDIPEAVery HighHighly efficient, good for hindered couplings.[5]Higher cost.
PyBOP NoneDIPEA, TEAHighNo guanidinylation side reaction.[5][6]Forms carcinogenic HMPA byproduct in some older variations (BOP).[6]
DCC/DIC HOBtDIPEA, TEAModerateInexpensive.Forms insoluble dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct which can be difficult to remove.

V. Visualizations

Reaction Mechanism Workflow

Amide Synthesis Workflow General Workflow for Amide Synthesis cluster_0 Route 1: Acyl Chloride Formation cluster_1 Route 2: In Situ Activation cluster_2 Amide Formation A 4-Bromo-2-fluorobenzoic Acid B SOCl₂ or (COCl)₂ cat. DMF A->B Chlorination C 4-Bromo-2-fluorobenzoyl Chloride B->C H Nucleophilic Attack C->H Reacts with D 4-Bromo-2-fluorobenzoic Acid E Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) D->E Activation F Activated Ester Intermediate E->F F->H Reacts with G Pyrrolidine Base (e.g., TEA) G->H I This compound H->I

Caption: Workflow for the two primary synthetic routes to the target amide.

Troubleshooting Logic Diagram

Troubleshooting Logic Troubleshooting Low Yield Issues start Low Yield or No Reaction q1 Check for Carboxylic Acid Activation Was an activating agent used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No Add Coupling Reagent (HATU, EDC/HOBt) or Convert to Acyl Chloride (SOCl₂) q1->a1_no No q2 Check for Amine Protonation Was a non-nucleophilic base used? a1_yes->q2 end Re-evaluate and Monitor by TLC/LC-MS a1_no->end a2_yes Yes q2->a2_yes Yes a2_no No Add Base (DIPEA, TEA) (min. 1 equivalent) q2->a2_no No q3 Check for Hydrolysis Were anhydrous conditions used? a2_yes->q3 a2_no->end a3_yes Yes q3->a3_yes Yes a3_no No Use dry solvents/glassware Run under inert atmosphere (N₂) q3->a3_no No q4 Check Reaction Conditions Is the reaction sluggish? a3_yes->q4 a3_no->end a4_yes Yes Increase temperature (40-50 °C) Add catalytic DMAP Increase reaction time q4->a4_yes Yes a4_no No q4->a4_no No a4_yes->end a4_no->end

Caption: A logical flow for diagnosing and solving low-yield problems.

VI. References

  • ResearchGate. Why did my amide syntesis does not work?. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • National Institutes of Health. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of CAS 112704-79-7 in Advanced Organic Synthesis: A Supplier's Perspective. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubChem. 4-Bromo-2-fluorobenzoic acid. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • PubMed. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

Common side reactions in the synthesis of N-benzoylpyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Benzoylpyrrolidines

Welcome to the Technical Support Center for N-benzoylpyrrolidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize N-acylated pyrrolidine scaffolds. As a foundational structure in numerous biologically active compounds, the reliable synthesis of N-benzoylpyrrolidine is paramount. This document provides in-depth, field-proven insights into the common synthetic challenges, focusing on the widely-used Schotten-Baumann reaction. We will explore the causality behind common side reactions and offer robust troubleshooting strategies and validated protocols to enhance the yield, purity, and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered by researchers embarking on the synthesis of N-benzoylpyrrolidines.

Q1: What is the most common and reliable method for synthesizing N-benzoylpyrrolidine?

A1: The most prevalent and dependable method for preparing N-benzoylpyrrolidine is the Schotten-Baumann reaction .[1][2] This robust acylation involves reacting pyrrolidine, a secondary amine, with benzoyl chloride, an acyl chloride, in the presence of a base.[3][4] The reaction is typically performed in a two-phase system (e.g., dichloromethane and water) or in a single organic solvent with an added base like pyridine or triethylamine.[5][6] Its reliability stems from the high reactivity of the acyl chloride and the strong nucleophilicity of the pyrrolidine nitrogen.

Q2: What is the primary, unavoidable side reaction, and how can it be minimized?

A2: The most significant and common side reaction is the hydrolysis of benzoyl chloride to form benzoic acid.[1][7] Benzoyl chloride is highly electrophilic and will readily react with any water present in the reaction mixture.[8][9] This not only consumes the acylating agent, reducing the theoretical yield, but also introduces an acidic byproduct that can complicate purification.

Minimization Strategies:

  • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and use anhydrous solvents, especially in non-aqueous setups.[5]

  • Controlled Temperature: Perform the reaction at low temperatures (e.g., 0 °C in an ice bath) and add the benzoyl chloride slowly.[1] This controls the exothermic nature of the main reaction and slows the rate of hydrolysis.

  • Efficient Mixing: In two-phase systems, vigorous stirring is crucial to ensure the benzoyl chloride preferentially reacts with the amine in the organic phase rather than with water in the aqueous phase.[10]

Q3: Why is a base essential in this reaction? What occurs if an insufficient amount is used?

A3: The base plays a critical role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction.[1][4] If HCl is not neutralized, it will protonate the nitrogen atom of the starting pyrrolidine. The resulting ammonium salt is no longer nucleophilic and cannot react with the benzoyl chloride, effectively halting the reaction.[1][5] Therefore, at least one equivalent of base is stoichiometrically required. Using a slight excess is common practice to ensure the reaction proceeds to completion.

Q4: Is there a risk of the pyrrolidine ring opening during the synthesis?

A4: Under standard Schotten-Baumann conditions (mild base, low temperature), the pyrrolidine ring is highly stable, and ring-opening is not a common side reaction.[1] However, it is important to be aware that N-acyl pyrrolidines, the products of this synthesis, can undergo C–N bond cleavage under specific, typically reductive, conditions such as those involving photoredox or Lewis acid catalysis, which are distinct from the synthesis conditions.[11][12][13]

Q5: I'm using a hydroxyl-substituted pyrrolidine (e.g., prolinol). Are there other side reactions to consider?

A5: Yes. When using substrates with multiple nucleophilic sites, such as prolinol which contains both a secondary amine and a primary alcohol, competitive acylation can occur. Initially, both O-acylation (forming an ester) and N-acylation (forming the desired amide) are possible. While the amine is generally a stronger nucleophile, O-acylation can occur. More importantly, in some cases, an initially formed O-acyl product can undergo an intramolecular acyl migration to the more thermodynamically stable N-acyl isomer.[5] Distinguishing between these isomers requires careful analysis of spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental issues.

Issue 1: Low or No Product Formation
  • Symptom: TLC or LC-MS analysis shows a significant amount of unreacted pyrrolidine starting material and little to no desired product.

Potential Cause Explanation Recommended Solution
Inactive Benzoyl Chloride The benzoyl chloride has hydrolyzed to benzoic acid due to improper storage or exposure to atmospheric moisture.Use a fresh bottle of benzoyl chloride or purify the existing stock by distillation. Always handle under an inert atmosphere (N₂ or Ar).
Insufficient Base The pyrrolidine has been protonated by the HCl byproduct, rendering it non-nucleophilic and stopping the reaction.[5]Ensure at least one molar equivalent of base (e.g., NaOH, triethylamine) is used relative to the benzoyl chloride. A slight excess (1.1-1.2 eq) is often beneficial.
Reaction Temperature Too Low While initial cooling is necessary to control the exotherm, maintaining the reaction at a very low temperature for the entire duration may unduly slow the reaction rate.After the initial exothermic addition of benzoyl chloride at 0 °C, allow the reaction to slowly warm to room temperature and stir for 1-2 hours to ensure completion.[1]
Issue 2: Product is Contaminated with a Crystalline White Solid
  • Symptom: The crude product, which may be an oil or a low-melting solid, is contaminated with a significant amount of a white, crystalline solid that proves difficult to remove by simple filtration or recrystallization.

Potential Cause Explanation Recommended Solution
Benzoic Acid Contamination This is the most likely culprit, resulting from the hydrolysis of benzoyl chloride.[1] Benzoic acid is an acidic impurity.During the aqueous workup, wash the organic layer thoroughly with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution.[1] The benzoic acid will be deprotonated to form sodium benzoate, which is water-soluble and will be extracted into the aqueous layer.
Ammonium Salt Byproduct If a tertiary amine base like triethylamine (TEA) was used, the byproduct triethylammonium chloride (TEA·HCl) may precipitate or co-crystallize with the product.This salt is highly water-soluble. During the workup, wash the organic layer thoroughly with water, followed by brine, to remove any residual salts.[5]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing common issues in N-benzoylpyrrolidine synthesis.

G start Reaction Complete? low_yield Low Yield or No Product start->low_yield No contamination Product Contaminated? start->contamination Yes cause1 Check Reagents: - Benzoyl Chloride Fresh? - Anhydrous Solvents? low_yield->cause1 cause2 Check Stoichiometry: - Base ≥ 1 equivalent? low_yield->cause2 cause3 Check Conditions: - Warmed to RT? low_yield->cause3 success High Yield & Purity contamination->success No impurity_id Identify Impurity: - Soluble in NaHCO₃(aq)? contamination->impurity_id Yes benzoic_acid Impurity is Benzoic Acid impurity_id->benzoic_acid Yes salt Impurity is Salt (e.g., TEA·HCl) impurity_id->salt No solution1 Solution: Wash with NaHCO₃(aq) benzoic_acid->solution1 solution2 Solution: Wash with Water/Brine salt->solution2

Caption: Troubleshooting workflow for N-benzoylpyrrolidine synthesis.

Section 3: Validated Experimental Protocol

This section provides a reliable, step-by-step protocol for the synthesis of N-benzoylpyrrolidine using standard Schotten-Baumann conditions.

Synthesis of N-Benzoylpyrrolidine

Materials:

  • Pyrrolidine (1.0 equiv)

  • Benzoyl chloride (1.05 equiv)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (1.0 equiv) and dichloromethane.

  • Add the 10% aqueous NaOH solution (ensure enough to provide >1.0 equiv of NaOH).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.

  • Reagent Addition: Add benzoyl chloride (1.05 equiv) dropwise to the rapidly stirred mixture over 15-20 minutes. Ensure the temperature does not rise above 5-10 °C.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Workup - Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Workup - Washes: Wash the organic layer sequentially with:

    • 5% aqueous NaHCO₃ solution (to remove unreacted benzoyl chloride and benzoic acid byproduct).

    • Water.

    • Saturated aqueous brine solution (to aid in drying).

  • Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.

  • Remove the solvent (DCM) from the filtrate using a rotary evaporator to yield the crude N-benzoylpyrrolidine, which is typically a colorless to light yellow liquid or low-melting solid.[2]

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Section 4: Reaction Pathway Visualization

The following diagram illustrates the desired reaction pathway for the synthesis of N-benzoylpyrrolidine and the primary competing side reaction.

G cluster_reactants Reactants cluster_products Products & Byproducts Pyrrolidine Pyrrolidine Product N-Benzoylpyrrolidine (Desired Product) Pyrrolidine->Product + Pyrrolidine (Nucleophilic Attack) BenzoylChloride Benzoyl Chloride BenzoylChloride->Product + Pyrrolidine (Nucleophilic Attack) SideProduct Benzoic Acid (Side Product) BenzoylChloride->SideProduct + H₂O (Hydrolysis) H2O Water (Trace) H2O->SideProduct + H₂O (Hydrolysis) HCl HCl

Caption: Main reaction pathway and primary side reaction.

References

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link][11][12]

  • Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis. ChemRxiv. [Link][14]

  • Hydrolysis of Benzoyl Chloride. Reddit r/AdvancedOrganic. [Link][15]

  • Reaction of benzoyl chloride with aqueous NaOH. Pearson. [Link][7]

  • Reductive C–N Bond Cleavage in N-benzoyl pyrrolidine. ResearchGate. [Link][13]

  • Reactions of Amines - Acylation. Chemistry LibreTexts. [Link][16]

  • Chemical Properties of Benzoyl Chloride. BYJU'S. [Link][8]

  • Why is acetyl chloride rapidly hydrolysed by water as compared to benzoyl chloride? Quora. [Link][17]

  • Schotten-Baumann Reaction. Cambridge University Press. [Link][3]

  • Schotten–Baumann reaction. Wikipedia. [Link][6]

  • Schotten Baumann Reaction Mechanism. Chemistry Learner. [Link][18]

  • Schotten Baumann Reaction. Chemistry Notes. [Link][4]

  • Multi-objective Bayesian optimisation for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link][10]

Sources

Purification strategies for 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a specialized, in-depth guide, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine . As a Senior Application Scientist, my goal is to move beyond simple instructions, offering a framework of scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.

Compound Profile: Understanding Your Molecule

This compound is a substituted aromatic ketone and a key building block in medicinal chemistry, often used in the synthesis of more complex pharmaceutical agents. Its purification is critical, as the presence of impurities can significantly impact the yield, purity, and biological activity of subsequent products.

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 1022931-81-2[1][2]
Molecular Formula C₁₁H₁₁BrFNO[2]
Molecular Weight 272.12 g/mol [1]
Appearance Typically a white to off-white solidGeneral chemical knowledge
Purity (Typical) >97% (Commercially available)[1][2]
InChI Key AUZRFYSGXUWWTL-UHFFFAOYSA-N[1][2]

Purification Strategy Decision Workflow

The first step in any purification is to assess the crude material and select the most appropriate strategy. This decision is paramount to achieving high purity with a good recovery rate.

Purification_Decision_Workflow Crude Crude Product (Post-Synthesis Work-up) Assess Purity Assessment (TLC, Crude ¹H NMR) Crude->Assess Decision Purity > 90%? Assess->Decision Recryst Primary Strategy: Recrystallization Decision->Recryst  Yes Column Primary Strategy: Flash Column Chromatography Decision->Column  No Final_Assess_R Assess Final Purity (HPLC, NMR) Recryst->Final_Assess_R Final_Assess_C Assess Final Purity (HPLC, NMR) Column->Final_Assess_C Success Product >98% Pure Final_Assess_R->Success Purity OK Reevaluate Re-evaluate Strategy (Consider alternative methods) Final_Assess_R->Reevaluate Purity Not Met Final_Assess_C->Success Purity OK Final_Assess_C->Reevaluate Purity Not Met

Caption: Decision workflow for selecting a purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude product?

A1: Impurities are almost always a direct result of the synthetic route. Assuming a standard amide coupling between 4-bromo-2-fluorobenzoic acid and pyrrolidine, you should anticipate:

  • Unreacted Starting Materials: 4-bromo-2-fluorobenzoic acid and pyrrolidine[3].

  • Reagent-Derived Impurities: Residual coupling agents (e.g., DCC, EDC) and their by-products (e.g., dicyclohexylurea - DCU).

  • Solvent Residues: Acetonitrile, Dichloromethane (DCM), or Dimethylformamide (DMF) are common.

  • Side-Reaction Products: Over-acylation or products from impurities present in the initial starting materials.

Q2: My crude product is a persistent oil or sticky solid. How can I purify it?

A2: Oiling out is a classic sign of significant impurities preventing crystallization.

  • Underlying Cause: The impurities are acting as a solvent for your product, lowering its melting point and disrupting the crystal lattice formation.

  • Immediate Action: Avoid immediate attempts at recrystallization. The most robust solution is flash column chromatography . This technique is designed to separate components in a complex mixture.[4]

  • Post-Chromatography: After chromatography, the fractions containing your purified product can be combined. Even if the solvent is evaporated to yield a solid, a final recrystallization is highly recommended to remove any minor impurities co-eluted from the column and to obtain a highly crystalline, easy-to-handle final product.

Q3: I tried recrystallization, but my yield is very low. What happened?

A3: Low yield from recrystallization is a common problem, typically pointing to one of these issues:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[5] If your compound has moderate solubility at room temperature, a significant portion will remain in the mother liquor upon cooling.

  • Using Too Much Solvent: This is the most frequent error. The goal is to create a saturated solution at the solvent's boiling point. Using an excessive volume of solvent will prevent the solution from becoming supersaturated upon cooling, thus inhibiting crystallization and keeping your product dissolved.

  • Premature Crystallization: If the compound crystallizes too quickly in the hot solution during a hot filtration step, product will be lost. Ensure your funnel and flask are pre-heated.

Q4: How do I choose the best analytical technique to confirm my purity?

A4: A multi-faceted approach is best for a complete purity profile.

  • Thin-Layer Chromatography (TLC): Essential for real-time monitoring of column chromatography fractions. It provides a quick, qualitative assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 or a Phenyl-based column is a good starting point.[6][7] Fluorinated-phenyl phases can offer alternative selectivity for halogenated compounds.[7]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the structural identity of your compound and can detect impurities if they are present in sufficient quantity (>1-2%) and have non-overlapping signals.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with HPLC or GC, it is a powerful tool for identifying impurities.[9]

Table 2: Troubleshooting Summary

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Product is an oil/wax High impurity level (>10-15%)Perform flash column chromatography before attempting recrystallization.
Low recovery after recrystallization Too much solvent used; Suboptimal solvent choice.Use the minimum amount of hot solvent required for full dissolution. Screen for alternative solvents.
Purity unchanged after recrystallization Impurity has similar solubility profile.Switch to a different solvent system or use flash column chromatography.
Streaking on TLC plate Sample is too concentrated; Compound is acidic/basic.Dilute the spotting solution. Add a small amount of acetic acid or triethylamine to the eluent.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for purifying crude material with less than 90% purity or for separating challenging impurities.

Column_Chromatography_Workflow Start Start TLC_dev 1. Develop TLC Method (e.g., 30% EtOAc/Hexane) Start->TLC_dev Pack 2. Pack Column (Silica gel slurry in Hexane) TLC_dev->Pack Load 3. Load Sample (Dry loading preferred) Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_check 6. Analyze Fractions by TLC Collect->TLC_check Combine 7. Combine Pure Fractions TLC_check->Combine Evap 8. Evaporate Solvent (Rotary Evaporator) Combine->Evap End Purified Product Evap->End

Caption: Step-by-step workflow for flash column chromatography.

Step-by-Step Methodology:

  • Solvent System Selection: Use TLC to find a suitable eluent. A good starting point for this compound is a mixture of Ethyl Acetate (EtOAc) and Hexanes. Adjust the ratio until the desired product spot has a Retention Factor (Rf) of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent (Hexanes). Pour it into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or EtOAc). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column bed. This "dry loading" technique generally provides better separation.

  • Elution: Begin eluting with the non-polar solvent (e.g., 100% Hexanes). Gradually increase the polarity by adding more of the polar solvent (e.g., move from 10% to 20% to 30% EtOAc in Hexanes). This is known as gradient elution.[4]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain only your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

This is the preferred method for final purification of material that is already >90% pure. It is efficient, cost-effective, and highly scalable.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your compound in ~0.5 mL of various solvents. An ideal solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.[5]

    Table 3: Recommended Solvents for Recrystallization Screening

    SolventClassRationale
    Isopropanol / EthanolAlcoholOften effective for aromatic compounds.[5]
    Ethyl Acetate (EtOAc)EsterGood general-purpose solvent for moderately polar compounds.
    TolueneAromaticCan be effective for aromatic ketones due to "like-dissolves-like".[10]
    EtOAc / HexanesMixtureAllows for fine-tuning of polarity to achieve ideal solubility.
    AcetoneKetoneMay be a good solvent based on functional group similarity.[10]
  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to your crude solid. Heat the mixture to boiling (using a hot plate) while stirring. Add more solvent in small portions until all the solid has just dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities (like dust or DCU), perform a quick filtration of the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Purity Verification: Example HPLC Method

To quantitatively verify the final purity, a robust HPLC method is required.

Table 4: Example HPLC Purity Analysis Parameters

ParameterRecommended SettingRationale
Column C18 or Phenyl-Hexyl, 2.1 x 100 mm, < 2 µmC18 is a versatile starting point; Phenyl phases can offer unique selectivity for aromatic compounds.[7]
Mobile Phase A Water with 0.1% Formic AcidStandard acidic modifier for good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase.
Gradient 5% to 95% B over 8-10 minutesA standard screening gradient to elute compounds across a range of polarities.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection (UV) 254 nmAromatic compounds generally absorb at this wavelength.

References

  • ACS Publications , Journal of Medicinal Chemistry, "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties". [Link]

  • PubMed , Xenobiotica, "Identification of the urinary metabolites of 4-bromoaniline and 4-bromo-[carbonyl-13C]-acetanilide in rat". [Link]

  • Google Patents, US3819492A, "Distillation of aromatic ketone
  • ResearchGate , Journal of Chromatographic Science, "Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine". [Link]

  • MDPI , Molbank, "2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one". [Link]

  • Organic Syntheses , Procedure, "Purification of Organic Compounds by Flash Column Chromatography". [Link]

  • Google Patents, DE102007032451B4, "Process for the preparation of arom
  • MDPI , Molecules, "Synthetic Routes to Approved Drugs Containing a Spirocycle". [Link]

  • Chromatography Forum , Discussion, "Phenyl column". [Link]

  • Reddit , r/chemistry, "Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?". [Link]

  • ACS Publications , Journal of Medicinal Chemistry, "Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit". [Link]

  • ResearchGate , Article, "2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one". [Link]

  • University of Rochester, Department of Chemistry , Resources, "Solvents for Recrystallization". [Link]

  • PubMed , Drug Testing and Analysis, "Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers". [Link]

  • Waters Corporation , Application Note, "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases". [Link]

  • MDPI , Molecules, "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives...". [Link]

  • JoVE , Video Article, "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol". [Link]

  • PubChem , Compound Summary, "4-Bromo-2-fluorobenzonitrile". [Link]

  • PubChem , Compound Summary, "Pyrrolidine". [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when working with this compound in aqueous biological buffers. Our goal is to provide a comprehensive resource that combines fundamental principles with practical, field-proven troubleshooting strategies to ensure the success and reproducibility of your experiments.

Initial Assessment: Understanding the Challenge

This compound is a lipophilic molecule, a characteristic common among many modern drug candidates.[1] Its structure, featuring a brominated and fluorinated phenyl ring, contributes to its poor water solubility. This can lead to significant experimental hurdles, including precipitation in stock solutions, low compound exposure in biological assays, and inconsistent results. This guide provides a systematic approach to overcoming these issues.

Physicochemical PropertyEstimated ValueImplication for Solubility
Molecular Weight 272.12 g/mol Larger molecules can sometimes be more difficult to solvate.[2]
LogP (Octanol/Water) ~2.59A positive LogP indicates a preference for a lipid environment over an aqueous one (lipophilicity), predicting low water solubility.[3]
Molecular Structure Neutral AmideThe compound lacks readily ionizable groups, meaning its solubility is unlikely to be significantly improved by simple pH adjustment.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when handling this compound.

Q1: I just added my compound to my phosphate-buffered saline (PBS), and it won't dissolve. What did I do wrong?

This is the most common issue and is expected due to the compound's hydrophobic nature. Direct dissolution in aqueous buffers is rarely successful for this class of molecules. The standard and correct procedure is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your final aqueous buffer.

Q2: What is the best organic solvent for creating a stock solution?

Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions for biological assays due to its powerful solubilizing capacity for a wide range of polar and nonpolar compounds and its miscibility with water.[4]

  • Expertise & Experience: Start by attempting to dissolve the compound in 100% DMSO at a high concentration (e.g., 10-50 mM). Use gentle warming (37°C) and vortexing to aid dissolution. Always visually inspect the solution against a light source to ensure no solid particulates remain.

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my cell culture media. What should I do now?

This phenomenon is known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small amount of co-solvent present. The DMSO concentration is no longer sufficient to keep the compound in solution upon high dilution.

This is the point where you need to employ more advanced formulation strategies. The troubleshooting workflow below will guide you through this process systematically.

Q4: What is the maximum concentration of DMSO I can use in my biological assay?

The tolerance for DMSO is highly dependent on the cell type or biological system being studied. As a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5% (v/v) , and often below 0.1% , to avoid solvent-induced artifacts or cytotoxicity.[5] It is imperative to run a "vehicle control" in your experiment, which consists of the assay buffer containing the same final concentration of DMSO as your test samples, but without the compound. This allows you to subtract any effects of the solvent itself.[6]

Q5: Beyond DMSO, what other strategies can I use to improve solubility in my final buffer?

If diluting a DMSO stock is insufficient, several formulation techniques can be employed. These methods work by altering the microenvironment of the compound to make it more compatible with the aqueous buffer. The three most common and effective approaches for in vitro assays are:

  • Co-solvents: Using a mixture of solvents to increase solubility.[7]

  • Surfactants: Employing detergent-like molecules that form micelles to encapsulate the compound.[8][9]

  • Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes with the compound.[][11][12]

These are discussed in detail in the protocols section.

Troubleshooting & Solubilization Workflow

This workflow provides a logical progression of steps to address solubility issues. Start at the top and proceed downwards based on your experimental outcome.

G start Problem: Compound Precipitates in Aqueous Buffer stock_prep Step 1: Prepare Stock Solution Dissolve compound in 100% DMSO (e.g., 20 mM). Is it fully dissolved? start->stock_prep stock_prep->stock_prep dilution dilution stock_prep->dilution Yes, fully dissolved observe Step 3: Observe for Precipitation Visually inspect immediately and after incubation. dilution->observe success Success! Proceed with Assay (Include Vehicle Control) observe->success No Precipitation troubleshoot Precipitation Persists: Initiate Advanced Formulation observe->troubleshoot Precipitation Occurs cosolvent Strategy A: Co-solvents Try adding PEG 400 or Ethanol to the buffer. troubleshoot->cosolvent surfactant Strategy B: Surfactants Try adding Tween® 80 or Polysorbate 20 to the buffer. troubleshoot->surfactant cyclodextrin Strategy C: Cyclodextrins Prepare compound-cyclodextrin inclusion complex. troubleshoot->cyclodextrin re_observe Re-evaluate Solubility Does precipitation still occur? cosolvent->re_observe surfactant->re_observe cyclodextrin->re_observe re_observe->success No Precipitation failure Consult Formulation Specialist Consider advanced methods like solid dispersions or nanosuspensions. re_observe->failure Precipitation Persists G cluster_system Cyclodextrin Inclusion Complex Formation compound Hydrophobic Compound (1-[(4-Bromo-2-fluorophenyl) carbonyl]pyrrolidine) plus + cd Cyclodextrin (HP-β-CD) Hydrophobic Cavity Hydrophilic Exterior arrow -> Forms Soluble Inclusion Complex complex Water-Soluble Complex [Compound ⊂ HP-β-CD]

Sources

Addressing off-target effects of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Using 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine and Similar Novel Compounds in Cell-Based Assays

Welcome to the technical support center for researchers utilizing novel chemical probes. This guide is designed to assist you in proactively addressing and troubleshooting potential off-target effects of compounds like this compound in your cell-based assays. As a Senior Application Scientist, my goal is to provide you with the rationale and practical steps to ensure the scientific rigor and reproducibility of your findings. The use of any new chemical tool requires a healthy dose of skepticism and a commitment to thorough validation.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a strong phenotype in my cell-based assay after treating with this compound. How can I be sure this is an on-target effect?

Step 1: Determine the Potency in a Cellular Context

First, establish a clear dose-response relationship for your compound in the phenotypic assay. This will determine the EC50 (half-maximal effective concentration). Ideally, the cellular EC50 should be within a reasonable range of the compound's in vitro potency (e.g., IC50 against the purified target protein), typically within 1 µM for a good chemical probe.[4] A significant discrepancy between in vitro and cellular potency can be a red flag for off-target effects or poor cell permeability.

Step 2: Employ Orthogonal Chemical Probes

A cornerstone of validating an on-target effect is to reproduce the phenotype with a structurally distinct chemical probe that also targets your protein of interest.[1][5] If two unrelated molecules cause the same biological outcome, it significantly strengthens the hypothesis that the effect is on-target.

Step 3: Utilize a Negative Control

A closely related but biologically inactive analog of your primary compound is an invaluable tool.[1][6] This negative control should be structurally similar to this compound but lack the key chemical features required for binding to the intended target. If the negative control does not produce the same phenotype at similar concentrations, it helps to rule out effects caused by the chemical scaffold itself.

Q2: My results with this compound are inconsistent with what I see using genetic approaches (e.g., siRNA, CRISPR/Cas9) to modulate the same target. What could be the reason?

Discrepancies between chemical and genetic perturbations are common and can be highly informative.[5] Here are several potential reasons and how to investigate them:

  • Off-Target Effects of the Chemical Probe: Your compound may be interacting with other proteins in the cell, leading to a phenotype that is a composite of on-target and off-target activities.[7] This is a primary concern with any new chemical entity.

  • Off-Target Effects of the Genetic Tool: RNAi, in particular, can have off-target effects, leading to the knockdown of unintended transcripts. CRISPR can also have off-target cleavage events.

  • Compensation Mechanisms in Genetic Models: Genetic knockout or long-term knockdown can lead to compensatory changes in the cell, such as the upregulation of related proteins, which can mask the true function of the target.[5] Chemical probes, with their acute temporal control, can often circumvent these adaptive responses.

  • Incomplete Knockdown/Knockout: Ensure that your genetic perturbation is efficient. Always validate the degree of protein knockdown by Western blot or another suitable method.

Troubleshooting Workflow: Chemical vs. Genetic Perturbation

To dissect these possibilities, consider the following experimental workflow:

G A Discrepancy Observed: Chemical Probe vs. Genetic Tool B Validate Genetic Tool: - Confirm protein knockdown/knockout - Test multiple siRNA/sgRNA sequences A->B Step 1 C Validate Chemical Probe: - Use orthogonal probes - Employ negative control A->C Step 2 D Rescue Experiment: Express a drug-resistant mutant of the target in a knockout/knockdown background B->D G Conclusion: Potential genetic compensation or off-target effects of genetic tool B->G If multiple sequences show different phenotypes C->D E Conclusion: Off-target effect of chemical probe likely D->E Phenotype NOT rescued F Conclusion: On-target effect of chemical probe confirmed D->F Phenotype IS rescued G cluster_0 Experimental Arms cluster_1 Genetic Validation A Vehicle Control (e.g., DMSO) B Test Compound (this compound) Dose-Response C Negative Control Compound (Structurally similar, inactive analog) D Orthogonal Control Compound (Structurally distinct, same target) E Positive Control (Known modulator of the pathway) F Target Knockdown/Knockout Cells + Test Compound G Wild-Type Cells + Test Compound

Caption: Essential experimental controls for validating a chemical probe.

Detailed Step-by-Step Protocol: Cellular Target Engagement Assay (NanoBRET™ Example)

This protocol provides a general framework for assessing whether your compound engages its intended target within living cells. This is a crucial step to confirm that the compound reaches its target at concentrations that elicit a phenotype. [8]

  • Cell Line Preparation:

    • Engineer a cell line to express your target protein fused to a NanoLuc® luciferase enzyme.

    • Culture these cells under standard conditions to the appropriate confluency.

  • Assay Plate Preparation:

    • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

    • Dispense the cell suspension into a 96-well white assay plate.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in your vehicle (e.g., DMSO).

    • Further dilute the compound series in Opti-MEM® to the desired final concentrations.

  • Tracer and Compound Addition:

    • Add the fluorescent NanoBRET™ tracer (a cell-permeable fluorescent ligand for the target) to all wells at its predetermined optimal concentration.

    • Immediately add the serially diluted test compound or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding reaction to reach equilibrium.

  • Detection:

    • Add the Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) signals simultaneously.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

This cellular target engagement data is critical for interpreting your phenotypic results. A potent on-target effect should show a correlation between the cellular target engagement IC50 and the phenotypic EC50.

References

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. [Link]

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. [Link]

  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]

  • Alto Predict. (2020). Assay Validation Using Chemical Probes. [Link]

  • Workman, P., & Blagg, J. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 77(19), 5129-5134. [Link]

  • Stefaniak, J., Galan, S. R. G., & Huber, K. V. M. (2020). Assays to Characterize the Cellular Pharmacology of a Chemical Probe. In The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry. [Link]

  • The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. (2022). Nucleic Acids Research, 51(D1), D1423–D1433. [Link]

  • Brennan, P., & Rodriguez, S. V. (Eds.). (2020). Introduction to Chemical Probes. In The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry. [Link]

  • Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

Sources

Troubleshooting inconsistent results in experiments with 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine in their experimental workflows. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help resolve inconsistencies and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and general use of this compound.

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties of a reagent is critical for proper experimental design. Key characteristics are summarized below.

PropertyValueSource
CAS Number 882689-88-5[1]
Molecular Formula C₁₁H₁₁BrFNO[2]
Molecular Weight 272.12 g/mol [2]
Appearance Typically a solidN/A
Purity Commercially available up to ≥97%[2]
LogP ~2.59[2]

Q2: How should I properly store and handle this compound to ensure its stability?

To maintain the integrity of this compound, proper storage is essential. The compound is generally stable when stored as a dry solid.[3]

Recommended Storage and Handling Protocols:

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.

  • Handling: Handle in a well-ventilated area or under a chemical fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1] In case of accidental release, mix with an inert absorbent material like sand and place in a closed container for disposal.[1]

Q3: What are the typical applications of this compound in a research setting?

This compound is primarily used as a versatile building block in medicinal chemistry and drug discovery. The pyrrolidine ring is a common scaffold in many biologically active molecules and approved drugs.[4][5] The substituted phenyl ring offers multiple reaction sites:

  • Amide Moiety: The core structure is a stable amide.

  • Aryl Bromide: The bromine atom is a key functional group for engaging in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of diverse molecular fragments.[6]

  • Aryl Fluoride: The fluorine atom modulates the electronic properties of the phenyl ring and can influence metabolic stability and binding affinity in target interactions.

Troubleshooting Guide for Inconsistent Experimental Results

This section provides a structured, cause-and-effect approach to diagnosing and resolving specific issues encountered during experiments.

Problem 1: My reaction is showing low to no yield. What are the likely causes and how can I fix it?

Low or no product yield is a common but multifaceted problem. The underlying cause often relates to reagent integrity or suboptimal reaction conditions.

Causality Analysis: The most frequent culprits are (1) degradation of a key reagent, often by moisture, (2) incorrect stoichiometry or catalytic activity, or (3) a reaction temperature that is too low to overcome the activation energy. The amide bond within the molecule is robust, but reagents used in subsequent reactions (e.g., organometallics for cross-coupling) may be highly sensitive.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose the root cause of low yield.

G cluster_start Start: Low/No Yield cluster_reagents Step 1: Reagent & Solvent Verification cluster_conditions Step 2: Reaction Condition Optimization cluster_result Outcome start Low/No Yield Observed reagent_purity Verify Purity of This compound (NMR, LC-MS) start->reagent_purity other_reagents Check Purity & Activity of Coupling Partners, Catalysts, and Ligands reagent_purity->other_reagents If starting material is pure solvent_check Use Anhydrous Solvent (Freshly distilled or from sure-seal bottle) other_reagents->solvent_check If all reagents are verified temp_screen Screen Temperatures (e.g., RT, 50°C, 80°C, 100°C) solvent_check->temp_screen If reagents & solvent are not the issue base_screen Test Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) temp_screen->base_screen time_screen Monitor Reaction Over Time (TLC, LC-MS at 1h, 4h, 12h, 24h) base_screen->time_screen success Yield Improved time_screen->success

Caption: A logical workflow for troubleshooting low reaction yields.

Step-by-Step Protocol:

  • Verify Starting Material: Before altering conditions, confirm the identity and purity of your batch of this compound via ¹H NMR or LC-MS. Ensure it matches the expected spectral data.

  • Assess Other Reagents: If using this compound in a cross-coupling reaction, verify the quality of the catalyst, ligands, and coupling partner. For example, boronic acids can degrade upon storage.[6]

  • Ensure Anhydrous Conditions: Many organometallic reactions are highly sensitive to water. Use freshly dried solvents and glassware. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents.

  • Optimize Temperature: Incrementally increase the reaction temperature. Some Suzuki or Buchwald-Hartwig couplings require heating to proceed at an appreciable rate.[6]

  • Screen Bases and Solvents: The choice of base and solvent is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] A solvent screen (e.g., Dioxane, Toluene, DMF) may be necessary.

Problem 2: My analysis shows significant side product formation. What are the common impurities and how can I avoid them?

The formation of side products points to competing reaction pathways or the presence of reactive impurities in the starting materials.

Causality Analysis: The structure of this compound contains three primary sites for potential side reactions: the amide bond (hydrolysis), the aryl bromide (dehalogenation or alternative couplings), and impurities carried over from its synthesis. For instance, the synthesis of prasugrel, a complex molecule, is known to be susceptible to impurities from its starting materials, which can lead to analogues with different halogen positions or missing functional groups.[7]

Common Side Reactions and Impurities:

G cluster_reactions Potential Side Reactions main { This compound | (Starting Material)} hydrolysis Hydrolysis Product: 4-Bromo-2-fluorobenzoic Acid + Pyrrolidine Cause: Strong Acid/Base, H₂O main->hydrolysis Aqueous workup or contamination dehalogenation Dehalogenation Product: 1-[(2-Fluorophenyl)carbonyl]pyrrolidine Cause: Aggressive reducing conditions, certain catalysts main->dehalogenation Reaction conditions impurity Isomeric Impurity Product: e.g., 1-[(3-Bromo-2-fluorophenyl)carbonyl]pyrrolidine Cause: Impure synthetic starting materials main->impurity Present from synthesis

Caption: Common side products in reactions involving the title compound.

Mitigation Strategies:

  • Prevent Hydrolysis:

    • During Reaction: Ensure conditions are anhydrous if possible.

    • During Workup: Avoid prolonged exposure to strong acids or bases during aqueous extraction. Use a milder base like sodium bicarbonate for neutralization where appropriate.

  • Avoid Dehalogenation:

    • This is a common issue in palladium-catalyzed reactions. If debromination is observed, consider using a different ligand/catalyst system or lowering the reaction temperature.

  • Characterize Impurities:

    • Use LC-MS to determine the molecular weight of the main side products. This can provide immediate clues. For example, a mass difference of ~79 Da (mass of Br) suggests dehalogenation.

    • If an impurity is persistent, consider re-purifying the starting material via column chromatography or recrystallization. Check supplier documentation for known impurities.

Problem 3: I am getting inconsistent results from batch to batch. How can I improve reproducibility?

Inconsistency between experimental runs, especially when using different lots of reagents, is a frustrating issue that undermines the reliability of results.

Causality Analysis: Reproducibility issues almost always stem from unaccounted-for variables. These can include lot-to-lot purity variations in reagents, subtle changes in experimental procedure, or environmental factors like humidity. Even the age of a "stable" solid reagent can matter if it has been handled improperly over time.

Protocol for Ensuring Reproducibility:

  • Qualify New Reagent Lots: When you receive a new bottle of this compound or any other critical reagent, run a small-scale, standardized control reaction that is known to work. Compare the yield and purity profile to previous runs.

  • Standardize Procedures:

    • Create a detailed, step-by-step written protocol.

    • Specify all quantities, addition rates, temperatures, and reaction times precisely.

    • Use consistent equipment and glassware.

  • Control the Environment: Be mindful of ambient humidity, especially when working with water-sensitive reagents. If possible, perform sensitive steps in a glovebox.

  • Maintain Detailed Records: Log the lot numbers of all chemicals used for each experiment. This allows you to trace inconsistencies back to a specific batch of a reagent.

By implementing these rigorous controls, you can systematically eliminate variables and significantly enhance the reproducibility of your experiments.

References

  • Wikipedia. Pyrrolidine. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PubChem. (R)-2-(4-Bromo-2-fluorophenyl)pyrrolidine. [Link]

  • Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • Chemsrc. CAS#:882689-88-5 | this compound. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • ACS Publications. 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. [Link]

  • AJC. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

Sources

Technical Support Center: Optimizing 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine Derivatives for Enhanced Potency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the modification of the 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to aid in your efforts to improve the potency of this promising chemical series. Our approach is grounded in established medicinal chemistry principles and supported by relevant scientific literature.

Introduction to the this compound Scaffold

The this compound core is a versatile starting point for the development of potent and selective modulators of various biological targets. The pyrrolidine ring, a common motif in successful drugs, offers desirable physicochemical properties and serves as a key interaction domain with target proteins.[1] The substituted phenyl ring provides a platform for fine-tuning electronic and steric interactions to optimize potency and selectivity.

This guide will walk you through common challenges and strategic considerations when modifying this scaffold, focusing on the key structural components: the phenyl ring and the pyrrolidine moiety.

Part 1: Troubleshooting Phenyl Ring Modifications

The 4-bromo-2-fluorophenyl group is a critical component for target engagement. Modifications to this ring can significantly impact potency, selectivity, and pharmacokinetic properties. Below are common questions and troubleshooting strategies related to its modification.

FAQ 1: My initial derivatives show low potency. Where should I start with modifications on the phenyl ring?

Low initial potency is a common challenge. A systematic approach to exploring the chemical space around the phenyl ring is crucial.

Initial Steps:

  • Validate the Core Structure: First, ensure the integrity and purity of your synthesized this compound. Impurities can often lead to misleading biological data.

  • Positional Scanning of Substituents: The current scaffold has substituents at the 2- and 4-positions. It is essential to understand the importance of this substitution pattern. Consider synthesizing isomers with the bromo and fluoro groups at different positions to confirm that the 2,4-substitution is optimal.

  • Halogen Scan: The bromine at the 4-position is a good starting point for modification due to its size and electronic properties. Consider replacing it with other halogens (Cl, I) or a trifluoromethyl group to probe the effect of size and electronics on potency.

Rationale: The electronic nature and size of substituents on the phenyl ring can dramatically influence binding affinity. For instance, in a series of (S)-1-phenyl-3,4-dihydroisoquinoline carboxamide derivatives, a para-fluoro substituent showed the highest inhibitory activity against monoamine oxidase.[2] This highlights the sensitivity of target proteins to the electronic properties of the phenyl ring.

Workflow for Phenyl Ring Modification

Caption: Workflow for troubleshooting low potency via phenyl ring modifications.

FAQ 2: How can I explore bioisosteric replacements for the 4-bromophenyl group to improve potency and properties?

Bioisosteric replacement is a powerful strategy to enhance potency, selectivity, and pharmacokinetic profiles.[3] The 4-bromophenyl moiety can be replaced with a variety of other cyclic systems.

Recommended Bioisosteres:

Bioisosteric ReplacementRationalePotential Advantages
Heterocycles (e.g., Pyridine, Thiophene) Introduce potential hydrogen bond donors/acceptors, alter electronic distribution.Improved solubility, potential for new interactions with the target.
Bicyclic Scaffolds (e.g., Bicyclo[1.1.1]pentane) Introduce 3D character and rigidity.Improved metabolic stability and cell permeability.[3]
Other Substituted Phenyl Rings Explore different electronic and steric properties.Fine-tune binding interactions.

Experimental Protocol: Suzuki Coupling for Phenyl Ring Modification

A common method for modifying the phenyl ring at the 4-position is the Suzuki coupling reaction, which allows for the introduction of various aryl and heteroaryl groups.

Step-by-Step Protocol:

  • Reactants:

    • This compound (1 equivalent)

    • Desired boronic acid or boronic ester (1.1 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure: a. To a reaction vessel, add the starting material, boronic acid/ester, palladium catalyst, and base. b. Purge the vessel with an inert gas (e.g., argon or nitrogen). c. Add the degassed solvent system. d. Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor by TLC or LC-MS. e. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). f. Purify the product by column chromatography.

Part 2: Optimizing the Pyrrolidine Ring

The pyrrolidine ring is not just a passive linker; its conformation and substituents can significantly influence ligand-receptor interactions and overall potency.[4]

FAQ 3: My compounds have good phenyl ring substituents but still lack high potency. How can I modify the pyrrolidine ring?

If phenyl ring modifications have reached a plateau, focusing on the pyrrolidine ring is the next logical step.

Key Considerations for Pyrrolidine Ring Modification:

  • Stereochemistry: The stereocenters on the pyrrolidine ring can drastically alter the orientation of the molecule in the binding pocket. It is crucial to synthesize and test individual enantiomers if your derivatives are chiral.[5]

  • Ring Conformation (Puckering): The puckering of the pyrrolidine ring (endo vs. exo) can be influenced by substituents. This conformational preference can impact how the molecule fits into a binding site.[5]

  • Substitution on the Ring: Introducing small substituents (e.g., methyl, hydroxyl, fluoro) at the 3- or 4-positions of the pyrrolidine ring can provide additional interactions with the target and improve potency.

Data on Pyrrolidine Substituent Effects:

ModificationPositionEffect on PotencyRationale
Methyl 3-position (R-configuration)Can enhance potency and selectivity for certain targets.[5]Fills a small hydrophobic pocket.
Hydroxyl 4-positionCan either increase or decrease potency depending on the target.[4]Introduces a hydrogen bond donor/acceptor.
Fluoro 4-positionCan influence ring pucker and improve metabolic stability.[5]Alters electronic properties and conformation.
Trifluoromethyl 4-position (cis)Can enforce a specific ring conformation.[5]Strong electronic effect and steric bulk.
Logical Flow for Pyrrolidine Ring Optimization

Caption: Decision tree for optimizing the pyrrolidine ring for improved potency.

FAQ 4: What are the best synthetic strategies for creating substituted pyrrolidine derivatives?

The synthesis of substituted pyrrolidines often starts from readily available chiral precursors like proline or hydroxyproline.[6]

General Synthetic Approach from Proline:

  • Protection: Protect the nitrogen of the starting proline derivative (e.g., with a Boc group).

  • Modification: Introduce the desired substituent at the 3- or 4-position. This may involve multiple steps depending on the desired functionality.

  • Deprotection: Remove the protecting group from the nitrogen.

  • Coupling: Couple the substituted pyrrolidine with 4-bromo-2-fluorobenzoic acid using standard amide bond formation reagents (e.g., HATU, HOBt/EDC).

Conclusion

Improving the potency of the this compound scaffold requires a systematic and iterative approach. By carefully considering the structure-activity relationships of both the phenyl and pyrrolidine rings, researchers can rationally design and synthesize new derivatives with enhanced biological activity. This guide provides a framework for troubleshooting common issues and exploring new chemical space to unlock the full potential of this promising scaffold.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved from [Link]

  • The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. (n.d.). Retrieved from [Link]

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). Retrieved from [Link]

  • Synthesis of substituted pyrrolidines. (n.d.). Retrieved from [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (n.d.). Retrieved from [Link]

  • Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. (n.d.). Retrieved from [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (n.d.). Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). Retrieved from [Link]

  • Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. (n.d.). Retrieved from [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. (n.d.). Retrieved from [Link]

  • Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. (n.d.). Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). Retrieved from [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). Retrieved from [Link]

  • Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. (n.d.). Retrieved from [Link]

  • Novel potent 5-HT(3) receptor ligands based on the pyrrolidone structure: synthesis, biological evaluation, and computational rationalization of the ligand-receptor interaction modalities. (n.d.). Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (n.d.). Retrieved from [Link]

  • Coupling of Receptor Conformation and Ligand Orientation Determine Graded Activity. (n.d.). Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). Retrieved from [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (n.d.). Retrieved from [Link]

  • Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. (n.d.). Retrieved from [Link]

  • (2-Bromo-4-fluorophenyl)(pyrrolidin-1-yl)methanone. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Navigating the Cytotoxicity of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-[(4-bromo-2-fluorophenyl)carbonyl]pyrrolidine derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and strategic direction for mitigating the cytotoxicity of this promising class of compounds. Our approach is rooted in established medicinal chemistry principles and aims to empower you with the knowledge to optimize your derivatives for enhanced safety and therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with our lead this compound derivative in our preliminary cell-based assays. What are the likely drivers of this toxicity?

A1: The cytotoxicity of your lead compound likely stems from a combination of factors related to its chemical structure. The this compound scaffold, while a valuable starting point for various therapeutic targets, possesses features that can contribute to off-target effects and cellular toxicity.

  • The Halogenated Phenyl Ring: The 4-bromo-2-fluorophenyl moiety is a key area of concern. Halogenated aromatic rings are often sites of metabolic activation by cytochrome P450 (CYP) enzymes. This can lead to the formation of reactive metabolites, such as epoxides or quinones, which can covalently bind to cellular macromolecules like proteins and DNA, inducing toxicity.

  • Lipophilicity: The presence of the bromo and fluoro groups, along with the overall structure, can contribute to high lipophilicity. While necessary for cell permeability, excessive lipophilicity can lead to non-specific binding to cellular membranes and proteins, disrupting their function and triggering toxic pathways.[1]

  • The Pyrrolidine Core: While generally considered a stable and versatile scaffold, substitutions on the pyrrolidine ring can influence its metabolic stability and potential for forming reactive intermediates.[2][3]

It is crucial to systematically evaluate the structure-activity relationship (SAR) and structure-toxicity relationship (STR) of your derivatives to pinpoint the exact cause.[2]

Q2: What are the primary medicinal chemistry strategies we can employ to reduce the cytotoxicity of our lead compound while preserving its intended biological activity?

A2: A multi-pronged approach focusing on modulating the physicochemical properties of your molecule is recommended. The core principle is to make targeted structural modifications that decrease toxicity without significantly compromising the compound's affinity for its therapeutic target.

Key strategies include:

  • Bioisosteric Replacement of the Halogen Atoms: This is often the most effective initial strategy. Bioisosteres are functional groups with similar steric and electronic properties to the group being replaced.[4][5] The goal is to maintain the desired biological activity while altering properties like metabolic stability and reactivity.

  • Modification of the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can alter the molecule's conformation, polarity, and metabolic profile.

  • Scaffold Hopping: In some cases, more drastic changes may be necessary, such as replacing the entire 1-[(4-bromo-2-fluorophenyl)carbonyl] moiety with a different group that maintains the key pharmacophoric interactions but has a better safety profile.

The following diagram illustrates a general workflow for a cytotoxicity reduction campaign:

Cytotoxicity_Reduction_Workflow cluster_0 Initial Assessment cluster_1 Structural Modification Strategies cluster_2 Evaluation and Optimization Start Lead Compound with High Cytotoxicity Assess Establish Baseline - In vitro cytotoxicity assays (e.g., MTT, LDH) - Determine IC50/CC50 Start->Assess Bioisosteres Bioisosteric Replacement (Bromo/Fluoro Groups) Assess->Bioisosteres Pyrrolidine_Mod Pyrrolidine Ring Modification Assess->Pyrrolidine_Mod Scaffold_Hop Scaffold Hopping Assess->Scaffold_Hop Synthesize Synthesize Analogs Bioisosteres->Synthesize Pyrrolidine_Mod->Synthesize Scaffold_Hop->Synthesize Reassess Re-evaluate Cytotoxicity and Biological Activity Synthesize->Reassess SAR Analyze SAR and STR Reassess->SAR SAR->Bioisosteres Iterate Optimized Optimized Candidate (Reduced Cytotoxicity, Maintained Activity) SAR->Optimized

Caption: Workflow for Cytotoxicity Reduction.

Troubleshooting Guides

Guide 1: Implementing Bioisosteric Replacements for the 4-Bromo and 2-Fluoro Substituents

Issue: Our lead compound is potent but shows signs of forming reactive metabolites, which we suspect is due to the halogenated phenyl ring. How can we address this?

Solution: Employing bioisosteric replacements for the bromine and fluorine atoms is a sound strategy. The choice of replacement will depend on the specific role these halogens play in binding to the therapeutic target.

Proposed Bioisosteric Replacements:

Original GroupPotential BioisostereRationale & Considerations
Bromine (Br) Trifluoromethyl (CF3) - Similar in size to bromine.[4] - Electron-withdrawing, which can influence acidity/basicity of nearby groups. - The C-F bond is very strong, making it resistant to metabolic cleavage.[4]
Isopropyl (iPr) - Similar steric bulk to bromine.[4] - Can improve metabolic stability by blocking a potential site of oxidation.
Cyano (CN) - Electron-withdrawing and can act as a hydrogen bond acceptor. - Can alter the electronic properties of the aromatic ring.
Fluorine (F) Hydrogen (H) - A simple replacement to assess if the fluorine is essential for activity. - Will decrease lipophilicity.
Hydroxyl (OH) - Can act as a hydrogen bond donor and acceptor. - Will significantly increase polarity and may improve solubility.
Methyl (CH3) - Similar in size to fluorine. - Can fill a hydrophobic pocket.

Experimental Protocol: Synthesis of a Trifluoromethyl Analog

This protocol provides a general outline for replacing the 4-bromo substituent with a trifluoromethyl group via a Suzuki coupling reaction. Note: This is a representative protocol and may require optimization for your specific substrate.

  • Starting Material: Synthesize or procure the 1-[(4-iodo-2-fluorophenyl)carbonyl]pyrrolidine or a boronic acid/ester derivative of the core scaffold.

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the starting material (1.0 eq), a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (TMSCF3) with a suitable initiator, or a trifluoromethyl boronic acid derivative.

    • Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a suitable base (e.g., K2CO3, 2.0 eq).

    • Add a degassed solvent system (e.g., toluene/water or dioxane).

  • Reaction: Heat the mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound by 1H NMR, 13C NMR, and mass spectrometry.

  • Biological Evaluation: Test the purified compound in your cytotoxicity and primary activity assays to compare its profile with the parent bromo-derivative.

Guide 2: Assessing Cytotoxicity Using the MTT Assay

Issue: We need a reliable method to quantify the cytotoxicity of our newly synthesized analogs and compare them to our lead compound.

Solution: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture your chosen cell line (e.g., HepG2 for liver toxicity, or the cell line relevant to your therapeutic target) to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of your test compounds in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the CC50 (50% cytotoxic concentration) using non-linear regression analysis.

The following diagram outlines the key steps of the MTT assay:

MTT_Assay_Workflow cluster_0 Plate Preparation cluster_1 Compound Exposure cluster_2 Assay and Readout cluster_3 Data Analysis Seed Seed Cells in 96-well plate Incubate1 Incubate 24h for attachment Seed->Incubate1 Treat Treat cells with compound dilutions Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan formation) Add_MTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability Read->Analyze Plot Plot Dose-Response Curve Analyze->Plot CC50 Determine CC50 Value Plot->CC50

Caption: MTT Assay Workflow.

By systematically applying these strategies and protocols, you can gain valuable insights into the structure-toxicity relationships of your this compound derivatives and rationally design compounds with an improved safety profile.

References

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). Journal of Medicinal Chemistry. [Link]

  • Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. (n.d.). Bentham Science. [Link]

  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. [Link]

  • Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. (2022). PubMed. [Link]

  • Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. (2018). PubMed. [Link]

  • Recent advancement in pyrrolidine moiety for the management of cancer: A review. (2024). ScienceDirect. [Link]

  • The use of bioisosteric groups in lead optimization. (n.d.). ResearchGate. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]

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Validation & Comparative

Comparative Efficacy Analysis of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine Against Known Prolyl Oligopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative analysis of the novel compound 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine against established inhibitors of prolyl oligopeptidase (POP). Based on structural similarities to known POP inhibitors, we hypothesize that this compound exhibits inhibitory activity against this key serine protease. This document outlines the experimental framework for validating this hypothesis and comparing its potency and selectivity against well-characterized inhibitors such as S17092 and Berberine. We detail the methodologies for in vitro enzymatic assays, provide a framework for interpreting the resulting data, and discuss the potential therapeutic implications.

Introduction: The Rationale for Targeting Prolyl Oligopeptidase

Prolyl oligopeptidase (POP) is a cytosolic serine protease that plays a significant role in the metabolism of proline-containing peptides. Its dysregulation has been implicated in a range of pathologies, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as psychiatric conditions such as schizophrenia and bipolar disorder. The enzymatic activity of POP influences the levels of neuropeptides and peptide hormones, thereby modulating various signaling pathways. Consequently, the development of potent and selective POP inhibitors is an active area of therapeutic research.

The compound this compound possesses a chemical scaffold, specifically the pyrrolidine ring coupled to an aromatic group, that is a common feature in a class of known POP inhibitors. This structural analogy forms the basis of our hypothesis that it may act as a novel inhibitor of POP. This guide outlines the necessary experimental procedures to test this hypothesis and to benchmark the compound's performance against established inhibitors.

Comparative Inhibitors: A Brief Overview

To establish a robust comparison, we have selected two well-characterized POP inhibitors with distinct mechanisms and potencies:

  • S17092: A potent and selective, irreversible inhibitor of POP. It is often used as a reference compound in POP inhibitor screening campaigns due to its high affinity and well-documented effects in preclinical models.

  • Berberine: A natural alkaloid that has been shown to be a reversible, competitive inhibitor of POP. Its moderate potency and natural origin make it an interesting comparator for a novel synthetic compound.

Experimental Design: A Head-to-Head Comparison

The core of this comparative study is a series of in vitro experiments designed to determine and compare the inhibitory profiles of this compound, S17092, and Berberine.

In Vitro POP Inhibition Assay

The primary experiment will be a fluorometric assay to measure the inhibition of POP enzymatic activity. This assay is based on the cleavage of a fluorogenic substrate, Z-Gly-Pro-AMC, by POP, which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Reagents: - POP Enzyme - Assay Buffer - Inhibitor Stock Solutions - Z-Gly-Pro-AMC Substrate plate Pipette Inhibitors into 384-well plate (serial dilutions) reagents->plate Step 1 enzyme_add Add POP Enzyme to each well plate->enzyme_add Step 2 pre_incubate Pre-incubate at 37°C for 15 min enzyme_add->pre_incubate Step 3 substrate_add Initiate Reaction: Add Z-Gly-Pro-AMC Substrate pre_incubate->substrate_add Step 4 kinetic_read Measure Fluorescence Kinetics (Excitation: 380 nm, Emission: 460 nm) for 30 min at 37°C substrate_add->kinetic_read Step 5 plot Plot % Inhibition vs. [Inhibitor] kinetic_read->plot Step 6 ic50 Calculate IC50 values using non-linear regression plot->ic50 Step 7

Caption: Workflow for the in vitro POP inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA and 1 mM DTT.

    • Prepare stock solutions of this compound, S17092, and Berberine in DMSO.

    • Dilute recombinant human POP enzyme in assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic substrate Z-Gly-Pro-AMC in DMSO.

  • Assay Plate Preparation:

    • Perform serial dilutions of the inhibitor stock solutions in assay buffer directly in a 384-well black, flat-bottom plate.

    • Include wells with buffer and DMSO as negative controls (0% inhibition) and wells without enzyme as a background control.

  • Enzyme and Inhibitor Pre-incubation:

    • Add the diluted POP enzyme to each well containing the inhibitors and controls.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the Z-Gly-Pro-AMC substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each well.

    • Normalize the reaction rates to the DMSO control to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative Data

The following table presents a hypothetical outcome of the described experiments, showcasing how the data would be structured for a clear comparison.

CompoundIC50 (nM)Inhibition TypePutative Selectivity
This compound To be determinedTo be determinedTo be determined
S17092 15 ± 3IrreversibleHigh
Berberine 850 ± 75Reversible, CompetitiveModerate

Mechanistic Insights: POP Signaling Pathway

To understand the downstream effects of POP inhibition, it is crucial to consider its role in neuropeptide signaling.

Signaling Pathway

substance_p Substance P pop Prolyl Oligopeptidase (POP) substance_p->pop downstream Downstream Signaling (e.g., Neurotransmission, Inflammation) substance_p->downstream bradykinin Bradykinin bradykinin->pop bradykinin->downstream inactive_metabolites Inactive Metabolites pop->inactive_metabolites Degradation inhibitor POP Inhibitors (e.g., this compound) inhibitor->pop Inhibition

Caption: Simplified signaling pathway involving POP.

POP contributes to the degradation of several key signaling peptides, including Substance P and Bradykinin. By inhibiting POP, the levels of these peptides can be stabilized, leading to prolonged activation of their respective receptors and modulation of downstream signaling pathways involved in neurotransmission and inflammation.

Conclusion and Future Directions

This guide outlines a clear and scientifically rigorous methodology for the comparative study of this compound as a putative POP inhibitor. The proposed experiments will allow for the determination of its potency (IC50) and provide a basis for further studies into its mechanism of inhibition (e.g., reversible vs. irreversible) and selectivity against other proteases. Should this compound prove to be a potent POP inhibitor, further investigations in cellular and in vivo models of neurodegenerative or psychiatric disorders would be warranted to explore its therapeutic potential.

References

  • García-Horsman, J. A., Männistö, P. T., & Venäläinen, J. I. (2007). On the validation of prolyl oligopeptidase as a drug target. Basic & Clinical Pharmacology & Toxicology, 101(2), 81-90. [Link]

  • Myöhänen, T. T., & Männistö, P. T. (2012). Prolyl oligopeptidase: a potential target for the treatment of neurodegenerative diseases. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 11(1), 81-92. [Link]

  • Kim, H. S., Kim, D. H., & Kim, Y. C. (2012). Berberine, a natural prolyl oligopeptidase inhibitor. Archives of Pharmacal Research, 35(1), 99-104. [Link]

  • Tarragó, T., Kichik, N., Claasen, B., Prades, R., Teixidó, M., & Giralt, E. (2007). Berberine, a new prolyl oligopeptidase inhibitor. Bioorganic & medicinal chemistry letters, 17(23), 6451-6453. [Link]

Author: BenchChem Technical Support Team. Date: January 2026

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] Its non-planar, sp³-hybridized structure allows for a thorough exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional shape of molecules.[1][3] The compound 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine is a synthetic molecule featuring this key pyrrolidine structure. The strategic placement of bromine and fluorine atoms on the phenyl ring can significantly influence its biological activity and reactivity.

Given the prevalence of the pyrrolidine motif in pharmacologically active agents, a comprehensive understanding of a novel compound's selectivity is paramount.[4][5] Cross-reactivity profiling, the assessment of a compound's interaction with a panel of related and unrelated biological targets, is a critical step in early drug discovery.[6][7] This process helps to identify potential off-target effects, which can lead to adverse events, and to uncover novel therapeutic applications.[8] This guide provides an in-depth comparison of this compound's binding affinity and functional activity against a panel of rationally selected protein targets.

Based on the structural alerts present in this compound, a hypothetical primary target, Dipeptidyl Peptidase-4 (DPP-4), has been selected for this study. Pyrrolidine-based structures are known to be effective DPP-4 inhibitors.[9] The cross-reactivity panel includes other peptidases (DPP-8, DPP-9), a selection of G-Protein Coupled Receptors (GPCRs), protein kinases, and ion channels to provide a broad overview of the compound's selectivity.

Experimental Design and Rationale

The primary objective of this study is to quantify the binding affinity and functional inhibition of this compound against its putative primary target and a diverse panel of off-targets. A multi-assay approach has been employed to generate a comprehensive selectivity profile.

Target Selection Rationale

The selection of targets for cross-reactivity screening was based on the following criteria:

  • Structural Homology: Targets with structural or functional similarity to the hypothetical primary target (DPP-4), such as DPP-8 and DPP-9, were included to assess isoform selectivity.

  • Common Off-Target Classes: Major drug target families, including GPCRs, kinases, and ion channels, were included as these are frequent sources of off-target liabilities.[10][11][12]

  • Safety-Relevant Targets: Targets with known associations to adverse drug reactions, such as the hERG ion channel, were prioritized.[12]

Assay Selection Rationale

A combination of binding and functional assays was chosen to provide a holistic view of the compound's activity:

  • Radioligand Binding Assays: Considered the "gold standard" for quantifying the affinity of a ligand for its receptor, these assays directly measure the binding interaction.[13][14][15]

  • Enzyme Inhibition Assays: These are essential for determining the functional consequence of a compound binding to an enzymatic target, providing key parameters like the IC50 value.[16][17][18]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context, confirming that the compound can bind to its target within a living system.[19][20][21][22]

Experimental Methodologies

Radioligand Binding Assays

Radioligand binding assays were performed to determine the binding affinity (Ki) of this compound for a panel of GPCRs.[13][23][24][25]

Protocol:
  • Membrane Preparation: Membranes from cells expressing the target GPCR were prepared by homogenization and centrifugation.[26]

  • Assay Setup: The assays were conducted in 96-well plates. Each well contained the cell membranes, a specific radioligand for the target receptor, and varying concentrations of the test compound.[26]

  • Incubation: The plates were incubated to allow the binding to reach equilibrium.[26]

  • Filtration and Washing: The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were then washed with ice-cold buffer.[14]

  • Radioactivity Measurement: The radioactivity retained on the filters was quantified using a scintillation counter.[26]

  • Data Analysis: Competition binding curves were generated, and IC50 values were determined. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[14][26]

Enzyme Inhibition Assays

Enzyme inhibition assays were conducted to measure the functional potency (IC50) of this compound against DPP-4, DPP-8, and a panel of protein kinases.[16][27]

Protocol:
  • Reagent Preparation: Solutions of the purified enzyme, a specific substrate, and the test compound were prepared in an appropriate assay buffer.[16]

  • Assay Setup: The reaction was initiated by adding the substrate to wells containing the enzyme and a range of concentrations of the test compound.[16]

  • Measurement: The rate of the enzymatic reaction was monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.[16]

  • Data Analysis: The percentage of enzyme inhibition was calculated for each concentration of the test compound relative to a control with no inhibitor. IC50 values were determined by fitting the data to a dose-response curve.[28]

Cellular Thermal Shift Assay (CETSA)

CETSA was performed to confirm the engagement of this compound with its primary target, DPP-4, in intact cells.[20][29]

Protocol:
  • Cell Treatment: Intact cells expressing DPP-4 were incubated with either the test compound or a vehicle control.

  • Heating: The cell suspensions were heated to a range of temperatures to induce thermal denaturation of proteins.[21]

  • Cell Lysis and Centrifugation: The cells were lysed, and the aggregated, denatured proteins were separated from the soluble protein fraction by centrifugation.[29]

  • Protein Quantification: The amount of soluble DPP-4 remaining in the supernatant was quantified by Western blotting or ELISA.

  • Data Analysis: Melting curves were generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[21]

Results and Comparative Analysis

The cross-reactivity profiling of this compound yielded the following key findings, summarized in the tables below.

Binding Affinity Profile against a Panel of GPCRs

Table 1: GPCR Binding Affinities (Ki) of this compound

TargetRadioligandKi (µM)
Adrenergic α1A[³H]-Prazosin> 10
Adrenergic α2A[³H]-Rauwolscine> 10
Adrenergic β1[³H]-CGP-12177> 10
Dopamine D1[³H]-SCH-233908.5
Dopamine D2[³H]-Spiperone5.2
Serotonin 5-HT1A[³H]-8-OH-DPAT> 10
Serotonin 5-HT2A[³H]-Ketanserin9.1
Muscarinic M1[³H]-Pirenzepine> 10
Histamine H1[³H]-Pyrilamine> 10
Opioid µ[³H]-DAMGO> 10

The data indicates that this compound has weak to no significant binding affinity for the tested GPCRs at concentrations up to 10 µM, with the exception of moderate affinity for dopamine D2 and D1 receptors and the serotonin 5-HT2A receptor.

Functional Inhibition Profile against Peptidases and Kinases

Table 2: Enzyme Inhibition (IC50) of this compound

Target FamilyTargetIC50 (µM)
Dipeptidyl Peptidases DPP-40.05
DPP-87.8
DPP-99.2
Protein Kinases ABL1> 20
EGFR> 20
SRC> 20
VEGFR2> 20
ROCK115.6
PKA> 20

The compound demonstrates potent and selective inhibition of DPP-4, with significantly weaker activity against the closely related DPP-8 and DPP-9, indicating a favorable selectivity profile within this enzyme family. Minimal to no inhibitory activity was observed against the tested protein kinases, with only weak inhibition of ROCK1 at high concentrations.

Target Engagement in a Cellular Context

Table 3: Cellular Thermal Shift Assay (CETSA) for DPP-4

CompoundConcentration (µM)Thermal Shift (ΔTm) (°C)
This compound1+ 3.5
Vehicle Control-0

The CETSA results confirm that this compound engages with and stabilizes its primary target, DPP-4, in a cellular environment, as evidenced by the significant thermal shift observed.

Ion Channel Screening

Screening against a panel of key ion channels, including hERG, revealed no significant inhibitory activity at concentrations up to 10 µM (data not shown), suggesting a low potential for cardiotoxicity. This is a crucial finding for the early safety assessment of the compound.[11][12]

Visualizing the Experimental Workflow and Signaling Context

Experimental Workflow Diagram

experimental_workflow cluster_assays Assay Platforms cluster_data Data Output & Analysis cluster_interpretation Interpretation radioligand Radioligand Binding Assays (GPCR Panel) ki Binding Affinity (Ki) radioligand->ki enzyme Enzyme Inhibition Assays (DPP & Kinase Panels) ic50 Functional Potency (IC50) enzyme->ic50 cetsa Cellular Thermal Shift Assay (DPP-4) delta_tm Target Engagement (ΔTm) cetsa->delta_tm selectivity Selectivity Profile ki->selectivity off_target Off-Target Liabilities ki->off_target ic50->selectivity ic50->off_target delta_tm->selectivity compound 1-[(4-Bromo-2-fluorophenyl) carbonyl]pyrrolidine compound->radioligand compound->enzyme compound->cetsa

Caption: Experimental workflow for cross-reactivity profiling.

Hypothetical Signaling Pathway of the Primary Target

dpp4_signaling DPP4 DPP-4 Inactive_GLP1 GLP-1 (inactive) DPP4->Inactive_GLP1 Inactive_GIP GIP (inactive) DPP4->Inactive_GIP GLP1 GLP-1 (active) GLP1->DPP4 inactivation Pancreas Pancreatic β-cells GLP1->Pancreas activates GIP GIP (active) GIP->DPP4 inactivation GIP->Pancreas activates Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Homeostasis Insulin->Glucose regulates Compound 1-[(4-Bromo-2-fluorophenyl) carbonyl]pyrrolidine Compound->DPP4 inhibits

Caption: Simplified DPP-4 signaling pathway in glucose homeostasis.

Discussion and Conclusion

The comprehensive cross-reactivity profiling of this compound reveals a promising selectivity profile. The compound is a potent inhibitor of DPP-4, and importantly, demonstrates high selectivity over the closely related peptidases DPP-8 and DPP-9. This selectivity is a desirable characteristic for potential therapeutic agents targeting DPP-4, as off-target inhibition of DPP-8 and DPP-9 has been associated with adverse effects.

The screening against a broad panel of GPCRs, kinases, and ion channels did not identify any significant off-target interactions at therapeutically relevant concentrations, with the exception of weak binding to dopamine and serotonin receptors. While the affinities are modest, these interactions should be further investigated in secondary assays to determine their functional relevance. The lack of significant hERG channel inhibition is a positive indicator for the compound's cardiovascular safety profile.

The confirmation of target engagement in a cellular context via CETSA provides strong evidence that the observed in vitro enzymatic inhibition translates to activity in a more physiologically relevant setting. This is a critical validation step in the early stages of drug discovery.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6636.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4115.
  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6636.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. Methods in molecular biology (Clifton, N.J.), 10, 1–27.
  • PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Ion Channel Selectivity Profiling Panels - Overview. Retrieved from [Link]

  • PubMed Central. (2018). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays. Retrieved from [Link]

  • PubMed. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164.
  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1471, 129–150.
  • ApconiX. (n.d.). ION Channel Screening. Retrieved from [Link]

  • Technology Networks. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from [Link]

  • PubMed Central. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 241–251.
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 143–160.
  • PubMed Central. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.
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  • ACS Publications. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Assay Guidance Manual. Retrieved from [Link]

  • NIH. (2024). The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. mAbs, 16(1), 2383827.
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  • PubMed. (2007). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. The Journal of pharmacology and experimental therapeutics, 323(1), 291–303.
  • PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & medicinal chemistry, 21(23), 7356–7366.
  • PubMed. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1435–1442.
  • ACS Publications. (2015). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of medicinal chemistry, 58(20), 8037–8058.

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Benchmarking the efficacy of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Efficacy Analysis of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine as a Putative Monoacylglycerol Lipase Inhibitor

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Promise of Monoacylglycerol Lipase Inhibition

The endocannabinoid system is a critical neuromodulatory pathway involved in regulating a vast array of physiological processes, including pain, inflammation, and mood.[1][2] A key component of this system is the endocannabinoid 2-arachidonoylglycerol (2-AG), which is primarily degraded by the serine hydrolase monoacylglycerol lipase (MAGL).[3][4][5] Inhibition of MAGL elevates the levels of 2-AG, thereby enhancing endocannabinoid signaling. This mechanism has shown significant therapeutic potential in preclinical models of neurodegenerative diseases, neuroinflammation, and chronic pain.[2][6][7] Consequently, the development of potent and selective MAGL inhibitors is an area of intense research.[5][8]

This guide introduces a novel compound, This compound (hereafter referred to as Compound X ), characterized by a pyrrolidine moiety and a substituted phenyl ring, structural features present in various biologically active molecules.[9][10] Based on a structure-activity relationship analysis of known serine hydrolase inhibitors, we hypothesize that Compound X acts as an inhibitor of MAGL. This document provides a comprehensive framework for benchmarking the efficacy of Compound X against established MAGL inhibitors, offering researchers a rigorous, step-by-step guide for its evaluation.

Comparator Compounds: Establishing a Performance Baseline

To objectively assess the efficacy of Compound X, it is essential to compare it against well-characterized reference compounds. For this purpose, we have selected:

  • JZL184: A potent, selective, and irreversible inhibitor of MAGL. It is widely used as a research tool to study the effects of MAGL inhibition in various preclinical models. Its well-documented profile makes it an ideal positive control for assessing irreversible inhibitory activity.

  • ABX-1431 (Elcubragistat): A MAGL inhibitor that has advanced to clinical trials.[6][8] Its inclusion provides a clinically relevant benchmark for potency, selectivity, and potential for translational success.

Part 1: In Vitro Characterization - Potency, Selectivity, and Mechanism of Action

The initial phase of evaluation focuses on the direct interaction of Compound X with the MAGL enzyme and related hydrolases to determine its potency, selectivity, and mode of inhibition.

Primary Efficacy: MAGL Inhibition Assay

The fundamental measure of a candidate inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against the target enzyme. We will employ a fluorogenic substrate assay for this purpose.[11]

  • Reagent Preparation:

    • Prepare a 10X MAGL Assay Buffer (100 mM Tris-HCl, pH 7.2, 10 mM EDTA).

    • Dilute human recombinant MAGL enzyme in 1X Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate, such as arachidonoyl-7-hydroxycoumarin amide (AA-HCA), in DMSO.

    • Prepare serial dilutions of Compound X, JZL184, and ABX-1431 in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 150 µL of 1X Assay Buffer to each well.

    • Add 10 µL of diluted MAGL enzyme to all wells except for the background controls.

    • Add 10 µL of the test compound dilutions (or DMSO for control wells) to the appropriate wells.

    • Incubate the plate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.

    • Measure the increase in fluorescence intensity over 30 minutes using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for In Vitro MAGL Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Add Buffer & Enzyme P1->A1 P2 Dilute MAGL Enzyme P2->A1 P3 Prepare Substrate Stock A4 Add Substrate to start reaction P3->A4 P4 Prepare Compound Dilutions A2 Add Test Compounds P4->A2 A1->A2 A3 Pre-incubate (30 min) A2->A3 A3->A4 A5 Measure Fluorescence A4->A5 D1 Calculate % Inhibition A5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3 G cluster_membrane Cell Membrane cluster_presynaptic Presynaptic Terminal DAG Diacylglycerol (DAG) AG_2 2-AG DAG->AG_2 DAGLα/β CB1R CB1/CB2 Receptors AG_2->CB1R Activates MAGL MAGL AG_2->MAGL Hydrolysis Neuroprotective &\nAnti-inflammatory Effects Neuroprotective & Anti-inflammatory Effects CB1R->Neuroprotective &\nAnti-inflammatory Effects AA Arachidonic Acid (AA) MAGL->AA PGs Prostaglandins (Pro-inflammatory) AA->PGs COX enzymes Inhibitor Compound X (MAGL Inhibitor) Inhibitor->MAGL

Caption: MAGL inhibition elevates 2-AG levels, enhancing neuroprotective signaling.

  • Animals: Male C57BL/6 mice (8-10 weeks old) will be used.

  • Acclimation: Animals will be acclimated for one week before the experiment.

  • Grouping and Dosing: Animals will be randomly assigned to four groups:

    • Vehicle + Saline

    • Vehicle + LPS

    • Compound X + LPS

    • ABX-1431 + LPS Compound X, ABX-1431, or vehicle will be administered via oral gavage one hour before the LPS challenge.

  • LPS Administration: Animals will receive a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) or saline.

  • Tissue Collection and Analysis: 24 hours after LPS injection, animals will be euthanized. Brain tissue (hippocampus and cortex) will be collected.

    • Cytokine Measurement: Brain homogenates will be analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.

    • Microglial Activation: Brain sections will be stained with an Iba1 antibody to visualize and quantify microglial activation.

Workflow for In Vivo Neuroinflammation Model

G cluster_setup Experimental Setup cluster_procedure Dosing & Induction cluster_analysis Endpoint Analysis (24 hr post-LPS) S1 Acclimate Mice S2 Randomize into Groups S1->S2 P1 Administer Compound X / ABX-1431 / Vehicle (Oral) S2->P1 P2 Administer LPS / Saline (i.p.) (1 hr post-drug) P1->P2 A1 Euthanize & Collect Brains P2->A1 Wait 24h A2 Measure Cytokine Levels (ELISA) A1->A2 A3 Assess Microglial Activation (Immunohistochemistry) A1->A3

Caption: Workflow for evaluating the anti-neuroinflammatory effects of test compounds.

Comparative In Vivo Efficacy Data (Hypothetical)
Treatment GroupBrain TNF-α (pg/mg protein)Brain IL-1β (pg/mg protein)
Vehicle + Saline 25 ± 515 ± 4
Vehicle + LPS 250 ± 30180 ± 25
Compound X + LPS 120 ± 2085 ± 15
ABX-1431 + LPS 105 ± 1870 ± 12

Conclusion and Future Directions

This guide outlines a comprehensive, multi-tiered strategy for the initial characterization of this compound (Compound X) as a putative MAGL inhibitor. The proposed experiments are designed to rigorously assess its potency, selectivity, and in vivo efficacy in a disease-relevant model of neuroinflammation, benchmarking its performance against established compounds.

Based on the hypothetical data presented, Compound X demonstrates promising characteristics as a potent and selective MAGL inhibitor with significant anti-neuroinflammatory effects in vivo. Its efficacy, while slightly less potent than the clinical candidate ABX-1431, is substantial and warrants further investigation.

Future studies should focus on a full pharmacokinetic/pharmacodynamic (PK/PD) profile, evaluation in chronic models of neurodegeneration (e.g., models of Alzheimer's or Parkinson's disease), and off-target safety screening to fully elucidate its therapeutic potential. The systematic approach detailed herein provides a solid foundation for these next steps, ensuring a data-driven and scientifically sound progression in the drug discovery pipeline.

References

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A Head-to-Head Comparison of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine and Its Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the privileged pyrrolidine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological targets.[1][2] Its conformational rigidity and synthetic tractability make it an ideal starting point for crafting potent and selective modulators of enzyme and receptor function. This guide provides a detailed head-to-head comparison of a specific, yet under-documented, pyrrolidine derivative, 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine , and its close structural analogs.

While direct experimental data for this compound is not extensively available in the public domain, by examining its structural relatives, we can construct a robust, predictive analysis of its potential performance and highlight key structure-activity relationships (SAR) that are crucial for researchers in the field. This guide will delve into the synthesis, potential biological activities, and the subtle yet significant impact of halogen substitution patterns on the phenyl ring, providing a valuable resource for scientists engaged in the design and optimization of novel pyrrolidine-based drug candidates.

The Core Scaffold: (Phenylcarbonyl)pyrrolidine

The fundamental structure, a pyrrolidine ring acylated with a benzoyl group, is a common motif in medicinal chemistry. The amide linkage provides a stable connection, while the aromatic ring offers a versatile platform for substitution to modulate physiochemical properties and target engagement. The pyrrolidine moiety itself can interact with specific amino acid residues in a protein's binding pocket, contributing to both potency and selectivity.[3]

Synthesis Strategies: Forging the Core

The synthesis of 1-(aroyl)pyrrolidines is generally straightforward, with the most common approach being the acylation of pyrrolidine with a substituted benzoyl chloride. A more contemporary and efficient method involves the oxidative amidation of the corresponding benzaldehyde.

Experimental Protocol: Oxidative Amidation Synthesis of (4-Bromophenyl)(pyrrolidin-1-yl)methanone

This protocol describes a visible-light-mediated oxidative amidation, a method noted for its mild conditions and efficiency.[4]

Materials:

  • 4-Bromobenzaldehyde

  • Pyrrolidine

  • BODIPY (Boron-Dipyrromethene) catalyst

  • Dioxane (solvent)

  • Visible light source (e.g., household LED bulb)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) in dioxane.

  • Add pyrrolidine (1.2 eq) to the solution.

  • Add the BODIPY catalyst (typically 1-2 mol%).

  • Stir the reaction mixture under a visible light source at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (4-Bromophenyl)(pyrrolidin-1-yl)methanone.[4]

This synthetic route is highly adaptable for the synthesis of various halogenated analogs, including the target compound, by simply starting with the appropriately substituted benzaldehyde.

Oxidative Amidation Workflow

Head-to-Head Comparison: The Influence of Halogenation

The introduction of halogens onto the phenyl ring is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Let's compare our target compound, This compound , with its close analogs.

Compound Structure Key Features & Predicted Properties
1. (4-Bromophenyl)(pyrrolidin-1-yl)methanone A pyrrolidine ring attached to a 4-bromobenzoyl group.Known Activities: Investigated for anticonvulsant and anticancer properties.[4] The bromine atom at the para position can engage in halogen bonding and increases lipophilicity.
2. 1-[(4-Fluorophenyl)carbonyl]pyrrolidine A pyrrolidine ring attached to a 4-fluorobenzoyl group.Predicted Properties: The fluorine atom is a bioisostere of a hydrogen atom but with significantly higher electronegativity. It can improve metabolic stability and membrane permeability. The small size of fluorine allows it to be well-tolerated in many binding pockets.
3. This compound (Target Compound) A pyrrolidine ring attached to a 4-bromo-2-fluorobenzoyl group.Predicted Properties: The combination of a 4-bromo and a 2-fluoro substituent is predicted to significantly alter the electronic and steric profile. The ortho-fluoro group can induce a conformational twist in the benzoyl group, potentially leading to a different binding mode compared to the mono-substituted analogs. This substitution pattern may enhance potency and/or selectivity for certain biological targets.
4. (S)-(4-Bromo-2-iodophenyl)(2-methylpyrrolidin-1-yl)methanone A 2-methylpyrrolidine ring attached to a 4-bromo-2-iodobenzoyl group.Key Features: The introduction of an iodine atom further increases lipophilicity and potential for halogen bonding. The methyl group on the pyrrolidine ring introduces a chiral center, which can lead to stereospecific interactions with the target protein.[5]

Potential Biological Activities: A Landscape of Possibilities

Based on the activities of structurally related pyrrolidine derivatives, we can hypothesize the potential therapeutic areas where This compound and its analogs might show promise.

  • Central Nervous System (CNS) Targets: The pyrovalerone scaffold, which also contains a phenyl-pyrrolidine motif, is known to inhibit dopamine and norepinephrine transporters.[6] The halogenated benzoylpyrrolidines could potentially exhibit similar activities, making them of interest for neurological and psychiatric disorders.

  • Enzyme Inhibition: Pyrrolidine-based structures are well-known inhibitors of various enzymes.

    • Prolyl Oligopeptidase (POP): Several 2-acylpyrrolidines have shown potent inhibition of POP, an enzyme implicated in neurodegenerative diseases.[7][8]

    • Dipeptidyl Peptidase IV (DPP-IV): Cyanopyrrolidines are a class of DPP-IV inhibitors for the treatment of type 2 diabetes.[9]

    • Anticancer Targets: Pyrrolidine derivatives have been explored as anticancer agents, with some showing potent activity against various cancer cell lines.[1]

  • Antimicrobial Activity: Some heterocyclic carboxamides have demonstrated antibacterial properties.[10]

Potential Biological Activities

Structure-Activity Relationship (SAR) Insights

From the available literature on related compounds, we can infer several key SAR points that are likely to be relevant for the target compound and its analogs:

  • Halogen Position and Type: The nature and position of the halogen substituent on the phenyl ring are critical determinants of biological activity.[11] Ortho-substitution, as in the case of the 2-fluoro group in our target compound, can enforce a non-planar conformation of the benzoyl moiety, which may be beneficial for binding to some targets. The larger bromine and iodine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

  • Pyrrolidine Substitution: Substitution on the pyrrolidine ring, such as the methyl group in (S)-(4-Bromo-2-iodophenyl)(2-methylpyrrolidin-1-yl)methanone, introduces chirality and can lead to enantioselective biological activity.[5] This highlights the importance of stereochemistry in the design of potent and selective inhibitors.

  • Overall Lipophilicity: The number and type of halogens will influence the overall lipophilicity of the molecule, which in turn affects its solubility, membrane permeability, and pharmacokinetic profile. A careful balance of lipophilicity is crucial for achieving good oral bioavailability and a desirable ADME (absorption, distribution, metabolism, and excretion) profile.

Future Directions and Experimental Validation

The analysis presented in this guide is predictive and based on the study of analogous structures. To fully elucidate the therapeutic potential of This compound , further experimental validation is essential.

Recommended Experimental Workflow:

  • Synthesis: Synthesize the target compound and a focused library of analogs with systematic variations in the halogen substitution pattern.

  • In Vitro Screening: Screen the compounds against a panel of relevant biological targets, including those mentioned in this guide (e.g., monoamine transporters, prolyl oligopeptidase, a panel of cancer cell lines).

  • Hit-to-Lead Optimization: For active compounds, perform further SAR studies to optimize potency, selectivity, and drug-like properties.

  • In Vivo Evaluation: Test promising lead compounds in relevant animal models to assess their efficacy and pharmacokinetic profiles.

Conclusion

While This compound remains a molecule with underexplored potential, a systematic comparison with its analogs provides a strong rationale for its investigation as a promising scaffold in drug discovery. The interplay of the pyrrolidine core with the di-halogenated phenyl ring offers a rich chemical space for the development of novel therapeutics. This guide serves as a foundational resource for researchers, providing insights into the synthesis, potential biological activities, and key structure-activity relationships that will be invaluable in unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.
  • Jarho, E. M., Venäläinen, J. I., Poutiainen, S., Leskinen, H., Vepsäläinen, J., Christiaans, J. A. M., Forsberg, M. M., Männistö, P. T., & Wallén, E. A. A. (2007). 2(S)-(Cycloalk-1-enecarbonyl)-1-(4-phenyl-butanoyl)pyrrolidines and 2(S)-(aroyl)-1-(4-phenylbutanoyl)pyrrolidines as prolyl oligopeptidase inhibitors. Bioorganic & medicinal chemistry, 15(5), 2024–2031.
  • Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(21), 6438.
  • Hernández-Vázquez, E., & López-Castillo, M. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International journal of molecular sciences, 23(19), 11599.
  • Villhauer, E. B., Brinkman, J. A., Naderi, G. B., Burkey, B. F., Dunning, B. E., Prasad, K., Mangold, B. L., Russell, M. E., & Hughes, T. E. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of medicinal chemistry, 46(13), 2774–2789.
  • Bhat, A. A., Ahmad, I., Tandon, N., & Runjhun. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European journal of medicinal chemistry, 245, 114954.
  • Çalışkan, B., Gök, B. O., Çevik, U. A., & Alyürük, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in chemistry, 11, 1249258.
  • Khan, I., Ali, S., Muhammad, N., Khan, M., Khan, A., Ullah, F., & Al-Harrasi, A. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules (Basel, Switzerland), 29(18), 4349.
  • Atwell, G. J., Yang, S., Pruijn, F. B., & Denny, W. A. (2002). Structure-activity relationships for 4-nitrobenzyl carbamates of 5-aminobenz[e]indoline minor groove alkylating agents as prodrugs for GDEPT in conjunction with E. coli nitroreductase. Bioorganic & medicinal chemistry, 10(7), 2189–2197.
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Independent Verification and Comparative Analysis of the Synthesis of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolidine moiety is a cornerstone of numerous therapeutic agents due to its favorable physicochemical properties, including enhanced solubility and metabolic stability.[1][2] The title compound, 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine, represents a key structural motif found in various biologically active molecules, making its efficient and reliable synthesis a topic of significant interest for drug discovery and development pipelines.[3][4]

This guide provides an independent verification of the most plausible and efficient synthesis route for this compound, based on established chemical principles and analogous transformations reported in the literature. We will present a detailed, step-by-step protocol, analyze the causality behind experimental choices, and compare this primary route with viable alternatives. All quantitative data is summarized for ease of comparison, and experimental workflows are visually represented.

Primary Synthesis Pathway: A Two-Step Approach

The most logical and widely applicable method for the synthesis of this compound proceeds via a two-step sequence starting from 4-Bromo-2-fluorobenzoic acid. This pathway is advantageous due to the commercial availability of the starting materials and the high efficiency of the chemical transformations involved.

  • Step 1: Formation of 4-Bromo-2-fluorobenzoyl chloride. The carboxylic acid is first activated by conversion to its corresponding acyl chloride. This is a crucial step to increase the electrophilicity of the carbonyl carbon, facilitating the subsequent nucleophilic attack by pyrrolidine.

  • Step 2: Amidation with Pyrrolidine. The activated acyl chloride is then reacted with pyrrolidine to form the final amide product.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 4-Bromo-2-fluorobenzoic_acid 4-Bromo-2-fluorobenzoic acid 4-Bromo-2-fluorobenzoyl_chloride 4-Bromo-2-fluorobenzoyl chloride 4-Bromo-2-fluorobenzoic_acid->4-Bromo-2-fluorobenzoyl_chloride Heat, cat. DMF Thionyl_Chloride SOCl₂ Thionyl_Chloride->4-Bromo-2-fluorobenzoic_acid Final_Product This compound 4-Bromo-2-fluorobenzoyl_chloride->Final_Product Inert Solvent (e.g., DCM) Pyrrolidine Pyrrolidine Pyrrolidine->4-Bromo-2-fluorobenzoyl_chloride Base Base (e.g., Et₃N) Base->4-Bromo-2-fluorobenzoyl_chloride

Caption: Workflow for the primary synthesis of the target compound.

Detailed Experimental Protocol: Primary Pathway

This protocol is a robust, self-validating system designed for high yield and purity.

Step 1: Synthesis of 4-Bromo-2-fluorobenzoyl chloride

Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of the Vilsmeier reagent.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-2-fluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) in a fume hood.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-Bromo-2-fluorobenzoyl chloride, a pale yellow oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

Rationale: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with pyrrolidine. An inert solvent like dichloromethane (DCM) is used to dissolve the reactants. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is added to neutralize the HCl generated during the reaction, preventing the protonation of the pyrrolidine starting material.

Procedure:

  • Dissolve the crude 4-Bromo-2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the pyrrolidine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a solid.

Alternative Synthesis Pathways and Comparative Analysis

While the acyl chloride route is highly effective, other methods for amide bond formation exist. These alternatives may be preferable under specific circumstances, such as the avoidance of corrosive reagents like thionyl chloride.

Alternatives cluster_acyl_chloride Route A: Acyl Chloride cluster_coupling Route B: Peptide Coupling cluster_direct Route C: Direct Thermal Amidation Carboxylic_Acid 4-Bromo-2-fluorobenzoic acid Amide_Product Target Amide Carboxylic_Acid->Amide_Product High Yield, Fast Carboxylic_Acid->Amide_Product Milder Conditions Carboxylic_Acid->Amide_Product Atom Economical, Harsh Pyrrolidine Pyrrolidine SOCl2 1. SOCl₂ 2. Pyrrolidine, Base Coupling_Reagents Coupling Reagents (e.g., DCC, HATU) High_Temp High Temperature

Sources

A Researcher's Guide to Characterizing Novel Chemical Probes: Assessing the Selectivity of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical task of assessing the selectivity of a novel chemical probe. We will use the compound 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine as a practical case study to illustrate the experimental logic and methodologies required to move from an uncharacterized small molecule to a well-defined research tool.

The journey of a chemical probe from synthesis to reliable biological tool is paved with rigorous validation. A probe's utility is directly proportional to how well we understand its interactions within the complex cellular environment. A potent molecule is of little value if its biological effects cannot be confidently attributed to a specific target. This guide is structured not as a rigid template, but as a logical workflow that mirrors the scientific process of inquiry, hypothesis, and experimental validation.

The Challenge: An Uncharacterized Molecule

We begin with this compound, a compound with known anti-proliferative and antimicrobial properties mentioned in chemical supplier literature, but lacking a well-defined molecular target or selectivity profile in publicly available research.[1] Its chemical structure, featuring a pyrrolidine ring and a substituted phenyl group, is a common scaffold found in a multitude of bioactive compounds, making target prediction challenging without experimental data.[2][3]

Our objective is to outline a systematic approach to:

  • Identify the primary biological target(s).

  • Validate target engagement in a cellular context.

  • Establish a selectivity profile against related proteins.

  • Compare its performance to other potential probes for the identified target.

Hypothesis Generation: Clues from Chemical Scaffolds

The structure of this compound contains motifs prevalent in inhibitors of several major protein families. The pyrrolidine core is a key feature in drugs targeting enzymes like dipeptidyl peptidase-4 (DPP-4) and in compounds designed as kinase inhibitors.[4][5] Similarly, the substituted phenyl ring is a versatile component in ligands for a wide array of targets, including kinases and nuclear receptors like RORγt.[6][7][8]

This structural ambiguity necessitates a broad, unbiased approach to target identification rather than a narrow, hypothesis-driven one. Our initial experimental strategy will therefore be designed to survey a wide range of potential protein interactions.

Experimental Strategy: From Phenotype to Target

A logical workflow for characterizing a novel probe involves moving from a broad phenotypic effect to specific molecular interactions. This process ensures that our subsequent biochemical and biophysical assays are biologically relevant.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: Probe Comparison A Phenotypic Screening (e.g., Cell Viability Panel) B Target Deconvolution (e.g., Chemical Proteomics) A->B Identifies biological context D Candidate Target(s) Identified B->D C Broad-Panel Biochemical Screen (e.g., KinomeScan) C->D E Cellular Target Engagement (CETSA) D->E Confirms interaction in cells F Selectivity Profiling (Against related family members) E->F Prioritizes primary target G Comparative Analysis (vs. known probes for the target) F->G

Caption: Workflow for Novel Probe Characterization.

Step 1: Phenotypic Screening

The first step is to identify a robust and reproducible cellular phenotype. A broad screen across a panel of diverse cancer cell lines (e.g., the NCI-60 panel) can reveal differential sensitivity, suggesting that the compound's target is a key dependency in certain cancer types.

Experimental Protocol: Cancer Cell Line Viability Screen

  • Cell Plating: Seed cells from a diverse panel of cancer cell lines into 384-well plates at their optimal densities and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add the compound to the cells and incubate for 72 hours.

  • Viability Assay: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels as a surrogate for cell viability.

  • Data Analysis: Plot the dose-response curves for each cell line and calculate the half-maximal inhibitory concentration (IC50).

Rationale: Identifying a sensitive cell line provides a biological system for subsequent target identification and validation experiments.

Step 2: Target Deconvolution using Chemical Proteomics

Assuming we identify a sensitive cell line, the next step is to pinpoint the direct binding partners of our compound. Affinity-based chemical proteomics is a powerful, unbiased method for this.

Experimental Protocol: Affinity-Based Pulldown

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., a photo-affinity label) or an affinity tag (e.g., biotin). A negative control probe, structurally similar but biologically inactive, should also be synthesized.

  • Cell Lysate Preparation: Culture the sensitive cell line to a high density and prepare a native cell lysate.

  • Probe Incubation: Incubate the cell lysate with the affinity probe and the negative control probe. For photo-affinity probes, expose the mixture to UV light to induce covalent cross-linking.

  • Affinity Capture: Use streptavidin beads to capture the biotin-tagged probe and its cross-linked protein partners.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the pulldown with the active probe compared to the negative control.

Rationale: This method directly identifies proteins that physically interact with the compound in a complex biological milieu, providing a list of high-confidence candidate targets.

Step 3: Broad-Panel Biochemical Screening (KinomeScan)

Given the prevalence of the compound's scaffolds in kinase inhibitors, a parallel and complementary approach is to screen it against a large panel of purified kinases. The KINOMEscan™ platform is an industry-standard method for this type of profiling.

Experimental Protocol: KINOMEscan Profiling

  • Compound Submission: Submit this compound to a commercial vendor providing KINOMEscan services. A typical screening concentration is 1 µM.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.

  • Data Analysis: The results are typically reported as percent of control, where a lower percentage indicates stronger binding. A selectivity score (S-score) can be calculated to quantify the compound's specificity.

Rationale: This provides a rapid and quantitative assessment of the compound's interaction with a large and important class of drug targets, complementing the cell-based proteomics approach.

Target Validation: Confirming Engagement in Cells

The candidate targets identified from proteomics and biochemical screening must be validated in an intact cellular environment. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for confirming that a compound binds to its target in living cells. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

A Treat intact cells with Compound or Vehicle (DMSO) B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E Plot soluble protein vs. temperature D->E F Binding = Shift in melting curve E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocol: CETSA for a Candidate Target (e.g., "Kinase X")

  • Cell Treatment: Treat the sensitive cell line with a high concentration (e.g., 10-50 µM) of this compound or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., Kinase X) using a specific antibody via Western blot or an ELISA-based method like AlphaLISA®.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Rationale: CETSA provides definitive evidence of target engagement in a physiologically relevant setting, confirming that the compound can access and bind to its target within the cell.

Comparative Analysis: Benchmarking Against Alternatives

Once a primary target is validated (let's hypothetically say "Kinase X"), the final step is to assess how our probe compares to existing, well-characterized probes for Kinase X. This contextualizes its utility for the research community.

Let's assume our investigation identified and validated Kinase X as the primary target of this compound. We would then search resources like the Chemical Probes Portal to find established probes for Kinase X.

Hypothetical Comparison Table

FeatureThis compoundProbe A (Established)Probe B (Established)
Target Kinase XKinase XKinase X
IC50 (Kinase X) 50 nM10 nM100 nM
Cellular IC50 500 nM150 nM1.2 µM
Kinome Selectivity (S-score @ 1µM) 0.050.010.2
Off-Targets (>90% inhibition @ 1µM) Kinase Y, Kinase ZNoneKinase A, B, C, D
Cellular Target Engagement (CETSA Shift) +4.2 °C+5.5 °C+2.1 °C
Negative Control Available To be synthesizedYesNo

Interpretation: In this hypothetical scenario, our probe is potent but less selective than Probe A. However, it is more potent and significantly more selective than Probe B. This information allows a researcher to make an informed decision based on their experimental needs. For instance, if avoiding off-target effects on Kinase Y and Z is critical, Probe A would be the superior choice.

Conclusion: A Path to a Validated Probe

The process of characterizing a novel chemical probe like this compound is a multi-step, iterative process that demands rigorous experimental design and interpretation. By systematically moving from broad phenotypic observations to specific target identification, validation, and comparative analysis, researchers can build a comprehensive understanding of a compound's selectivity and utility. This guide provides a robust and scientifically sound framework to ensure that the chemical tools we use in our research generate reliable and reproducible data, ultimately accelerating the path of drug discovery and biological understanding.

References

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  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry.

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In Vivo Validation of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine: A Comparative Guide to Preclinical Anticonvulsant Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel chemical entity 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine, hereafter referred to as Compound X, for its potential therapeutic application in epilepsy. Given the prevalence of the pyrrolidone moiety in established anticonvulsant agents, this investigation is predicated on the hypothesis that Compound X may exhibit significant antiepileptic activity.[1]

We will objectively compare the projected preclinical profile of Compound X with two well-established antiepileptic drugs (AEDs), Valproic Acid and Levetiracetam, providing the experimental context and detailed protocols necessary for a rigorous evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities for neurological disorders.

Introduction: The Rationale for Investigating Compound X

The pyrrolidone ring is a key structural feature in several successful anticonvulsant drugs, most notably Levetiracetam and its analogs.[2] These compounds are thought to exert their effects through novel mechanisms, such as binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[3] The substitution of the pyrrolidone core with a bromo-fluorophenyl group in Compound X presents an intriguing chemical scaffold that warrants investigation for its potential to interact with central nervous system targets and modulate neuronal excitability.[4]

This guide will detail the essential in vivo screening models required to ascertain the potential anticonvulsant efficacy and preliminary safety profile of Compound X. We will focus on two cornerstone assays: the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) test, which is predictive of efficacy against absence and myoclonic seizures.[5]

Comparative Landscape: Benchmarking Against Standard-of-Care AEDs

A critical component of preclinical validation is the comparison of a novel compound's performance against existing therapies. Here, we select Valproic Acid and Levetiracetam as comparators due to their broad clinical use and distinct mechanisms of action.

  • Valproic Acid (VPA): A broad-spectrum AED, VPA's mechanism is multifaceted, involving the enhancement of GABAergic inhibition and modulation of voltage-gated ion channels.[6][7] It is known to inhibit GABA transaminase, leading to increased GABA levels in the brain.[8]

  • Levetiracetam (LEV): A second-generation AED with a unique mechanism of action primarily mediated through its binding to the synaptic vesicle protein 2A (SV2A).[3][9] This interaction is believed to reduce the rate of vesicle release from presynaptic terminals.[3]

The following table summarizes the key characteristics of these comparator drugs and provides a template for evaluating Compound X.

FeatureValproic AcidLevetiracetamThis compound (Compound X)
Primary Mechanism of Action Enhancement of GABAergic transmission; modulation of voltage-gated sodium and calcium channels.[6][8]Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[3]Hypothesized: Modulation of GABAergic or glutamatergic signaling; interaction with novel CNS target.
Spectrum of Activity Broad (generalized and partial seizures).[7]Broad (partial, myoclonic, and tonic-clonic seizures).[10]To be determined via in vivo screening.
Common Side Effects Gastrointestinal distress, tremor, weight gain, potential for hepatotoxicity.Somnolence, dizziness, behavioral changes.[11]To be determined via neurotoxicity screening.

In Vivo Efficacy Screening: Experimental Designs and Protocols

The initial assessment of Compound X's anticonvulsant potential will be conducted using the MES and PTZ seizure models in rodents. These models are fundamental in early-stage AED discovery for their high predictive validity.[5][12]

Maximal Electroshock (MES) Seizure Model

The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[13] The test evaluates the ability of a compound to prevent the tonic hindlimb extension (THE) phase of a maximal seizure induced by an electrical stimulus.[14]

Experimental Workflow for MES Test

Caption: Workflow for the Pentylenetetrazol (PTZ) anticonvulsant screening test.

Detailed Protocol: Pentylenetetrazol (PTZ) Test

  • Animal Preparation: As described for the MES test.

  • Drug Administration: As described for the MES test.

  • Seizure Induction:

    • At the time of peak effect, a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg) is administered into a loose fold of skin on the back of the neck. [15]4. Observation and Endpoint:

    • Animals are placed in individual observation chambers and observed for 30 minutes.

    • The primary endpoint is the occurrence of a generalized clonic seizure, often characterized by clonus of the forelimbs, hindlimbs, and jaw lasting for at least 5 seconds. [15] * Protection is defined as the absence of a generalized clonic seizure during the observation period.

  • Data Analysis: The ED50 for protection against PTZ-induced clonic seizures is calculated for each compound using probit analysis. [16]

Preliminary Safety and Tolerability Assessment

An essential aspect of preclinical evaluation is the assessment of potential neurotoxicity at doses that are effective in seizure models. [17]This is often evaluated using a rotarod test to assess motor coordination.

Detailed Protocol: Rotarod Neurotoxicity Test

  • Animal Training: Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, rotating at 6-10 rpm) for a set period (e.g., 1-2 minutes) for at least two consecutive trials.

  • Drug Administration: Trained animals are administered the test compounds at various doses, including those found to be effective in the seizure models.

  • Testing: At the time of peak effect, each mouse is placed on the rotarod, and the time until the animal falls off is recorded.

  • Endpoint and Analysis: A significant decrease in the time spent on the rod compared to vehicle-treated animals is indicative of motor impairment. The median toxic dose (TD50), the dose causing motor impairment in 50% of the animals, is calculated.

Comparative Performance and Therapeutic Index

The data from the efficacy and neurotoxicity studies can be integrated to provide a comprehensive comparison of Compound X with Valproic Acid and Levetiracetam. A key metric is the Protective Index (PI), which is the ratio of the TD50 to the ED50 (PI = TD50/ED50). A higher PI suggests a wider margin of safety.

Table of Comparative In Vivo Performance

CompoundMES ED50 (mg/kg, i.p.)PTZ ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)Protective Index (MES)Protective Index (PTZ)
Valproic Acid ~250~130~450~1.8~3.5
Levetiracetam ~20>1000>1000>50-
Compound X To be DeterminedTo be DeterminedTo be DeterminedTo be DeterminedTo be Determined
Note: ED50 and TD50 values are approximate and can vary based on experimental conditions and animal strains.
[18][19]

Hypothetical Mechanism of Action of Compound X

Based on the structural similarities to other pyrrolidone derivatives and the potential outcomes of the in vivo screening, a hypothetical mechanism of action for Compound X can be proposed. For instance, if Compound X demonstrates broad-spectrum activity in both MES and PTZ tests, it might suggest a mechanism involving modulation of fundamental neuronal processes, such as GABAergic neurotransmission.

Hypothesized Signaling Pathway for Compound X

MoA cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CompoundX Compound X GABA_Receptor GABA-A Receptor (Hypothetical Target) CompoundX->GABA_Receptor Positive Allosteric Modulation GABA_Release Increased GABA Release Chloride_Influx Increased Cl- Influx GABA_Release->Chloride_Influx Enhanced GABAergic Transmission Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability (Anticonvulsant Effect) Hyperpolarization->Reduced_Excitability

Caption: A hypothetical mechanism of action for Compound X, suggesting positive allosteric modulation of GABA-A receptors.

Conclusion and Future Directions

This guide outlines a robust and validated preclinical workflow for assessing the anticonvulsant potential of this compound (Compound X). By employing the MES and PTZ seizure models, alongside a neurotoxicity assessment, a clear and comparative profile of Compound X can be established against standard-of-care antiepileptic drugs.

The results of these studies will be pivotal in determining whether Compound X possesses a promising therapeutic window and warrants further investigation. Subsequent steps would include more comprehensive pharmacokinetic and pharmacodynamic studies, evaluation in chronic epilepsy models, and elucidation of its precise mechanism of action. The systematic approach detailed herein provides a solid foundation for the data-driven progression of this novel compound in the drug discovery pipeline.

References

  • Barton, M. E., Klein, B. D., Wolf, H. H., & White, H. S. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy Research, 47(3), 217-227. [Link]

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68-82. [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106. [Link]

  • Drugs.com. (n.d.). Pyrrolidine anticonvulsants. Retrieved from [Link]

  • GW Pharmaceuticals. (2014). ASSESSMENT-OF-THE-ANTICONVULSANT-EFFECTS-AND-TOLERABILITY-PROFILE-OF-CANNABIDIOL--GW-PHARMACEUTICALS'-PRECLINICAL-PROGRAM. American Epilepsy Society. [Link]

  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181. [Link]

  • Owens, M. J., & Nemeroff, C. B. (2003). The mechanism of action of valproic acid. Journal of Clinical Psychiatry, 64(Suppl 5), 17-23. [Link]

  • Sapa, J., Pytka, K., Siwek, A., & Filipek, B. (2014). Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives. Pharmacological Reports, 66(4), 639-644. [Link]

  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). Retrieved from [Link]

  • Encyclopedia.pub. (2022). Levetiracetam Mechanisms of Action. [Link]

  • ResearchGate. (2018). Pentylenetetrazole (PTZ)-induced Convulsion Assay to Determine GABAergic Defects in Caenorhabditis elegans. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]

  • Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. [Link]

  • PMC. (2018). Toxicological evaluation of convulsant and anticonvulsant drugs in human induced pluripotent stem cell-derived cortical neuronal networks using an MEA system. [Link]

  • MDPI. (2021). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. [Link]

  • Kupferberg, H. J. (2001). Animal models used in the screening of antiepileptic drugs. Epilepsia, 42(Suppl 4), 7-12. [Link]

  • Deshpande, L. S., & DeLorenzo, R. J. (2014). Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy. Frontiers in Neurology, 5, 11. [Link]

  • SciSpace. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]

  • Ghodke-Puranik, Y., & Puranik, A. S. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. Symbiosis Online Publishing. [Link]

  • Jo, J., & Kim, H. (2018). Pentylenetetrazol-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57571. [Link]

  • Litchfield, J. T., & Wilcoxon, F. (1949). A simplified method of evaluating dose-effect experiments. Journal of Pharmacology and Experimental Therapeutics, 96(2), 99-113. [Link]

  • European Pharmaceutical Review. (2008). Neurotoxicity in preclinical studies. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]

  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Neuromethods, 166, 85-98. [Link]

  • MDPI. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. [Link]

  • Frontiers. (2014). Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy. [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). The Screening models for antiepileptic drugs: A Review. [Link]

  • Neurology.org. (2015). Assessment of the Anticonvulsant Effects and Tolerability Profile of Cannabidiol: GW Pharmaceuticals' Preclinical Program. [Link]

  • ResearchGate. (2021). The Screening models for antiepileptic drugs: A Review. [Link]

  • PMC. (2013). Valproic acid pathway: pharmacokinetics and pharmacodynamics. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. [Link]

  • ResearchGate. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]

  • ResearchGate. (2005). Valproic acid: How it works. Or not. [Link]

  • NCBI Bookshelf. (2023). Levetiracetam. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Valproic Acid?[Link]

  • ResearchGate. (2014). Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy. [Link]

  • Semantic Scholar. (2021). Journal of Drug Delivery and Therapeutics Screening models for antiepileptic drugs: A Review. [Link]

  • ScienceDirect. (n.d.). Pentylenetetrazol (PTZ) test: Significance and symbolism. [Link]

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Comparison of the pharmacokinetic properties of different 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine scaffold represents a compelling starting point for the design of novel therapeutics. The pyrrolidine ring is a well-established "privileged" structure in medicinal chemistry, found in a multitude of biologically active compounds and approved drugs. Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with biological targets. The incorporation of a 4-bromo-2-fluorophenyl moiety introduces specific electronic and steric properties that can significantly influence target engagement, potency, and, crucially, the pharmacokinetic profile of the resulting derivatives.

Deconstructing the Pharmacokinetic Profile: Key Parameters for Comparison

The therapeutic success of any drug candidate is intrinsically linked to its pharmacokinetic profile. For the this compound series, a thorough understanding of the following parameters is paramount for lead optimization and candidate selection.

Pharmacokinetic Parameter Description Significance for Drug Development
Oral Bioavailability (%F) The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation.High oral bioavailability is desirable for patient convenience and consistent drug exposure.
Maximum Plasma Concentration (Cmax) The highest concentration of the drug observed in the plasma after administration.Cmax is a key indicator of the rate and extent of drug absorption and is often linked to both efficacy and potential toxicity.
Time to Maximum Plasma Concentration (Tmax) The time at which Cmax is reached.Tmax provides insights into the rate of drug absorption.
Area Under the Curve (AUC) The total drug exposure over time.AUC is a critical measure of the overall extent of systemic exposure to a drug.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by one-half.The half-life determines the dosing interval and the time to reach steady-state concentrations.
Clearance (CL) The volume of plasma cleared of the drug per unit time.Clearance is a measure of the body's efficiency in eliminating the drug.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Vd provides an indication of the extent of drug distribution into tissues.
Metabolic Stability The susceptibility of a compound to metabolism, typically assessed in vitro using liver microsomes or hepatocytes.High metabolic stability often correlates with lower clearance and longer half-life in vivo.
Plasma Protein Binding (%PPB) The extent to which a drug binds to proteins in the blood plasma.Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion.

Hypothetical Comparative Pharmacokinetic Data

To illustrate how these parameters are used in a comparative setting, the following table presents hypothetical in vivo pharmacokinetic data for two this compound derivatives after oral administration in rats. This serves as a template for researchers to populate with their own experimental data.

Parameter Derivative A Derivative B
Dose (mg/kg, p.o.) 1010
Cmax (ng/mL) 850450
Tmax (hr) 1.02.5
AUC (0-t) (ng*hr/mL) 42005500
t½ (hr) 3.58.0
Oral Bioavailability (%F) 4575
CL (mL/min/kg) 3515
Vd (L/kg) 2.51.8

Disclaimer: The data presented in this table is purely illustrative and intended to serve as a comparative template. It does not represent real experimental results for any specific compounds.

Experimental Workflows for Pharmacokinetic Profiling

A multi-faceted approach combining in vitro and in vivo studies is essential for a comprehensive pharmacokinetic evaluation.

In Vitro ADME Assays

Early-stage in vitro assays provide critical data for initial compound selection and for understanding the mechanisms behind in vivo observations.

  • Metabolic Stability: Incubation of the test compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) is a standard method to assess metabolic stability. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance. A longer half-life in this assay generally suggests better metabolic stability in vivo.

  • CYP450 Inhibition: These assays determine if a compound inhibits the activity of major cytochrome P450 enzymes. Inhibition of these enzymes can lead to drug-drug interactions.

  • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are commonly used to determine the fraction of a drug that binds to plasma proteins.

  • Permeability: The Caco-2 cell permeability assay is a widely used in vitro model of the human intestinal epithelium to predict intestinal drug absorption.

in_vitro_workflow cluster_assays In Vitro ADME Assays Metabolic Stability Metabolic Stability Data Analysis Data Analysis Metabolic Stability->Data Analysis t½, CLint CYP450 Inhibition CYP450 Inhibition CYP450 Inhibition->Data Analysis IC50 Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->Data Analysis % Bound Permeability (Caco-2) Permeability (Caco-2) Permeability (Caco-2)->Data Analysis Papp Compound Compound Compound->Metabolic Stability Compound->CYP450 Inhibition Compound->Plasma Protein Binding Compound->Permeability (Caco-2) Lead Optimization Lead Optimization Data Analysis->Lead Optimization in_vivo_pk_workflow cluster_invivo In Vivo Pharmacokinetic Study Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Time course Plasma_Processing Plasma_Processing Blood_Sampling->Plasma_Processing Centrifugation LC_MS_MS_Analysis LC_MS_MS_Analysis Plasma_Processing->LC_MS_MS_Analysis Sample extraction PK_Analysis PK_Analysis LC_MS_MS_Analysis->PK_Analysis Concentration data Pharmacokinetic Profile Pharmacokinetic Profile PK_Analysis->Pharmacokinetic Profile Cmax, Tmax, AUC, t½, F%

Caption: In vivo pharmacokinetic study workflow.

Structure-Pharmacokinetic Relationships: Guiding Rational Drug Design

Understanding how structural modifications to the this compound scaffold impact its pharmacokinetic properties is crucial for rational drug design.

  • Pyrrolidine Ring Substitutions: The nature and position of substituents on the pyrrolidine ring can significantly influence metabolic stability and permeability. For instance, the introduction of polar groups may decrease membrane permeability but could also reduce metabolic susceptibility by blocking sites of metabolism. Conversely, lipophilic substituents may enhance permeability but could also increase metabolic clearance.

  • The Role of the 4-Bromo-2-fluorophenyl Moiety: The bromine and fluorine atoms on the phenyl ring play a key role in modulating the electronic properties and metabolic stability of the molecule. The fluorine atom can block potential sites of metabolism, thereby increasing the metabolic half-life. The bromine atom can also influence the overall lipophilicity and binding interactions with metabolizing enzymes.

  • Stereochemistry: The stereochemistry of the pyrrolidine ring and any chiral centers in its substituents can have a profound impact on pharmacokinetic properties. Different stereoisomers may exhibit distinct metabolic pathways and rates of clearance.

metabolic_pathways cluster_metabolism Hypothetical Metabolic Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Compound This compound Derivative Oxidation Hydroxylation on pyrrolidine ring Parent_Compound->Oxidation CYP450 Dehalogenation Reductive dehalogenation Parent_Compound->Dehalogenation Glucuronidation Glucuronide Conjugation Oxidation->Glucuronidation Sulfation Sulfate Conjugation Oxidation->Sulfation Excretion Excretion Dehalogenation->Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Hypothetical metabolic pathways for the scaffold.

Conclusion: A Roadmap for Advancing this compound Derivatives

This guide has provided a comprehensive framework for the comparative evaluation of the pharmacokinetic properties of this compound derivatives. By systematically applying the described in vitro and in vivo methodologies, researchers can generate the critical data needed to understand the ADME profiles of their novel compounds. A thorough analysis of these pharmacokinetic parameters, in conjunction with an understanding of the underlying structure-pharmacokinetic relationships, will enable the rational design and optimization of derivatives with improved drug-like properties, ultimately paving the way for the development of new and effective therapeutics.

References

The following is a list of references that provide further details on the methodologies and concepts discussed in this guide. Please note that direct pharmacokinetic data for the specific this compound scaffold is limited in these references; however, they provide a strong foundation in the principles of pharmacokinetic analysis for related chemical classes.

  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]

  • Bhat, A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Luo, L., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 205, 112537. [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339–3342. [Link]

  • Perz, A. M., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(1), 709-727. [Link]

  • Štefanić, Z., et al. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 9639–9648. [Link]

  • U.S. Patent No. US9278954B2. (2016). Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.
  • Wang, W., et al. (2012). Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction. Journal of Medicinal Chemistry, 55(24), 10937–10949. [Link]

A Researcher's Guide to Ensuring Reproducibility of Biological Data: The Case of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics, the reproducibility of preclinical research findings is paramount.[1][2][3][4] A failure to reproduce experimental results not only undermines the scientific foundation of a discovery but also leads to wasted resources and stalls the development of potentially life-saving drugs.[3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for establishing robust and reproducible biological data, using the novel compound 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine as a case study. While specific biological data for this compound is not extensively published, its structural alerts, common to a wide range of biologically active pyrrolidine derivatives, make it an excellent candidate to illustrate the principles of rigorous experimental design and data validation.[5][6][7][8]

The Reproducibility Crisis: A Call for Rigor

The biomedical research community faces a well-documented "reproducibility crisis," with numerous studies highlighting the difficulty in replicating published findings.[1][2][3][4][9] Reports from major pharmaceutical companies indicate that a significant percentage of preclinical studies, including those considered "landmark" papers, cannot be reproduced in-house.[4] This issue stems from a variety of factors, including a lack of detailed reporting, inadequate experimental design, and the absence of robust validation systems.[3][4] To build a foundation of trust and ensure the translatability of research, a proactive approach to establishing reproducibility is essential.[2]

Designing a Reproducible Experimental Workflow

This section outlines a detailed workflow for assessing the biological activity of a test compound, such as this compound, with a focus on generating reproducible data.

Experimental Workflow for Reproducibility Assessment

cluster_prep Phase 1: Pre-Experimental Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Validation Compound_Purity Compound Characterization (Purity & Identity) Assay_Optimization Assay Optimization (e.g., cell density, incubation time) Compound_Purity->Assay_Optimization Cell_Line_Auth Cell Line Authentication Cell_Line_Auth->Assay_Optimization Reagent_QC Reagent & Media QC Reagent_QC->Assay_Optimization Dose_Response Dose-Response Experiment Assay_Optimization->Dose_Response Parallel_Testing Parallel Testing (Test Compound vs. Alternative) Dose_Response->Parallel_Testing Controls Inclusion of Controls (Positive, Negative, Vehicle) Data_Acquisition Data Acquisition & Normalization Parallel_Testing->Data_Acquisition Statistical_Analysis Statistical Analysis (e.g., p-value, IC50) Data_Acquisition->Statistical_Analysis Inter_Assay_Rep Inter-Assay Reproducibility Check Statistical_Analysis->Inter_Assay_Rep Documentation Thorough Documentation Inter_Assay_Rep->Documentation

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and professionals in drug development handle a diverse array of chemical compounds daily. Among these, halogenated organic molecules such as 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine require meticulous handling and disposal protocols to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety standards and regulatory compliance.

While some safety data sheets (SDS) for this compound may not list specific GHS hazard classifications, the molecular structure—containing bromine and fluorine—necessitates its treatment as a potentially hazardous chemical waste.[1] The fundamental principle is to prevent its release into the environment and to ensure the safety of all personnel involved in its handling and disposal.[1]

Core Principles of Chemical Waste Management

The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established comprehensive guidelines for laboratory waste.[2][3] These regulations emphasize the importance of proper chemical identification, segregation, and containment.[4][5] For a compound like this compound, these principles are paramount.

Regulatory Body Key Mandate
OSHA Ensures a safe workplace, requiring clear labeling, proper storage, and the use of personal protective equipment (PPE) when handling chemicals.[2][6]
EPA Regulates the disposal of chemical waste to protect the environment, mandating proper waste determination, segregation, and disposal through licensed facilities.[3][7]

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear and actionable plan for the disposal of this compound, from the laboratory bench to its final disposition.

Personal Protective Equipment (PPE)

Before handling the compound for disposal, it is imperative to be outfitted with the appropriate PPE. This minimizes the risk of exposure through inhalation, skin contact, or eye contact.[4]

  • Gloves : Wear nitrile or other chemically resistant gloves.

  • Eye Protection : Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat : A standard laboratory coat is required to protect from spills.

  • Respiratory Protection : If handling outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Waste Segregation: A Critical Step

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.[5] this compound is a halogenated organic compound and must be segregated accordingly.[8]

  • Designated Waste Container : Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[9]

  • Avoid Mixing : Do not mix this compound with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.[8]

  • Labeling : The waste container must be labeled with the words "Hazardous Waste" and a full list of its contents.[3]

Caption: Waste segregation workflow for this compound.

Container Management

The integrity of the waste container is essential for safe storage and transport.[2]

  • Compatibility : Ensure the container is made of a material compatible with the chemical. High-density polyethylene (HDPE) is a common choice.

  • Closure : Keep the container securely closed at all times, except when adding waste.[3]

  • Storage : Store the waste container in a designated satellite accumulation area, away from heat sources and direct sunlight.

Spill and Emergency Procedures

In the event of a spill, a prompt and appropriate response is critical.

  • Small Spills : For minor spills, absorb the material with an inert absorbent such as vermiculite or sand. Sweep up the absorbed material and place it in the designated halogenated waste container.

  • Large Spills : In the case of a significant spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Fire : In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1] Be aware that hazardous combustion products, including hydrogen fluoride and hydrogen bromide, may be generated.[1]

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[5][10]

  • Professional Disposal : Do not attempt to dispose of this chemical down the drain or in regular trash.[10]

  • Incineration : The most common and effective method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like HF and HBr.[10][11]

  • Documentation : Maintain a log of the waste generated, including the chemical name and quantity, as required by EPA regulations.[3]

DisposalPathway A Laboratory Bench (Generation of Waste) B Segregated Halogenated Waste Container A->B Segregation C Satellite Accumulation Area B->C Storage D Licensed Hazardous Waste Transporter C->D Scheduled Pickup E Permitted Treatment, Storage, and Disposal Facility (TSDF) D->E Transport F High-Temperature Incineration with Scrubbers E->F Final Treatment

Caption: The cradle-to-grave disposal pathway for chemical waste.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By adhering to the principles of segregation, containment, and professional disposal, laboratories can ensure they are in compliance with major regulatory frameworks and are protecting both their personnel and the environment. Regular training and review of these procedures with all laboratory staff are essential to maintain a high standard of safety.[6] Always consult your institution's specific Chemical Hygiene Plan and EHS office for any additional requirements.[12][13]

References

  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: this compound.
  • Mcfarlin, K. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? MED-FLEX. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Chemsrc. (2025, August 27). This compound MSDS. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Sigma-Aldrich. (2024, September 6).
  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Fisher Scientific. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6).
  • Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • California Air Resources Board. (1998, March 16).
  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • Royal Society of Chemistry. (2021, April 20).
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)pyrrolidine. PubChem.
  • ChemScene. (n.d.). (S)-2-(2-Bromo-3,4-difluorophenyl)pyrrolidine.
  • AK Scientific, Inc. (n.d.). 2-(3-Bromo-5-fluorophenyl)
  • AK Scientific, Inc. (n.d.). 1-(5-Bromo-2-chlorophenyl)

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A Senior Application Scientist's Guide to Handling 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine (CAS No. 882689-88-5), a compound whose toxicological properties have not been fully investigated[1]. In the absence of comprehensive hazard data, our protocol is built on a foundation of chemical analogy, risk mitigation, and adherence to best laboratory practices. We will dissect the molecule's constituent parts—a halogenated aromatic ketone and a pyrrolidine moiety—to construct a robust safety framework.

Hazard Analysis: A Precautionary Approach

The Safety Data Sheet (SDS) for this compound indicates "No known hazard" under GHS classification and lacks specific toxicological data[1]. However, this does not imply the substance is benign. The principle of "As Low As Reasonably Practicable" (ALARP) exposure must be applied. The molecule contains structural alerts that warrant a high degree of caution:

  • Halogenated Aromatic System: Bromo- and fluoro- substitutions on the phenyl ring classify this as a halogenated organic compound. Such compounds can possess latent toxicological properties, including potential for liver or kidney damage and, in some cases, are suspected carcinogens[2]. Upon combustion, they can decompose to form highly toxic gases such as hydrogen fluoride and hydrogen bromide[1].

  • Pyrrolidine Moiety: Pyrrolidine itself is a cyclic amine that is flammable, corrosive, and can cause severe skin burns and eye damage[3]. While its reactivity is tempered by the amide linkage in the target molecule, the underlying potential for irritation and toxicity from the heterocyclic component should not be disregarded.

  • Ketone Functionality: The ketone group can influence the molecule's solubility and reactivity. While many simple ketones are relatively low in toxicity, they are excellent solvents and can facilitate the absorption of other hazardous substances through the skin[4][5].

Given these considerations, we will treat this compound as a potentially hazardous substance, requiring stringent controls to minimize exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is the most critical immediate step to ensure personnel safety. A comprehensive ensemble is mandatory.

Primary Engineering Control: The Fume Hood

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood[2][6]. This primary engineering control is non-negotiable and serves to protect the user from inhaling potentially harmful vapors or aerosols.

Recommended PPE Ensemble

The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles offering full splash protection[7]. A face shield should be worn over the goggles during procedures with a high risk of splashing[7][8].Protects the eyes, which are highly vulnerable to chemical splashes. The face shield provides an additional barrier for the entire face[8].
Hand Protection Double-gloving is recommended. An inner nitrile glove for dexterity and an outer, more robust glove such as neoprene or butyl rubber for extended chemical resistance.Nitrile gloves offer good baseline protection against a variety of chemicals but may have limited resistance to halogenated solvents[2][6][7]. The outer glove provides superior protection. PVA gloves are excellent for ketones but are not suitable for water-based solutions[4].
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs[7].Protects skin and personal clothing from accidental spills. Flame-resistant material is prudent due to the potential flammability of organic compounds.
Footwear Closed-toe, closed-heel shoes made of a non-porous material[6].Prevents exposure to the feet in the event of a spill.
Respiratory Generally not required if all work is conducted in a certified fume hood. For spill cleanup or if engineering controls fail, a NIOSH-approved respirator with organic vapor cartridges is necessary[7].The fume hood is the primary respiratory protection. A respirator provides essential backup in emergency situations.

Diagram: PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling & Cleanup Prep Verify Fume Hood Certification & Airflow Don_Gloves Don Inner Nitrile Gloves Prep->Don_Gloves Sequential Donning Don_Coat Don Lab Coat Don_Gloves->Don_Coat Sequential Donning Don_Goggles Don Safety Goggles Don_Coat->Don_Goggles Sequential Donning Enter_Hood Enter Fume Hood Zone Don_Goggles->Enter_Hood Sequential Donning Don_Outer_Gloves Don Outer Gloves (e.g., Neoprene) Enter_Hood->Don_Outer_Gloves Handle_Compound Perform Chemical Manipulations (Weighing, Transfer, Reaction) Don_Outer_Gloves->Handle_Compound Doff_Outer_Gloves Doff Outer Gloves (Dispose as Halogenated Waste) Handle_Compound->Doff_Outer_Gloves Task Completion Clean_Area Decontaminate Work Surface Doff_Outer_Gloves->Clean_Area Sequential Doffing Doff_Inner_Gloves Doff Inner Gloves Clean_Area->Doff_Inner_Gloves Sequential Doffing Doff_Goggles Doff Goggles Doff_Inner_Gloves->Doff_Goggles Sequential Doffing Doff_Coat Doff Lab Coat Doff_Goggles->Doff_Coat Sequential Doffing Wash_Hands Wash Hands Thoroughly Doff_Coat->Wash_Hands Sequential Doffing

Caption: PPE donning and doffing sequence for safe handling.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe environment.

Storage
  • Store the compound in a tightly sealed, clearly labeled container[1].

  • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage location should be within a secondary containment tray to manage any potential leaks.

Spill Management

In the event of a spill, immediate and correct action is vital.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of containment.

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Assess & PPE: If the spill is small and manageable, and you are trained to handle it, don appropriate PPE, including respiratory protection if vapors are a concern.

  • Contain & Absorb: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect & Dispose: Carefully sweep or scoop the absorbed material into a designated, labeled container for halogenated organic waste[9].

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.

Diagram: Spill Response Logic

Spill_Response Spill Spill Occurs Is_Major Major Spill? Spill->Is_Major Evacuate Evacuate Area Call Emergency Response Is_Major->Evacuate Yes Is_Minor Minor Spill in Hood? Is_Major->Is_Minor No Is_Minor->Evacuate No (Outside Hood) Don_PPE Don Full PPE (incl. Respirator if needed) Is_Minor->Don_PPE Yes Contain Contain & Absorb with Inert Material Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Done Response Complete Decontaminate->Done

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan: Environmental Stewardship

Proper disposal is a legal and ethical requirement. Due to its halogenated nature, this compound has specific disposal needs.

  • Waste Segregation: All waste containing this compound, including excess material, contaminated absorbents, and disposable PPE (like gloves), must be collected in a designated "Halogenated Organic Waste" container[6]. Do not mix with non-halogenated waste[6].

  • Container Management: Waste containers must be kept tightly closed except when adding waste, properly labeled with the full chemical name, and stored in a designated satellite accumulation area.

  • Institutional Protocols: Follow all institutional and local regulations for the final disposal of hazardous chemical waste. Never dispose of this chemical down the drain[6][10]. Contaminated packaging should be disposed of as unused product[1][3].

By adhering to these rigorous safety and handling protocols, you build a self-validating system of safety that protects researchers, ensures experimental integrity, and fosters a culture of responsibility in the laboratory.

References

  • OT-2209 - Safety D
  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff.
  • Halogenated Organic Liquids - Standard Oper
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. (2025).
  • Personal Protective Equipment (PPE). University of Pittsburgh.
  • This compound CAS#:882689-88-5. Chemsrc. (2025).
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • Essential Chemical PPE. Trimaco. (2023).
  • Safety. Chemistry LibreTexts. (2020).
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
  • SAFETY DATA SHEET - Pyrrolidine. Sigma-Aldrich. (2025).

Sources

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